3,4'-Dibromobenzophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-(4-bromophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJZMUSEZIVLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568106 | |
| Record name | (3-Bromophenyl)(4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83699-51-8 | |
| Record name | (3-Bromophenyl)(4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 3,4'-Dibromobenzophenone: A Guide for Analytical Integrity
Executive Summary
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs), intermediates, and novel materials is not merely a procedural step but the bedrock of scientific validity. 3,4'-Dibromobenzophenone, a key heterocyclic intermediate, presents a unique analytical challenge due to its asymmetric substitution pattern. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of this molecule. We will move beyond rote data presentation to explore the causal logic behind experimental choices in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed as a self-validating system, ensuring that researchers can achieve robust, reproducible, and defensible results.
Introduction: The Analytical Imperative for this compound
This compound serves as a versatile precursor in the synthesis of a variety of complex organic molecules. Its utility stems from the differential reactivity of the two bromine-substituted phenyl rings, allowing for selective functionalization. However, the very asymmetry that makes it synthetically valuable complicates its analytical confirmation. Distinguishing it from its isomers, such as 3,3'- or 4,4'-dibromobenzophenone, is critical, as isomeric impurities can drastically alter the pharmacological or material properties of the final product.
This document establishes a multi-technique spectroscopic protocol to create a unique "fingerprint" for this compound, ensuring its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, it is indispensable for confirming the substitution pattern of the two aromatic rings.
The Causality of Experimental Design in NMR
The primary challenge in NMR is achieving optimal resolution and signal-to-noise while ensuring the sample's chemical integrity.
-
Solvent Selection: The choice of a deuterated solvent is paramount to avoid overwhelming the spectrum with solvent protons.[1][2] Deuterated chloroform (CDCl₃) is the logical first choice for benzophenone derivatives due to its excellent solubilizing power for aromatic ketones and its relatively low cost.[1] Its residual proton signal at ~7.26 ppm and carbon signals at ~77 ppm are well-documented and easily distinguished from the aromatic signals of the analyte.[2][3]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR, providing a sharp, inert reference point against which all other chemical shifts are measured.[4]
-
Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal. This ensures a sufficient number of nuclei for a strong signal without causing issues of viscosity or precipitation that can degrade spectral quality by broadening lines.[1]
Experimental Protocol: ¹H & ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh 8 mg of this compound and dissolve it in 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Filtration & Transfer: To ensure magnetic field homogeneity, filter the solution through a pipette packed with a small cotton or glass wool plug directly into a 5 mm NMR tube. This removes any particulate matter.
-
Instrumentation: Place the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set.
-
Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for the sharpest possible peak shape on the TMS signal.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase and baseline corrections on both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by referencing the central peak of the CDCl₃ triplet to 77.16 ppm.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample analysis.
Predicted ¹H NMR Data and Interpretation
Due to the lack of a publicly available, verified spectrum for this compound, the following assignments are predicted based on established principles of substituent effects and data from its isomers, 3-bromobenzophenone and 4-bromobenzophenone.[5] The electron-withdrawing nature of the carbonyl group and the halogens will deshield adjacent protons, shifting them downfield.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Rationale |
| ~ 7.95 | t (triplet) | 1H | H-2 | Ortho to the bromine on the 3-bromo ring, showing small meta-coupling. |
| ~ 7.80 - 7.70 | m (multiplet) | 4H | H-2', H-6', H-4, H-6 | Overlapping region for protons ortho to the carbonyl (H-2', H-6') and protons on the 3-bromo ring (H-4, H-6). |
| ~ 7.65 | d (doublet) | 2H | H-3', H-5' | Protons meta to the carbonyl and ortho to the bromine on the 4-bromo ring. |
| ~ 7.40 | t (triplet) | 1H | H-5 | Proton meta to both the carbonyl and the bromine on the 3-bromo ring. |
-
Ring A (3-Bromophenyl): This ring will exhibit a more complex splitting pattern. The proton at the 2-position (H-2) will be a triplet due to meta-coupling. The proton at the 5-position (H-5) will be a triplet of triplets. The other two protons will form a complex multiplet.
-
Ring B (4'-Bromophenyl): This ring will present a classic AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals (4 for the quaternary carbons and 5 for the protonated carbons), as the two phenyl rings are inequivalent. The carbonyl carbon will be the most downfield signal.
| Predicted Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |
| ~ 195.0 | C=O | Carbonyl carbon, highly deshielded. |
| ~ 139.0 | C-1 | Quaternary carbon of the 3-bromo ring attached to the carbonyl. |
| ~ 136.0 | C-1' | Quaternary carbon of the 4'-bromo ring attached to the carbonyl. |
| ~ 135.5 | C-6 | CH carbon on the 3-bromo ring. |
| ~ 132.0 | C-2', C-6' | CH carbons ortho to the carbonyl on the 4'-bromo ring. |
| ~ 131.5 | C-3', C-5' | CH carbons meta to the carbonyl on the 4'-bromo ring. |
| ~ 130.0 | C-4 | CH carbon on the 3-bromo ring. |
| ~ 128.5 | C-4' | Quaternary carbon bearing bromine on the 4'-bromo ring. |
| ~ 128.0 | C-2 | CH carbon ortho to the carbonyl on the 3-bromo ring. |
| ~ 123.0 | C-3 | Quaternary carbon bearing bromine on the 3-bromo ring, shifted upfield by the "heavy atom effect".[6] |
| ~ 127.0 | C-5 | CH carbon on the 3-bromo ring. |
The key diagnostic feature is the number of signals. The presence of 9 aromatic carbon signals plus one carbonyl signal would strongly support the asymmetric 3,4'-substitution pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, it serves to confirm the presence of the carbonyl group and the aromatic rings, and to provide fingerprint-level confirmation of the overall structure.
The Causality of Experimental Design in FTIR
-
Sample Preparation: For a solid, crystalline sample like this compound, the Potassium Bromide (KBr) pellet method is the gold standard.[7] KBr is transparent to infrared radiation and, under pressure, forms a clear matrix for the analyte.[8] The critical factor is to minimize the presence of water, as KBr is hygroscopic and water's broad O-H stretching band can obscure important regions of the spectrum.[9] Therefore, using dried KBr and preparing the pellet swiftly is essential for a clean spectrum.[7]
-
Analyte Concentration: The typical ratio of KBr to sample is about 100:1.[9] Too much sample leads to total absorption (flat-bottomed peaks), while too little results in a weak signal.
Experimental Protocol: KBr Pellet Preparation and Analysis
-
Drying: Gently dry the KBr powder in an oven at ~110 °C for 2-3 hours and cool in a desiccator.[8]
-
Grinding: In an agate mortar and pestle, grind ~1-2 mg of the this compound sample to a fine, glossy powder.
-
Mixing: Add ~200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample until a homogenous powder is obtained.
-
Pellet Pressing: Transfer a portion of the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 metric tons for 1-2 minutes.[8][10]
-
Pellet Extraction: Carefully release the pressure and extract the die. Disassemble the die to retrieve the thin, transparent, or translucent KBr pellet.
-
Background and Sample Scans: Place the pellet in the spectrometer's sample holder. First, run a background scan with an empty sample compartment. Then, run the sample scan. The instrument software will automatically ratio the sample scan to the background to produce the final absorbance or transmittance spectrum.
Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis using the KBr pellet method.
Predicted IR Data and Interpretation
The IR spectrum provides a distinct fingerprint of the molecule. Key absorptions are predicted as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the phenyl rings.[11] |
| ~ 1665 | Strong | C=O Stretch (Ketone) | The strong, sharp absorption is definitive for the carbonyl group. Conjugation with two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| 1600 - 1580 | Medium | Aromatic C=C Stretch | A key indicator of the aromatic skeleton.[11] |
| 1500 - 1400 | Medium | Aromatic C=C Stretch | Another characteristic vibration of the phenyl rings.[11] |
| ~ 840 | Strong | C-H Out-of-plane bend | Suggestive of 1,4-disubstitution (para) on one of the rings. |
| ~ 780 & ~ 690 | Strong | C-H Out-of-plane bend | Suggestive of 1,3-disubstitution (meta) on the other ring. |
| ~ 1070 | Medium | C-Br Stretch | The carbon-bromine bond vibration, though it can be weak and sometimes difficult to assign definitively. |
The combination of the strong carbonyl peak and the specific pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) is highly diagnostic for the 3,4'-substitution pattern.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. Electron Ionization (EI) is the classic and most appropriate technique for a relatively small, thermally stable molecule like this compound.
The Causality of Experimental Design in MS
-
Ionization Method: EI is a "hard" ionization technique, meaning it imparts significant energy to the molecule.[12][13] This is a deliberate choice. While it can sometimes prevent the observation of a molecular ion for fragile molecules, for a robust aromatic ketone, it ensures the generation of a rich fragmentation pattern that is highly characteristic and reproducible, creating a veritable "fingerprint" for the compound.[12]
-
Electron Energy: The standard electron energy of 70 eV is used because it provides maximum ionization efficiency and yields highly reproducible fragmentation patterns that are consistent across different instruments, allowing for comparison with library data.[12][14]
Experimental Protocol: Electron Ionization MS
-
Sample Introduction: Introduce a small amount of the sample (typically in solution via a GC inlet or directly via a solid probe) into the high-vacuum source of the mass spectrometer.
-
Vaporization: If introduced via a probe, the sample is gently heated to promote vaporization into the gas phase.
-
Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons. This ejects an electron from the molecule, forming a positively charged radical molecular ion (M•⁺).[14]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, stable, charged ions and neutral radicals.
-
Acceleration: All positive ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of relative abundance versus m/z is the mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum and Interpretation
The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an ~1:1 ratio).
| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment | Rationale |
| 342 | Medium | [M+4]•⁺ | Molecular ion with two ⁸¹Br atoms. |
| 340 | High | [M+2]•⁺ | Molecular ion with one ⁷⁹Br and one ⁸¹Br atom. |
| 338 | Medium | [M]•⁺ | Molecular ion with two ⁷⁹Br atoms. The M:M+2:M+4 ratio will be ~1:2:1. |
| 261 / 259 | Low | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 185 / 183 | High | [C₆H₄BrCO]⁺ | Acylium ion from cleavage of the bond between the carbonyl and the 3-bromophenyl ring. This is a very stable fragment. |
| 105 | Very High | [C₆H₅CO]⁺ | Acylium ion from cleavage of the bond between the carbonyl and the 4'-bromophenyl ring, followed by loss of Br. This benzoyl cation is often the base peak for benzophenones. |
| 77 | High | [C₆H₅]⁺ | Phenyl cation from the loss of CO from the benzoyl cation (m/z 105). |
The most diagnostic feature will be the molecular ion cluster around m/z 338-342, confirming the molecular formula C₁₃H₈Br₂O. The presence of both the bromobenzoyl fragments (m/z 183/185) and the benzoyl fragment (m/z 105) confirms the dibrominated benzophenone structure.
Conclusion: A Triad of Analytical Certainty
The structural elucidation of this compound cannot be reliably achieved with a single technique. It is the synergistic application of NMR, FTIR, and MS that provides an unassailable confirmation of its identity and purity. NMR defines the precise atom-to-atom connectivity and isomeric arrangement. FTIR confirms the presence of the required functional groups and provides a unique fingerprint. Finally, MS verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation. By following the detailed, logic-driven protocols outlined in this guide, researchers and drug development professionals can ensure the analytical integrity of their work, forming a solid foundation for subsequent research and development.
References
- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 3. Cshifts [sites.science.oregonstate.edu]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. shimadzu.com [shimadzu.com]
- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
- 10. m.youtube.com [m.youtube.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. acdlabs.com [acdlabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Physical and chemical properties of 3,4'-Dibromobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3,4'-Dibromobenzophenone (CAS No: 62151-51-9), a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document delineates its core physical and chemical properties, provides a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and explores its chemical reactivity with a focus on its utility as a versatile synthetic intermediate. Furthermore, this guide discusses its potential applications in drug discovery and materials science, grounded in the established roles of the benzophenone scaffold. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting. This guide is intended to be a critical resource for researchers leveraging this compound in their scientific endeavors.
Core Properties and Structural Elucidation
This compound is a diaryl ketone characterized by a central carbonyl group linking a 3-bromophenyl and a 4-bromophenyl moiety. This specific substitution pattern differentiates it from its more common isomer, 4,4'-Dibromobenzophenone, and imparts a unique electronic and steric profile that influences its reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (3-bromophenyl)(4-bromophenyl)methanone | N/A |
| CAS Number | 62151-51-9 | [1] |
| Molecular Formula | C₁₃H₈Br₂O | [1] |
| Molecular Weight | 340.01 g/mol | [1] |
| Appearance | White to off-white crystalline solid (inferred) | General knowledge |
| Melting Point | Not available for 3,4'-isomer. (4,4'-isomer: 171-174 °C) | |
| Boiling Point | Predicted: ~426.8 °C at 760 mmHg (for related isomers) | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, methanol) (inferred) | [2] |
Note: Due to a scarcity of publicly available data for the 3,4'-isomer, some properties are inferred from data for the closely related 4,4'-isomer.
Synthesis via Friedel-Crafts Acylation: A Validated Protocol
The primary synthetic route to this compound is the Friedel-Crafts acylation. This well-established electrophilic aromatic substitution involves the reaction of bromobenzene with 3-bromobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5]
Reaction Mechanism
The causality of this synthesis is rooted in the generation of a highly reactive acylium ion, which then undergoes electrophilic attack on the electron-rich bromobenzene ring.
Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.
Step-by-Step Experimental Workflow
This protocol is a representative procedure adapted from established methodologies for similar benzophenone syntheses.[4][5]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) within the reaction flask and cooled to 0 °C in an ice bath.
-
Acyl Chloride Addition: 3-Bromobenzoyl chloride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the stirred AlCl₃ suspension via the dropping funnel. The mixture is stirred at 0 °C for 20-30 minutes to facilitate the formation of the acylium ion-Lewis acid complex.
-
Aromatic Substrate Addition: Bromobenzene (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic extracts are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The two bromine atoms on the phenyl rings of this compound are key to its synthetic versatility. They serve as reactive sites for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling
The bromine atoms can be readily displaced by aryl, heteroaryl, or alkyl groups via palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or their esters.[6][7] This reaction is a cornerstone of modern organic synthesis for creating C-C bonds. The differential electronic environments of the 3- and 4'-positions may allow for selective or stepwise couplings under carefully controlled conditions.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Applications in Research and Development
The benzophenone scaffold is a well-recognized "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[8][9]
Drug Discovery
This compound serves as a valuable starting material for the synthesis of novel diaryl ketone derivatives. The two bromine atoms can be functionalized to explore the chemical space around the benzophenone core, leading to the development of potential therapeutic agents, including antihistamines and other pharmacologically active molecules.[10] The diaryl ketone motif itself is a known bioisostere for other linkers in drug design.
Materials Science and Photochemistry
Benzophenone and its derivatives are widely used as photoinitiators in polymerization reactions.[11] Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which can then initiate radical polymerization. The presence of heavy atoms like bromine can influence the photophysical properties of the molecule. While specific data for the 3,4'-isomer is limited, brominated benzophenones are of interest in the development of advanced materials with tailored photophysical characteristics.
Safety, Handling, and Disposal
-
Hazard Identification: Assumed to be an irritant to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with all applicable local, state, and federal regulations for chemical waste.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 4,4'-Dibromobenzophenone | 3988-03-2 [chemicalbook.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Cu(II)-catalyzed asymmetric hydrosilylation of diaryl- and aryl heteroaryl ketones: application in the enantioselective synthesis of orphenadrine and neobenodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAS 3988-03-2: 4,4′-Dibromobenzophenone | CymitQuimica [cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. gustavus.edu [gustavus.edu]
An In-Depth Technical Guide to 3,4'-Dibromobenzophenone (CAS 83699-51-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4'-Dibromobenzophenone (CAS 83699-51-8), a halogenated aromatic ketone. Due to the limited availability of direct research on this specific isomer, this document synthesizes available data, offers logical extrapolations based on the well-studied benzophenone scaffold and its other halogenated derivatives, and outlines methodologies for its synthesis and characterization. This guide aims to serve as a foundational resource for researchers interested in exploring the potential applications of this compound in medicinal chemistry, materials science, and organic synthesis.
Introduction: The Benzophenone Scaffold and the Intrigue of Halogenation
The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of halogen atoms, such as bromine, onto the aromatic rings can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The specific regioisomerism of halogen substitution can lead to vastly different biological and material properties. This compound, with its asymmetric substitution pattern, presents a unique electronic and steric profile compared to its more studied symmetric isomer, 4,4'-Dibromobenzophenone. This guide focuses on the knowns and logical unknowns of this particular molecule.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 83699-51-8 | N/A |
| Molecular Formula | C₁₃H₈Br₂O | N/A |
| Molecular Weight | 340.01 g/mol | N/A |
| Appearance | Likely a solid at room temperature, similar to other dibromobenzophenones. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited solubility in non-polar solvents like hexane and very low solubility in water. | Inferred |
| Melting Point | Not reported. For comparison, the melting point of 4,4'-Dibromobenzophenone is 171-174 °C.[2] | N/A |
| Boiling Point | Not reported. For comparison, the boiling point of 4,4'-Dibromobenzophenone is estimated to be around 395°C.[3] | N/A |
Synthesis and Characterization
The primary route for the synthesis of benzophenones is the Friedel-Crafts acylation.[4] For this compound, this would involve the reaction of a brominated benzoyl chloride with a brominated benzene derivative in the presence of a Lewis acid catalyst.
Proposed Synthetic Workflow: Friedel-Crafts Acylation
A logical synthetic approach to this compound is the Friedel-Crafts acylation of bromobenzene with 3-bromobenzoyl chloride or the acylation of 1,3-dibromobenzene with benzoyl chloride, though the latter may lead to isomeric mixtures. A more controlled synthesis would involve the use of specific brominated starting materials.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 3-bromobenzoyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.1 eq) portion-wise at 0 °C.
-
Addition of Substrate: To the activated acylium ion complex, add bromobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 3,4'-isomer from other potential regioisomers.
Characterization
Due to the scarcity of published data, the following are expected spectroscopic characteristics for this compound, based on general principles of NMR and IR spectroscopy and data from related compounds.
-
¹H NMR Spectroscopy: A patent describing the synthesis of dibromobenzophenones as a mixture reports the following signals for this compound: δ 7.78 (d, J = 8.8 Hz) and 7.67 (d, J = 8.8 Hz).[5] A full assignment would require the analysis of the pure compound, but one would expect a complex aromatic region with distinct signals for the protons on both rings, with coupling patterns indicative of their substitution.
-
¹³C NMR Spectroscopy: The spectrum is expected to show 13 distinct signals for the carbon atoms, including a downfield signal for the carbonyl carbon (typically >190 ppm) and signals in the aromatic region (120-140 ppm). The carbons attached to bromine would show characteristic shifts.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected in the region of 1650-1670 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C-Br stretching vibrations would be observed in the fingerprint region at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) and characteristic isotopic peaks (M+2, M+4) due to the presence of two bromine atoms. Fragmentation patterns would likely involve the loss of bromine and cleavage around the carbonyl group. A derivative, 3,4-diaminobenzophenone, has been successfully used as a matrix for the analysis of oligonucleotides by MALDI-TOF mass spectrometry, suggesting the benzophenone core is amenable to such analysis.[6]
Potential Applications and Areas for Future Research
While specific applications for this compound are not well-documented, its structure suggests potential utility in several areas, drawing parallels with other benzophenone derivatives.
Medicinal Chemistry
The benzophenone scaffold is a versatile starting point for the development of novel therapeutic agents.[1] The bromine atoms on this compound can serve as handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse functionalities. This allows for the construction of libraries of compounds for screening against various biological targets. Research on other benzophenone derivatives has shown their potential as inhibitors of enzymes like hexokinase, which is involved in cancer metabolism.[7] The unique substitution pattern of the 3,4'-isomer could lead to novel structure-activity relationships.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. 4,4'-Dibromobenzophenone | 3988-03-2 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
An In-depth Technical Guide to the Solubility of 3,4'-Dibromobenzophenone in Common Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4'-Dibromobenzophenone. Recognizing the limited availability of specific quantitative solubility data in public literature, this document establishes a robust theoretical solubility profile based on the compound's physicochemical properties and the principle of "like dissolves like." Crucially, this guide furnishes a detailed, field-proven experimental protocol for the precise, quantitative determination of solubility, empowering researchers to generate critical data in-house. Furthermore, it offers insights into the solubility of analogous compounds to provide practical reference points and includes a logical framework for solvent selection in key applications such as chemical synthesis and purification.
Introduction and Physicochemical Profile
This compound is a diaryl ketone characterized by a central carbonyl group flanked by a 3-bromophenyl ring and a 4-bromophenyl ring. This molecular structure is fundamental to its utility as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers. An accurate understanding of its solubility is a critical prerequisite for efficient process design, enabling informed decisions in reaction solvent selection, optimization of reaction kinetics, and the development of robust purification and crystallization protocols.
Key Physicochemical Properties:
-
Molecular Formula: C₁₃H₈Br₂O
-
Appearance: Typically a white to off-white or pale crystalline solid.[4]
-
Melting Point: The melting point for the analogous and more common 4,4'-dibromobenzophenone is in the range of 171-174 °C.[2][4][5][6] This high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent interaction for dissolution to occur.
-
Structure and Polarity: The core structure consists of two aromatic rings and a ketone group. The electronegative oxygen of the carbonyl group creates a significant dipole moment, rendering the molecule polar. However, the large, nonpolar surface area of the two bromophenyl rings provides significant nonpolar character. The bromine atoms add to the molecular weight and polarizability but do not participate in hydrogen bonding. This dual polar/nonpolar nature is the primary determinant of its solubility behavior.
Theoretical Principles and Predicted Solubility
The solubility of a solid in a liquid solvent is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. The guiding principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[7]
For this compound, we can predict its solubility based on its structure:
-
Polar Ketone Group: This group will favor interactions with polar solvents.
-
Two Aromatic Rings: These large, nonpolar groups will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Lack of H-bond Donors: The molecule cannot act as a hydrogen bond donor, limiting its solubility in highly structured hydrogen-bonding solvents like water.
Based on these principles, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to Good | The aromatic rings of the solute can interact favorably with the aromatic solvent via π-π stacking and van der Waals forces. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good to High | These solvents are polar aprotic and can effectively solvate both the polar ketone group and the brominated rings through dipole-dipole interactions. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Moderate to Good | These solvents possess a dipole moment capable of interacting with the carbonyl group. Their organic character helps solvate the phenyl rings. Acetone, being a ketone, is structurally similar.[8][9] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | While polar, these solvents engage in strong self-association via hydrogen bonding. The solute can only act as an H-bond acceptor, disrupting the solvent structure without fully compensating for the energy loss.[10] |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The polarity of the ketone group is too high to be effectively solvated by these nonpolar solvents. |
| Highly Polar Protic | Water | Insoluble | The large, nonpolar aromatic structure and lack of hydrogen bond donation capability make it practically insoluble in water.[9] |
Note on Analogous Compounds: Experimental data for the parent compound, benzophenone , shows it is soluble in solvents like ethanol, acetone, chloroform, and benzene, but practically insoluble in water.[8][9][11] The closely related isomer, 4,4'-Dibromobenzophenone , is reported to be soluble in ethanol, 2-propanol, acetone, and toluene, and slightly soluble in chloroform and methanol.[2][4][5][6][12] This empirical data strongly supports the predicted profile for the 3,4'-isomer.
Experimental Determination of Solubility (Gravimetric Method)
Given the absence of comprehensive published data, empirical determination is essential for obtaining precise solubility values. The following protocol describes a robust, self-validating gravimetric method for determining the equilibrium solubility of this compound.[13][14]
3.1. Core Principle
This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature.[15] A known volume of the clear, saturated supernatant is then isolated, the solvent is evaporated, and the mass of the remaining solute is measured.
3.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg precision)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Glass vials with screw caps (e.g., 4-8 mL)
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Drying oven or vacuum desiccator
3.3. Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a glass vial. "Excess" is critical; undissolved solid must be clearly visible to ensure saturation.[14]
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 or 5.0 mL) of the chosen solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended.[14]
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Sample Extraction: Carefully draw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is crucial to avoid transferring any undissolved solid.
-
Quantification:
-
Tare a clean, dry, pre-weighed glass vial on the analytical balance.
-
Dispense an exact volume (e.g., 1.0 mL) of the filtered supernatant into the tared vial and record the mass.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature well below the compound's melting point.
-
Once all solvent is removed, place the vial in a vacuum desiccator to cool to room temperature and remove any residual solvent.
-
-
Measurement & Calculation:
-
Weigh the vial containing the dried solute.
-
Calculate the mass of the dissolved solid by subtracting the tare weight of the vial.
-
Express the solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).
-
3.4. Experimental Workflow Diagram
Caption: Gravimetric solubility determination workflow.
Practical Applications and Solvent Selection
The choice of solvent is dictated by the intended application. The following provides guidance for common laboratory and process development scenarios.
4.1. Solvent for Chemical Reactions
-
Requirement: The solvent must dissolve both this compound and other reagents to a sufficient concentration for the reaction to proceed at a reasonable rate. It should also be inert to the reaction conditions and have an appropriate boiling point.
-
Recommendations:
-
High Solubility: Dichloromethane and Chloroform are excellent starting points for reactions at or below room temperature.
-
Higher Temperatures: Toluene is a good choice for reactions requiring elevated temperatures due to its higher boiling point and good solvating power.
-
Polar Aprotic Options: THF or Acetone can be effective, but their reactivity (e.g., THF with strong acids, enolization of acetone) must be considered.
-
4.2. Solvent for Purification by Recrystallization
-
Requirement: An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature (e.g., 0-5 °C).
-
Strategy:
-
Screening: Test solubility in small amounts of various solvents. A good candidate will show poor solubility at room temperature but dissolve upon heating.
-
Binary Solvent Systems: If a single solvent is not ideal, a binary system can be used. For example, dissolve the compound in a "good" solvent (like minimal hot acetone or DCM) and then slowly add a "poor" solvent (like hexane or methanol) until turbidity appears. Reheat to clarify and then cool slowly.
-
-
Recommendations:
-
Single Solvents: Ethanol or Isopropanol are often good candidates for recrystallization of moderately polar compounds.
-
Binary Systems: Toluene/Hexane or Ethyl Acetate/Hexane are common pairs to try.
-
4.3. Solvent Selection Logic Diagram
Caption: Decision flowchart for solvent selection.
Conclusion
References
- 1. 4,4'-Dibromobenzophenone | C13H8Br2O | CID 72868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3988-03-2 CAS MSDS (4,4'-Dibromobenzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Cas 3988-03-2,4,4'-Dibromobenzophenone | lookchem [lookchem.com]
- 5. 4,4'-Dibromobenzophenone | 3988-03-2 [chemicalbook.com]
- 6. 4,4'-Dibromobenzophenone CAS#: 3988-03-2 [m.chemicalbook.com]
- 7. education.com [education.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Benzophenone [chemeurope.com]
- 12. CAS 3988-03-2: 4,4′-Dibromobenzophenone | CymitQuimica [cymitquimica.com]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 3,4'-Dibromobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,4'-Dibromobenzophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. While a definitive experimental crystal structure is not publicly available at the time of this writing, this document leverages established chemical principles and comparative analysis of related structures to offer a robust framework for its synthesis, characterization, and predicted solid-state behavior. As a Senior Application Scientist, the following narrative is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to confidently approach this molecule.
Introduction: The Significance of Brominated Benzophenones
Benzophenone and its derivatives are a cornerstone in organic synthesis and drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of bromine atoms into the benzophenone scaffold can significantly modulate its physicochemical properties and biological activity. Bromine can act as a bioisostere, enhance binding affinity through halogen bonding, and influence metabolic stability, making brominated compounds valuable intermediates in the synthesis of novel therapeutics[1][2]. This compound, with its asymmetric substitution pattern, presents a unique platform for further functionalization and exploration of structure-activity relationships.
Synthesis and Purification of this compound
The most direct and reliable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of bromobenzene with 3-bromobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[3][4][5].
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich bromobenzene ring.
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 3-bromobenzoyl chloride, making it a better leaving group and facilitating the formation of the resonant-stabilized acylium ion[5].
-
Electrophilic Aromatic Substitution: The bromobenzene π-system acts as a nucleophile, attacking the acylium ion. The bromine on the bromobenzene ring is a deactivating but ortho, para-directing group. Due to steric hindrance from the bromine atom, the para-substitution product, this compound, is the major isomer formed[6][7].
-
Re-aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst[4].
Detailed Experimental Protocol: Synthesis
Materials:
-
3-Bromobenzoyl chloride
-
Bromobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 3-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add bromobenzene (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification and Crystallization
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. For crystallization, dissolve the purified product in a minimal amount of a hot solvent such as ethanol or a mixture of hexane and ethyl acetate, and allow it to cool slowly to room temperature, followed by further cooling at 4 °C to induce the formation of single crystals suitable for X-ray diffraction.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Key Features |
| ¹H NMR | The spectrum will show a complex multiplet pattern in the aromatic region (approx. 7.2-7.8 ppm). The protons on the 3-bromophenyl ring will exhibit a different splitting pattern compared to the protons on the 4'-bromophenyl ring, which will likely appear as two doublets (an AA'BB' system). |
| ¹³C NMR | The spectrum is expected to show 13 distinct signals for the 13 carbon atoms, unless there is accidental peak overlap. The carbonyl carbon will appear significantly downfield (approx. 194-196 ppm). The carbons attached to the bromine atoms (ipso-carbons) will be shielded due to the "heavy atom effect". |
| IR Spectroscopy | A strong C=O stretching vibration is expected in the range of 1660-1680 cm⁻¹. C-Br stretching vibrations will be observed in the fingerprint region (600-700 cm⁻¹). Aromatic C-H stretching will be seen above 3000 cm⁻¹, and aromatic C=C stretching will appear in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak ([M]⁺) will appear as a triplet, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 1:2:1. Key fragmentation patterns would involve the cleavage of the C-C bonds adjacent to the carbonyl group. |
Predicted Crystal Structure and Supramolecular Assembly
Although the specific crystal structure of this compound has not been reported, we can infer its likely solid-state behavior by examining related structures, such as 4,4'-Dibromobenzophenone[8]. The crystal packing will be governed by a balance of weak intermolecular interactions, with halogen bonding playing a crucial role.
The Role of Halogen Bonding
Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as another halogen, an oxygen, or a nitrogen atom. In the crystal lattice of this compound, several types of halogen bonds are possible:
-
Br···Br Interactions: These can be either Type I (symmetric) or Type II (bent), with Type II being indicative of a true halogen bond.
-
Br···O Interactions: The bromine atoms can interact with the carbonyl oxygen of neighboring molecules.
These directional interactions are expected to guide the self-assembly of the molecules into well-defined supramolecular architectures, such as chains or sheets[9][10].
Comparative Analysis with Isomers
The crystal structure of 4,4'-Dibromobenzophenone reveals a herringbone packing motif. Given the reduced symmetry of the 3,4'-isomer, a more complex packing arrangement might be expected. The dihedral angle between the two phenyl rings is a key conformational parameter in benzophenones and will influence the overall crystal packing. This angle is typically around 50-60° and is a result of steric hindrance between the ortho-hydrogens of the two rings.
Applications in Drug Development and Materials Science
The 3,4'-dibromo substitution pattern provides two distinct bromine atoms that can be selectively functionalized, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions. This makes this compound a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs. In materials science, the benzophenone core is a known photosensitizer, and its halogenated derivatives are used in the synthesis of high-performance polymers and photopolymerizable materials[11][12].
Conclusion
This guide has outlined a comprehensive approach to the synthesis, purification, and characterization of this compound. While its experimental crystal structure remains to be elucidated, a detailed analysis of its chemical properties and comparison with related known structures allows for robust predictions of its spectroscopic features and supramolecular behavior. The protocols and insights provided herein are intended to serve as a valuable resource for researchers working with this and other halogenated benzophenone systems.
References
- 1. Structural studies of a novel bioactive benzophenone derivative: ...: Ingenta Connect [ingentaconnect.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 8. 4,4'-Dibromobenzophenone | C13H8Br2O | CID 72868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Enhancing the Stability of Photogenerated Benzophenone Triplet Radical Pairs through Supramolecular Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-assembly of benzophenone-diphenylalanine conjugate into a nanostructured photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 3988-03-2: 4,4′-Dibromobenzophenone | CymitQuimica [cymitquimica.com]
- 12. chemrxiv.org [chemrxiv.org]
The Untapped Potential of Asymmetry: A Technical Guide to 3,4'-Dibromobenzophenone in Advanced Materials
Introduction: Beyond Symmetry - The Case for 3,4'-Dibromobenzophenone
In the landscape of materials science, the benzophenone core is a well-established structural motif, prized for its photochemical reactivity and thermal stability. While the symmetrically substituted 4,4'-dibromobenzophenone has seen considerable application, its lesser-known, asymmetric counterpart, this compound, presents a unique and largely unexplored platform for the design of novel functional materials. This technical guide will delve into the potential applications of this compound, moving beyond established protocols to provide a forward-looking perspective for researchers and scientists in polymer science and organic electronics. The inherent asymmetry of this molecule offers a powerful tool for tuning material properties, a concept that will be explored in detail throughout this guide.
Core Molecular Attributes of this compound
The key to unlocking the potential of this compound lies in understanding its fundamental molecular properties.
| Property | Value | Reference |
| CAS Number | 83699-51-8 | [1] |
| Molecular Formula | C₁₃H₈Br₂O | [] |
| Molecular Weight | 340.01 g/mol | [] |
| Appearance | Off-white to pale yellow crystalline powder | [3] |
| Solubility | Soluble in many organic solvents | General knowledge |
The defining feature of this compound is the differential reactivity of its two bromine substituents. The bromine atom at the 4'-position is electronically similar to that in 4,4'-dibromobenzophenone, being para to the electron-withdrawing carbonyl group. In contrast, the bromine at the 3-position is in a meta position, leading to a different electronic environment and, consequently, a different reactivity profile in cross-coupling reactions. This asymmetry is the cornerstone of its potential for creating materials with precisely controlled architectures and functionalities.
Application I: High-Performance Asymmetric Poly(aryl ether ketone)s (PAEKs)
Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics renowned for their exceptional thermal stability and chemical resistance.[4] The industry standard for PAEK synthesis often involves the nucleophilic aromatic substitution of 4,4'-difluorobenzophenone.[4] While dibromobenzophenone isomers are less reactive, they offer the potential for post-polymerization functionalization via cross-coupling reactions. The asymmetry of this compound can be leveraged to create PAEKs with unique properties.
Scientific Rationale: Engineering Amorphous High-Performance Polymers
The introduction of a non-linear, asymmetric monomer like this compound into a PAEK backbone disrupts the polymer chain packing, leading to a more amorphous morphology. This can result in polymers with:
-
Enhanced Solubility: Amorphous polymers are generally more soluble in organic solvents, facilitating easier processing and characterization.
-
Lower Melt Viscosity: Disrupted chain packing can lead to a lower melt viscosity, enabling processing at lower temperatures and reducing the risk of thermal degradation.
-
Tunable Glass Transition Temperature (Tg): The introduction of kinks in the polymer chain can alter the Tg, allowing for the fine-tuning of the material's service temperature.
Proposed Experimental Workflow: Synthesis of an Asymmetric PAEK
This proposed protocol outlines the synthesis of a PAEK copolymer incorporating this compound.
Caption: Proposed workflow for the synthesis of an asymmetric PAEK.
Detailed Protocol:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet.
-
Charging of Reagents: The flask is charged with this compound (1.0 eq), Bisphenol A (1.0 eq), and potassium carbonate (1.1 eq). Anhydrous N-methyl-2-pyrrolidone (NMP) and toluene (as an azeotroping agent) are added to achieve a solids concentration of 20-30% (w/v).
-
Azeotropic Dehydration: The reaction mixture is heated to approximately 140°C with vigorous stirring. The toluene-water azeotrope is collected in the Dean-Stark trap until no more water is evolved. This step is critical to ensure anhydrous conditions, which are necessary for high molecular weight polymer formation.
-
Polymerization: After complete removal of water, the toluene is distilled off, and the reaction temperature is raised to 180-200°C to initiate polymerization. The reaction is monitored by the increase in viscosity of the solution.
-
Work-up: Once the desired viscosity is reached, the reaction is cooled to room temperature, and the viscous polymer solution is diluted with NMP. The polymer is then precipitated by pouring the solution into a large excess of a non-solvent like methanol or a methanol/water mixture.
-
Purification: The precipitated polymer is collected by filtration, washed repeatedly with hot water and methanol to remove residual salts and solvent, and finally dried in a vacuum oven at 120°C until a constant weight is achieved.
Application II: Building Blocks for Organic Electronics
The unique electronic properties of the benzophenone core, combined with the potential for functionalization offered by the two bromine atoms, make this compound an attractive building block for materials in organic electronics.[5]
Scientific Rationale: Asymmetric Scaffolds for Hole-Transporting and Emissive Materials
The asymmetric nature of this compound can be exploited to create molecules with tailored electronic properties for applications in:
-
Hole-Transporting Materials (HTMs): In devices like perovskite solar cells and OLEDs, HTMs facilitate the efficient movement of positive charge carriers.[6][7][8][9] By selectively functionalizing the 3 and 4' positions with different electron-donating groups through sequential cross-coupling reactions, it is possible to fine-tune the Highest Occupied Molecular Orbital (HOMO) energy level for optimal alignment with other device layers.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials are a key component in third-generation OLEDs, enabling near-100% internal quantum efficiency.[10][11][12][13][14] The design of efficient TADF emitters often relies on a donor-acceptor architecture with a small singlet-triplet energy gap (ΔEST). The benzophenone core can act as an acceptor, and the asymmetric functionalization of this compound with donor moieties can lead to molecules with the desired electronic structure for efficient TADF.[15]
Proposed Synthetic Strategy: Sequential Suzuki-Miyaura Cross-Coupling
The differential reactivity of the bromine atoms on the this compound scaffold can be exploited to achieve selective, sequential functionalization. The bromine at the 4'-position is generally more reactive in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the para-carbonyl group.[16][17][18]
References
- 1. This compound | 83699-51-8 [chemicalbook.com]
- 3. 83699-51-8|this compound|BLD Pharm [bldpharm.com]
- 4. US5723676A - Process for producing benzophenone compounds - Google Patents [patents.google.com]
- 5. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. | Semantic Scholar [semanticscholar.org]
- 6. Hole-Transporting Materials for Printable Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 11. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]
- 12. Thermally Activated Delayed Fluorescent Gain Materials: Harvesting Triplet Excitons for Lasing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Health and Safety of 3,4'-Dibromobenzophenone
Disclaimer: Specific toxicological and comprehensive safety data for 3,4'-Dibromobenzophenone are not extensively available in publicly accessible literature and databases. This guide has been constructed using safety data from its close structural analog, 4,4'-Dibromobenzophenone (CAS No. 3988-03-2) , and the parent compound, Benzophenone. This approach is standard in chemical safety for providing risk assessment for novel or less-studied compounds. However, researchers must handle this compound with a high degree of caution, recognizing that its specific properties may differ. All protocols should be adapted based on site-specific risk assessments.
Introduction: The Principle of Prudent Practice
This compound is a halogenated aromatic ketone, a class of molecules frequently utilized as intermediates in organic synthesis, including the development of novel pharmaceutical agents and materials science. Its structure suggests potential utility as a building block where the differential reactivity of the bromine-substituted rings can be exploited.
Given the limited specific safety data for this particular isomer, this guide is anchored in the principle of prudent practice. This principle dictates that, in the absence of complete information, chemicals should be treated as potentially hazardous. The following sections are therefore based on the known hazards of the closely related and well-documented isomer, 4,4'-Dibromobenzophenone, providing a robust baseline for safe laboratory conduct.
Hazard Identification and Risk Assessment
The primary known health risks associated with the analogous 4,4'-Dibromobenzophenone are irritation to the skin, eyes, and respiratory tract.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for these hazards.
GHS Hazard Classification
The following classification for 4,4'-Dibromobenzophenone should be provisionally applied to the 3,4'- isomer for all handling, storage, and emergency planning purposes.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
| Warning | H335: May cause respiratory irritation[1] |
Table 1: GHS Hazard Classification for 4,4'-Dibromobenzophenone, used as a proxy for this compound.
Toxicological Profile Summary
The toxicological properties of many benzophenone derivatives have not been fully investigated.[3] However, the available data points to specific concerns:
-
Acute Effects: The primary concerns are irritant effects upon direct contact. Inhalation of the dust can lead to irritation of the nose, throat, and lungs.[1][4] Skin and eye contact are expected to cause redness, discomfort, and irritation.[2][4]
-
Chronic Effects: For the parent compound, benzophenone, prolonged or repeated exposure may have adverse effects on the liver and kidneys.[5] While benzophenone has shown no evidence of mutagenicity, it is classified by IARC as possibly carcinogenic to humans (Group 2B) based on animal studies.[5] The carcinogenic potential of dibrominated benzophenones has not been established. Due to the presence of bromine, there is also a potential for the formation of hazardous decomposition products, such as hydrogen bromide, during combustion.[2]
Exposure Control and Personal Protection
A multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE), is essential for minimizing exposure. The causality is clear: it is always more effective to remove the hazard at its source than to rely solely on barriers.
Caption: Hierarchy of controls for mitigating exposure risk.
Engineering Controls
-
Primary Containment: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step to prevent the generation and inhalation of airborne dust particles, which may cause respiratory irritation.[3]
-
Ventilation: General laboratory ventilation should be maintained to ensure multiple air changes per hour, preventing the accumulation of any fugitive vapors or dust.
Personal Protective Equipment (PPE)
PPE is the final line of defense and must be used consistently.
-
Eye and Face Protection: Chemical safety goggles that comply with EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene protective gloves. Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact.[2]
-
Lab Coat: A full-sleeved, buttoned lab coat must be worn to protect skin and clothing.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH-approved N95 (or higher) particulate respirator is required.[6]
Safe Handling and Storage Protocols
Adherence to strict protocols is a self-validating system for safety.
Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Have spill cleanup materials readily available.
-
Aliquotting: Avoid generating dust when transferring the solid.[2] Use spatulas to gently move the powder. Do not pour the powder from a height.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Keep the container tightly closed and properly labeled.[2]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[2]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Emergency Procedures: First Aid and Spill Management
Rapid and correct response to an incident is critical to minimizing harm.
First Aid Measures
| Exposure Route | Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[2] |
Table 2: First Aid Procedures for Exposure to this compound.
Spill Management
The following workflow ensures a spill is managed safely and effectively.
Caption: Step-by-step workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control: Prevent further spillage if it is safe to do so.
-
Cleanup (Solid): For a small, dry spill, gently sweep up the material, avoiding dust creation, and place it into a suitable, sealed container for disposal.[2]
-
Disposal: Label the container as "Hazardous Waste" and include the chemical name. Dispose of the contents and any contaminated cleaning materials according to institutional and local regulations.[2] Do not empty into drains.[3]
Waste Disposal
Chemical waste generators are responsible for the correct classification and disposal of their waste.
-
Procedure: All waste containing this compound, including contaminated consumables and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulations: Disposal must be handled through an approved waste disposal plant and in accordance with all local, regional, and national environmental regulations.
Physical and Chemical Properties
The following data is for 4,4'-Dibromobenzophenone and serves as an estimate.
| Property | Value |
| CAS Number | 3988-03-2[8] |
| Molecular Formula | C₁₃H₈Br₂O[9][8] |
| Molecular Weight | 340.01 g/mol [9][8] |
| Appearance | White to pale orange/brown solid powder/crystal[6][10] |
| Melting Point | 171-174 °C[6][11] |
| Solubility | Insoluble in water; soluble in some organic solvents like chloroform and methanol (slightly).[12] |
Table 3: Physicochemical Properties of 4,4'-Dibromobenzophenone.
References
- 1. 4,4'-Dibromobenzophenone | C13H8Br2O | CID 72868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. gustavus.edu [gustavus.edu]
- 4. CAS 3988-03-2: 4,4′-Dibromobenzophenone | CymitQuimica [cymitquimica.com]
- 5. tga.gov.au [tga.gov.au]
- 6. 4.4′-二溴二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 4,4'-Dibromobenzophenone | 3988-03-2 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. 4,4'-Dibromobenzophenone | 3988-03-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. lookchem.com [lookchem.com]
- 12. 4,4'-Dibromobenzophenone CAS#: 3988-03-2 [m.chemicalbook.com]
The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Benzophenones
The benzophenone core, a deceptively simple diaryl ketone structure, has established itself as a cornerstone in the edifice of modern organic and medicinal chemistry. Its journey, from a 19th-century synthetic curiosity to a ubiquitous scaffold in pharmaceuticals, materials science, and industrial applications, is a testament to its remarkable chemical versatility. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolution of substituted benzophenones, offering researchers, scientists, and drug development professionals a comprehensive resource on this pivotal class of molecules.
A Historical Perspective: From Friedel-Crafts to Multifaceted Applications
The story of benzophenone is intrinsically linked to one of the most powerful reactions in organic synthesis: the Friedel-Crafts acylation. In 1877, Charles Friedel and James Mason Crafts reported their discovery that Lewis acids could catalyze the acylation of aromatic rings, a breakthrough that enabled the direct formation of carbon-carbon bonds to an aromatic nucleus.[1][2] While Carl Graebe had reported on benzophenone in 1874, the Friedel-Crafts reaction provided a rational and efficient means for its synthesis and, crucially, for the synthesis of its substituted derivatives.[3]
Initially, the applications of these newly accessible aromatic ketones were modest, finding use in fragrances and as intermediates in the burgeoning dye industry. However, as the 20th century unfolded, the unique photochemical properties of the benzophenone scaffold began to be appreciated. The carbonyl group's ability to absorb ultraviolet radiation and dissipate the energy harmlessly made substituted benzophenones ideal candidates for use as UV stabilizers in polymers and sunscreens, a role they continue to excel in today.[4][5][6]
The latter half of the 20th century witnessed the ascent of substituted benzophenones in the realm of medicinal chemistry. The realization that the rigid, three-dimensional structure of the benzophenone core could serve as a versatile pharmacophore, with the two aryl rings available for tailored functionalization, opened the floodgates for drug discovery. Today, the benzophenone motif is embedded in a wide array of therapeutic agents, from anticancer and anti-inflammatory drugs to enzyme inhibitors and antivirals.[7][8] The specific substitution pattern on the aryl rings has been shown to be critical in determining the biological activity of these compounds.[7]
Synthetic Methodologies: Crafting the Benzophenone Core
The enduring relevance of substituted benzophenones is, in no small part, due to the robustness and versatility of the synthetic methods available for their preparation. While the Friedel-Crafts acylation remains a cornerstone, other methodologies have been developed to address specific synthetic challenges and to access a wider diversity of structures.
The Friedel-Crafts Acylation: The Classic Approach
The Friedel-Crafts acylation is the archetypal method for the synthesis of benzophenones. It involves the reaction of an aromatic substrate with an acylating agent, typically a benzoyl chloride derivative, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[9][10] The reaction proceeds via an electrophilic aromatic substitution mechanism.
General Experimental Protocol for Friedel-Crafts Acylation of a Substituted Benzene
Materials:
-
Substituted benzene (e.g., anisole, toluene) (1.0 eq)
-
Substituted benzoyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzene and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ in portions, ensuring the temperature remains below 5 °C.
-
To a separate dropping funnel, add the substituted benzoyl chloride dissolved in a minimal amount of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[3][11]
The Fries Rearrangement: Synthesizing Hydroxybenzophenones
The Fries rearrangement is a powerful method for the synthesis of hydroxybenzophenones. This reaction involves the rearrangement of a phenyl benzoate ester to the corresponding ortho- and para-hydroxybenzophenone in the presence of a Lewis acid catalyst.[12][13] The regioselectivity of the reaction can often be controlled by temperature, with lower temperatures favoring the para product and higher temperatures favoring the ortho isomer.[13]
Experimental Protocol for the Fries Rearrangement of Phenyl Benzoate
Materials:
-
Phenyl benzoate (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.5 eq)
-
Anhydrous nitrobenzene (solvent)
-
1 M Hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl benzoate in anhydrous nitrobenzene.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ in portions to the stirred solution.
-
For para-selectivity, maintain the reaction temperature between 0-5 °C for 4-6 hours. For ortho-selectivity, heat the reaction mixture to 60-80 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Steam distill the mixture to remove the nitrobenzene solvent.
-
The solid product is then collected by filtration, washed with cold water, and dried.
-
The mixture of ortho and para isomers can be separated by fractional crystallization or column chromatography.[14][15][16]
Synthesis of Aminobenzophenones
2-Aminobenzophenones are crucial intermediates in the synthesis of many pharmaceuticals, including benzodiazepines.[7] Several synthetic routes have been developed to access these compounds. A common method involves the Friedel-Crafts acylation of a protected aniline, such as an acetanilide, followed by deprotection.[17] Another important route starts from anthranilic acid, where the amino group is first protected before acylation and subsequent deprotection.[7]
Experimental Protocol for the Synthesis of 2-Aminobenzophenone from Anthranilic Acid
Materials:
-
Anthranilic acid (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Sodium carbonate
-
Benzene
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated sulfuric acid
-
Ethanol
Procedure:
-
Protection of the Amino Group: In a flask, dissolve anthranilic acid and sodium carbonate in water. Add p-toluenesulfonyl chloride and heat the mixture to form N-(p-toluenesulfonyl)anthranilic acid. Isolate the product by filtration and wash with dilute HCl and water.
-
Friedel-Crafts Acylation: Suspend the dried N-(p-toluenesulfonyl)anthranilic acid in benzene. Add PCl₅ and heat to convert the carboxylic acid to the acid chloride. Cool the mixture and add anhydrous AlCl₃. Heat the reaction mixture to effect the acylation.
-
Work-up: Pour the reaction mixture onto ice and HCl. Remove the benzene by steam distillation. The crude 2-(tosylamido)benzophenone is collected by filtration.
-
Deprotection: Dissolve the crude product in concentrated sulfuric acid and heat to cleave the tosyl group.
-
Isolation and Purification: Pour the acidic solution onto ice to precipitate the 2-aminobenzophenone. Collect the product by filtration, neutralize, and recrystallize from an ethanol/water mixture to yield the pure product.[7]
Applications of Substituted Benzophenones
The utility of the benzophenone scaffold spans a wide range of applications, from protecting materials from photodegradation to serving as the core of life-saving drugs.
Benzophenones as UV-Absorbers and Photostabilizers
The conjugated system of the benzophenone molecule allows it to absorb strongly in the UV region of the electromagnetic spectrum. This property is harnessed in their use as UV absorbers in sunscreens and as photostabilizers in plastics and coatings.[4][5][6] Upon absorption of a UV photon, the benzophenone molecule is promoted to an excited state. It then efficiently dissipates this energy as heat through non-radiative decay pathways, thus protecting the underlying material or skin from the damaging effects of UV radiation.
| Benzophenone Derivative | Common Name | Typical λmax (nm) | Application |
| 2-Hydroxy-4-methoxybenzophenone | Oxybenzone (BP-3) | ~288, ~325 | Sunscreens, Plastics |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | Dioxybenzone (BP-8) | ~290, ~340 | Sunscreens |
| 2,2',4,4'-Tetrahydroxybenzophenone | - | ~290-400 | Cosmetics, Polymers |
| 2-Hydroxy-4-n-octoxybenzophenone | Octabenzone | ~290, ~325 | Plastics, Coatings |
Note: λmax values can vary depending on the solvent and substitution pattern.[4][5][6]
Medicinal Chemistry of Substituted Benzophenones
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The ability to readily synthesize a diverse library of substituted benzophenones has made them a rich source of new drug candidates.
Numerous substituted benzophenones have demonstrated potent anticancer activity against a variety of cancer cell lines. The mechanism of action is often dependent on the specific substitution pattern, with some compounds acting as tubulin polymerization inhibitors, while others interfere with key signaling pathways involved in cell proliferation and survival.[18][19][20][21][22][23][24]
| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | 2,4-dihydroxy-3,5-dimethyl | HL-60 | 0.48 | [18][19] |
| A-549 | 0.82 | [18][19] | ||
| SMMC-7721 | 0.26 | [18][19] | ||
| SW480 | 0.99 | [18][19] | ||
| Compound 8 | Dihydrocoumarin derivative | HL-60 | 0.15 | [18][19] |
| SMMC-7721 | 1.02 | [18][19] | ||
| SW480 | 0.51 | [18][19] | ||
| Compound 9 | Coumarin derivative | HL-60 | 0.16 | [18][19] |
| SMMC-7721 | 0.80 | [18][19] | ||
| SW480 | 0.93 | [18][19] |
The rigid benzophenone framework can effectively present functional groups in a precise three-dimensional arrangement, making it an excellent scaffold for the design of enzyme inhibitors. Substituted benzophenones have been developed as inhibitors for a range of enzymes, including cholinesterases and dipeptidyl peptidase-IV (DPP-IV), with potential applications in the treatment of Alzheimer's disease and type 2 diabetes, respectively.[25][26][27]
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| Compound 6 | Butyrylcholinesterase (BuChE) | 172 | [25] |
| Compound 9 | Dipeptidyl Peptidase-IV (DPP-IV) | 15,000 | [26][27] |
Mechanism of Action: Interference with Cellular Signaling
The biological effects of many substituted benzophenones are a result of their ability to interact with and modulate key cellular signaling pathways. Two such pathways that have been shown to be affected by certain benzophenone derivatives are the Estrogen Receptor α (ERα) and the Wnt/β-catenin signaling pathways.
Interaction with the Estrogen Receptor α (ERα) Pathway
Some hydroxylated benzophenones, such as Benzophenone-1 (BP-1), have been shown to possess xenoestrogenic activity, meaning they can mimic the effects of estrogen by binding to the estrogen receptor.[28][29][30][31] This interaction can lead to the activation of ERα-mediated signaling, which plays a crucial role in the proliferation of certain types of breast and ovarian cancers.[28][31]
References
- 1. asianpubs.org [asianpubs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 8. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 14. electrochem.org [electrochem.org]
- 15. sciencemadness.org [sciencemadness.org]
- 16. Fries Rearrangement [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 25. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anti-glycemic potential of benzophenone thio/semicarbazone derivatives: synthesis, enzyme inhibition and ligand docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Benzophenone-1 stimulated the growth of BG-1 ovarian cancer cells by cell cycle regulation via an estrogen receptor alpha-mediated signaling pathway in cellular and xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3,4'-Dibromobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3,4'-Dibromobenzophenone in Modern Synthesis
The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2] This palladium-catalyzed cross-coupling reaction is a go-to method for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This compound is a particularly valuable substrate for such transformations. Its two bromine atoms, situated in electronically distinct environments, offer the potential for selective and sequential functionalization. This allows for the modular construction of complex, unsymmetrical molecules, a crucial capability in drug discovery and development where nuanced structure-activity relationships are explored.[5] The benzophenone core itself is a common motif in biologically active compounds, making derivatives of this compound of significant interest.
This guide provides an in-depth exploration of the Suzuki coupling reactions of this compound, detailing the mechanistic principles that govern selectivity and offering robust protocols for both selective mono-arylation and exhaustive di-arylation.
Mechanistic Insights: Achieving Selective Arylation
The power of this compound as a building block lies in the differential reactivity of its two bromine atoms. The key to controlling the reaction outcome—whether a single bromine is replaced (mono-arylation) or both are (di-arylation)—lies in understanding the electronic effects within the molecule.
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. A critical, often rate-determining step, is the oxidative addition of the aryl halide to the palladium catalyst.[2][6] The rate of this step is highly sensitive to the electronic properties of the carbon-halogen bond. Electron-deficient aryl halides undergo oxidative addition more readily.
In this compound, the bromine atom at the 4'-position is para to the electron-withdrawing carbonyl group. This positioning significantly lowers the electron density at the C4'-Br bond, making it more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. Conversely, the bromine atom at the 3-position is meta to the carbonyl group, and its electronic environment is less affected. This difference in electronic activation is the primary determinant of regioselectivity.
This principle has been demonstrated in studies of analogous di-substituted benzophenones. For instance, the Suzuki-Miyaura reaction of 3,4-bis(trifluoromethylsulfonyloxy)benzophenone with one equivalent of an arylboronic acid results in a highly selective reaction at the 4-position, which is para to the carbonyl group.[1][7] This provides strong evidence that the 4'-position of this compound will be the more reactive site.
By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, one can favor the formation of the mono-arylated product, 3-bromo-4'-arylbenzophenone. Using an excess of the boronic acid and more forcing conditions will drive the reaction to completion, yielding the di-arylated product.
Visualizing the Process: Reaction Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: From Setup to Product
Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: Selective Mono-Arylation of this compound
This protocol is designed to favor the formation of 3-bromo-4'-arylbenzophenone by reacting the more activated 4'-position. The key is to use a slight excess of the boronic acid to ensure efficient conversion of the starting material while minimizing the diarylated product.
Materials & Reagents
| Reagent/Material | Amount (Molar Eq.) | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.1 - 1.2 | Arylating Agent |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 (2-5 mol%) | Catalyst |
| Base (e.g., K₂CO₃ or K₃PO₄) | 2.0 - 3.0 | Activates Boronic Acid |
| Solvent (e.g., Dioxane/Water 4:1) | - | Reaction Medium |
| Inert Gas (Argon or Nitrogen) | - | Prevents Catalyst Oxidation |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The use of a biphasic system with water often accelerates the transmetalation step.[8]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. It is important to monitor for the consumption of the starting material and the formation of both the mono- and di-arylated products.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired 3-bromo-4'-arylbenzophenone.
Protocol 2: Exhaustive Di-Arylation of this compound
This protocol is designed to achieve the double Suzuki coupling, yielding a 3,4'-diarylbenzophenone. This is accomplished by using a larger excess of the boronic acid and potentially longer reaction times or higher temperatures to ensure the less reactive 3-position also undergoes coupling.
Materials & Reagents
| Reagent/Material | Amount (Molar Eq.) | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 2.2 - 2.5 | Arylating Agent |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.03 - 0.05 (3-5 mol%) | Catalyst |
| Base (e.g., Cs₂CO₃ or K₃PO₄) | 3.0 - 4.0 | Activates Boronic Acid |
| Solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water) | - | Reaction Medium |
| Inert Gas (Argon or Nitrogen) | - | Prevents Catalyst Oxidation |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask or a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (2.2 eq), the base (e.g., K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Thoroughly purge the reaction vessel with an inert gas.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction Execution: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring. For less reactive substrates, microwave irradiation can be a highly effective alternative to conventional heating, often reducing reaction times significantly.[9]
-
Monitoring: Monitor the reaction for the complete consumption of the mono-arylated intermediate by TLC or LC-MS. Reaction times may extend up to 24 hours.
-
Work-up: After cooling to room temperature, perform a standard aqueous work-up as described in Protocol 1.
-
Isolation and Purification: Concentrate the organic phase and purify the crude residue by flash column chromatography or recrystallization to obtain the pure 3,4'-diarylbenzophenone.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through rigorous in-process monitoring.
-
Chromatographic Monitoring (TLC/LC-MS): Regular analysis of the reaction mixture is critical. For Protocol 1, the goal is to stop the reaction when the starting material is consumed, but before significant formation of the diarylated product. For Protocol 2, the reaction should be continued until the mono-arylated intermediate is no longer observed.
-
Product Characterization: The identity and purity of the final products must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. For example, in the ¹H NMR of the mono-arylated product, the characteristic signals for the protons on the newly introduced aryl ring should be observed, along with the remaining signals of the 3-bromophenyl moiety.
Conclusion: A Versatile Platform for Innovation
This compound is a powerful and versatile substrate for Suzuki-Miyaura cross-coupling reactions. A solid understanding of the underlying mechanistic principles, particularly the electronic factors that govern regioselectivity, allows for the rational design of synthetic routes to either mono- or di-arylated benzophenone derivatives. The protocols detailed in this guide provide a robust starting point for researchers in drug discovery and materials science to leverage this valuable building block in the creation of novel and complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Compounds from 3,4'-Dibromobenzophenone
Introduction
The benzophenone scaffold is a privileged motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] 3,4'-Dibromobenzophenone is a versatile starting material for the synthesis of novel, complex benzophenone derivatives due to its two chemically distinct bromine atoms. This allows for selective and sequential functionalization, enabling the creation of diverse molecular architectures.
This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the underlying principles governing the regioselectivity of these reactions and provide detailed, field-proven protocols for the synthesis of novel biaryl, aminoaryl, and alkynylaryl benzophenone derivatives.
Understanding the Reactivity of this compound
The two bromine atoms in this compound are in different electronic environments, which dictates their relative reactivity in cross-coupling reactions.
-
The 4'-Bromo Position: The bromine atom at the 4'-position is para to the electron-withdrawing carbonyl group. This placement enhances the polarization of the C-Br bond and increases the electrophilicity of the carbon atom, making it more susceptible to oxidative addition by a palladium(0) catalyst. This is the rate-determining step in many cross-coupling reactions.[1][3]
-
The 3-Bromo Position: The bromine atom at the 3-position is meta to the carbonyl group. The electron-withdrawing effect of the carbonyl group is less pronounced at the meta position, primarily acting through an inductive effect rather than resonance.[3]
Consequence for Synthesis: The higher reactivity of the 4'-bromo position allows for the selective mono-functionalization of this compound under carefully controlled conditions. This regioselectivity is the cornerstone of synthesizing unsymmetrical, multi-functionalized benzophenone derivatives.
Core Synthetic Methodologies
Palladium-catalyzed cross-coupling reactions are the primary tools for the functionalization of this compound. The three most pertinent reactions are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: For the Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an aryl halide and an organoboron compound.[4] This reaction is ideal for synthesizing biaryl benzophenone derivatives.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or directly from a Pd(0) source such as Pd(PPh₃)₄. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and yield, and should be chosen based on the specific substrates and solvent.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Regioselective Mono-arylation at the 4'-Position
This protocol details the selective Suzuki-Miyaura coupling at the more reactive 4'-bromo position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in a small amount of toluene.
-
Seal the Schlenk flask with a septum, and purge with an inert gas (argon or nitrogen) for 15 minutes.
-
Under a positive pressure of inert gas, add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-bromo-4'-arylbenzophenone.
Experimental Protocol: Di-arylation of this compound
This protocol describes the exhaustive Suzuki-Miyaura coupling at both bromine positions.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and Na₂CO₃ (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Purge the flask with an inert gas.
-
Add degassed DME (15 mL) and degassed water (5 mL).
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours, monitoring by TLC.
-
Perform an aqueous work-up and purification as described in the mono-arylation protocol to obtain the pure 3,4'-diarylbenzophenone.
Buchwald-Hartwig Amination: For the Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[5]
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.
-
Catalyst System: The choice of ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands such as XPhos or JohnPhos are often employed to facilitate both the oxidative addition and the reductive elimination steps.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.
Experimental Protocol: Regioselective Mono-amination at the 4'-Position
This protocol details the selective amination of the 4'-bromo position.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 3-bromo-4'-(amino)benzophenone.
Sonogashira Coupling: For the Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted benzophenones.[7][8]
The Sonogashira reaction typically employs a dual catalytic system.
-
Palladium Catalyst: A palladium(0) complex facilitates the oxidative addition of the aryl halide.
-
Copper(I) Co-catalyst: A copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Regioselective Mono-alkynylation at the 4'-Position
This protocol describes the selective Sonogashira coupling at the 4'-bromo position.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Purge the flask with an inert gas.
-
Add anhydrous THF (15 mL) and Et₃N (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 3-bromo-4'-(alkynyl)benzophenone.
Sequential Functionalization: A One-Pot, Two-Step Approach
The differential reactivity of the two bromine atoms in this compound can be exploited in a sequential, one-pot synthesis to create unsymmetrical, di-functionalized derivatives. This approach is highly efficient as it avoids the isolation and purification of the mono-functionalized intermediate.[7]
Experimental Protocol: One-Pot, Two-Step Suzuki-Miyaura/Buchwald-Hartwig Synthesis
This protocol outlines the synthesis of a 3-amino-4'-arylbenzophenone derivative.
Step 1: Suzuki-Miyaura Coupling at the 4'-Position
-
Follow the protocol for the regioselective mono-arylation at the 4'-position as described above, using 1.1 equivalents of the arylboronic acid.
-
After the initial reaction is complete (as determined by TLC, typically 4-8 hours), cool the reaction mixture to room temperature.
Step 2: Buchwald-Hartwig Amination at the 3-Position
-
To the same reaction flask, add the amine (1.5 mmol), a more sterically hindered ligand such as BrettPhos (0.08 mmol, 8 mol%), and a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mmol).
-
Add an additional portion of the palladium precatalyst, Pd₂(dba)₃ (0.015 mmol, 1.5 mol%).
-
Heat the reaction mixture to 110 °C and stir for an additional 12-24 hours, monitoring the disappearance of the mono-arylated intermediate by TLC.
-
Upon completion, perform an aqueous work-up and purification as previously described to isolate the 3-amino-4'-arylbenzophenone.
Data Presentation
| Reaction Type | Position | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | 4' (mono) | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| Suzuki-Miyaura | 3,4' (di) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 75-85 |
| Buchwald-Hartwig | 4' (mono) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-90 |
| Sonogashira | 4' (mono) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 85-95 |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: One-pot, two-step sequential cross-coupling workflow.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of novel compounds. The inherent difference in reactivity between the 4'- and 3-bromo positions provides a powerful handle for achieving regioselective and sequential functionalization. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction, catalyst system, and reaction conditions, researchers can efficiently construct complex molecular architectures with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a robust foundation for the exploration of novel chemical space originating from this readily accessible building block.
References
- 1. benchchem.com [benchchem.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Experimental protocol for the synthesis of 3,4'-diaminobenzophenone from 3,4'-dinitrobenzophenone.
Application Note & Protocol: A Researcher's Guide to the Synthesis of 3,4'-Diaminobenzophenone
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of 3,4'-diaminobenzophenone, a crucial intermediate in the preparation of various polymers and pharmaceutical compounds like mebendazole.[1] The primary focus of this document is the chemical reduction of 3,4'-dinitrobenzophenone. We will delve into a robust and widely applicable method utilizing stannous chloride (SnCl₂) in acidic media, and also discuss catalytic hydrogenation as a viable alternative. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also the underlying chemical principles, safety precautions, and characterization techniques to ensure a successful and safe synthesis.
Introduction: The Significance of 3,4'-Diaminobenzophenone
3,4'-Diaminobenzophenone is a versatile chemical building block. Its two distinct amino groups, positioned on separate phenyl rings, allow for the formation of complex polymeric structures, such as polyimides and polyamides, known for their thermal stability.[2] In the pharmaceutical industry, it serves as a key precursor for the synthesis of anthelmintic drugs.[1] The reliable and efficient synthesis of this diamine is therefore of considerable importance.
The most common laboratory-scale synthesis route involves the reduction of the nitro groups of 3,4'-dinitrobenzophenone.[2][3] The choice of reducing agent is critical and depends on factors such as substrate sensitivity, desired yield, and available equipment. This guide will primarily focus on the use of stannous chloride, a classic and effective method for nitro group reduction.
Chemical Principles and Mechanistic Insights
The reduction of a nitro group to an amine is a six-electron process. The reaction with stannous chloride in the presence of a strong acid like hydrochloric acid (HCl) proceeds through a series of intermediates. While the exact mechanism is complex, it is generally understood to involve the stepwise reduction of the nitro group. Tin(II) is oxidized to Tin(IV) in the process.[4]
The overall stoichiometry for the reduction of one nitro group is:
R-NO₂ + 3SnCl₂ + 7HCl → R-NH₃⁺Cl⁻ + 3SnCl₄ + 2H₂O
The resulting anilinium salt is then neutralized with a base to yield the free amine.
Visualizing the Synthesis
Reaction Pathway
Caption: Chemical transformation from starting material to final product.
Experimental Workflow
Caption: Step-by-step experimental procedure overview.
Health and Safety Precautions
Working with the reagents in this protocol requires strict adherence to safety guidelines.
-
3,4'-Dinitrobenzophenone: Handle with care. Avoid inhalation and contact with skin and eyes.
-
Stannous Chloride (SnCl₂): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.[5]
-
Hydrochloric Acid (HCl): Highly corrosive and toxic. Causes severe burns. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care, especially when preparing solutions, as the process is exothermic.
-
Hydrazine Hydrate (Alternative Method): Acutely toxic, corrosive, a suspected carcinogen, and a sensitizer.[6][7][8][9] All work with hydrazine hydrate must be conducted in a fume hood with appropriate PPE.[6]
Always consult the Safety Data Sheet (SDS) for each chemical before use. [7][8][9][10]
Experimental Protocol: Reduction with Stannous Chloride
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[11][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 3,4'-Dinitrobenzophenone | 98% | Sigma-Aldrich |
| Stannous Chloride Dihydrate | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (37%) | ACS Reagent | VWR |
| Ethanol (200 proof) | Reagent Grade | Decon Labs |
| Ethyl Acetate | HPLC Grade | MilliporeSigma |
| Sodium Hydroxide | Pellets, 97% | J.T. Baker |
| Anhydrous Sodium Sulfate | ACS Reagent | EMD Millipore |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4'-dinitrobenzophenone (5.44 g, 20 mmol) and ethanol (100 mL). Stir the suspension at room temperature.
-
Preparation of Reducing Agent: In a separate beaker, carefully dissolve stannous chloride dihydrate (45.1 g, 200 mmol) in concentrated hydrochloric acid (50 mL). This may be an exothermic process.
-
Addition of Reducing Agent: Slowly add the stannous chloride solution to the stirred suspension of 3,4'-dinitrobenzophenone in the round-bottom flask. The addition should be done dropwise using an addition funnel to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly and carefully add a 10 M sodium hydroxide solution to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to >12 to redissolve the tin hydroxides as stannates.[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 3,4'-diaminobenzophenone as yellow needles.[13]
Expected Yield and Purity
-
Yield: 75-85%
-
Purity: >98% (as determined by HPLC and NMR)
Alternative Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner alternative to the stannous chloride reduction, as it avoids the formation of tin byproducts.[14][15][16]
Materials and Reagents
| Reagent/Material | Grade |
| 3,4'-Dinitrobenzophenone | 98% |
| Palladium on Carbon (5% Pd/C) | Catalyst Grade |
| Ethanol or Ethyl Acetate | Reagent Grade |
| Hydrogen Gas | High Purity |
Step-by-Step Procedure
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), add 3,4'-dinitrobenzophenone (5.44 g, 20 mmol), ethanol (100 mL), and 5% Pd/C (0.2 g, catalytic amount).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-100 psi.[17]
-
Reaction: Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (typically 4-6 hours).
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from an ethanol/water mixture.
Characterization of 3,4'-Diaminobenzophenone
The identity and purity of the synthesized 3,4'-diaminobenzophenone should be confirmed using standard analytical techniques.
-
Melting Point: 122-124°C[13]
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should show characteristic peaks for the aromatic protons and the amine protons.[18][19]
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will confirm the carbon framework of the molecule.[20]
-
FTIR: Look for characteristic N-H stretching vibrations of the primary amine groups (around 3300-3500 cm⁻¹) and the C=O stretch of the ketone (around 1650 cm⁻¹).[21]
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (212.25 g/mol ).[19]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add more reducing agent or increase the reaction time. Monitor by TLC. |
| Low Yield | Inefficient extraction or loss during workup. | Ensure complete extraction by performing multiple extractions. Be careful during the neutralization and transfer steps. |
| Formation of Intractable Emulsions | Presence of fine tin salt precipitates. | Add Celite before neutralization and filter the entire mixture through a pad of Celite.[12] |
| Product Contamination with Tin Salts | Incomplete dissolution of tin hydroxides. | Ensure the pH of the aqueous layer is sufficiently high (>12) during workup. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3,4'-diaminobenzophenone from its dinitro precursor. By understanding the underlying chemical principles, adhering to strict safety precautions, and utilizing appropriate analytical techniques for characterization, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in materials science and drug development.
References
- 1. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 2. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 3. US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. SnCl2 as a reducing agent , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. prepchem.com [prepchem.com]
- 14. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 15. journal.uctm.edu [journal.uctm.edu]
- 16. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3,3'-Diaminobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. spectrabase.com [spectrabase.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4'-Dibromobenzophenone in Medicinal Chemistry
Introduction: The Strategic Value of the Benzophenone Scaffold
The benzophenone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents and biologically active molecules.[1][2] Its rigid, yet conformationally adaptable, diaryl ketone framework provides an excellent three-dimensional scaffold for interacting with biological targets. The introduction of specific halogenation patterns onto this scaffold creates versatile intermediates for synthetic diversification.
3,4'-Dibromobenzophenone is a particularly strategic starting material for drug discovery programs. It features two bromine atoms positioned at electronically and sterically distinct locations: one at the 3-position (meta to the carbonyl) and the other at the 4'-position (para to the carbonyl). This differentiation is not a trivial detail; it is the cornerstone of its utility, allowing for selective and sequential functionalization. The 4'-bromo position is generally more susceptible to oxidative addition in palladium-catalyzed reactions, enabling chemists to introduce a desired moiety at this site with high selectivity before addressing the less reactive 3-bromo position. This guide provides an in-depth exploration of this compound's application, detailing robust synthetic protocols and the strategic rationale for its use in generating novel compound libraries.
Caption: Strategic sites for functionalization on the this compound scaffold.
Part 1: Key Synthetic Transformations for Library Development
The bromine atoms on the this compound scaffold serve as versatile synthetic handles for introducing a wide array of functional groups and building molecular complexity. Palladium-catalyzed cross-coupling reactions are the most powerful and widely utilized methods for this purpose. Below are detailed protocols for two cornerstone reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted styrene motifs that are common in pharmacologically active molecules.[3][4] The protocol below is optimized for the selective mono-arylation of this compound at the more reactive 4'-position.
Rationale for Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this transformation. For less reactive boronic acids or for coupling at the 3-position, a more advanced catalyst system using a bulky, electron-rich phosphine ligand (e.g., XPhos) with a palladium source like Pd₂(dba)₃ may be required to achieve good yields.[5]
-
Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions like hydrolysis of the boronic acid.[3]
-
Solvent System: A biphasic mixture of an organic solvent (like 1,4-dioxane or toluene) and an aqueous base solution is standard. This system effectively dissolves both the organic-soluble aryl halide and the water-soluble inorganic base, allowing them to interact at the interface where the catalyst is active.[6]
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 340 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with dry argon or nitrogen for 15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-arylated product.
Protocol: Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as the resulting aryl amines are present in a vast number of FDA-approved drugs.[7][8] The Buchwald-Hartwig amination provides a direct and modular route to these valuable C-N bonds.[9][10]
Rationale for Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Ligands like XPhos or RuPhos are bulky and electron-rich, which promotes the crucial reductive elimination step and prevents catalyst decomposition, allowing for the coupling of a wide range of amines, including primary and secondary amines.[9][11] Pd₂(dba)₃ is a common and stable Pd(0) precursor.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the catalytic cycle.[7]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[7]
Detailed Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube or vial inside a glovebox, combine this compound (1.0 mmol, 340 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reactant Addition: Add the desired primary or secondary amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Inert Atmosphere: Seal the tube or vial with a Teflon-lined cap. If not in a glovebox, this entire setup should be done under a counterflow of argon.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Part 2: Application in Target-Oriented Synthesis and Biological Evaluation
The true value of this compound is realized when these synthetic transformations are applied to generate molecules with specific biological functions. Derivatives of the benzophenone scaffold have shown a wide range of activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][12]
A typical drug discovery workflow would involve synthesizing a library of compounds from the this compound scaffold using the protocols described above, followed by screening against a biological target of interest. For example, in an anticancer program, derivatives could be tested for their ability to inhibit a specific kinase or induce apoptosis in cancer cell lines.[13][14]
Caption: Drug discovery workflow starting from the this compound scaffold.
Data Presentation: Example Structure-Activity Relationship (SAR) Data
The table below presents hypothetical, yet representative, data for a series of compounds synthesized from this compound and tested for inhibitory activity against a hypothetical protein kinase, "Kinase X". This illustrates how systematic modification of the scaffold can be used to probe the structure-activity relationship (SAR).
| Compound ID | R¹ (at 4'-position) | R² (at 3-position) | Kinase X IC₅₀ (µM)[2][15] |
| DB-01 | -Br (Starting Material) | -Br (Starting Material) | > 100 |
| DB-S1 | 4-methoxyphenyl- | -Br | 25.4 |
| DB-S2 | 3-pyridyl- | -Br | 15.2 |
| DB-H1 | 4-methoxyphenyl- | morpholino- | 5.8 |
| DB-H2 | 3-pyridyl- | morpholino- | 0.95 |
| DB-H3 | 3-pyridyl- | piperidin-1-yl- | 2.1 |
Data is for illustrative purposes and modeled on published results for similar compound classes.
Analysis of SAR:
-
Initial Functionalization: Replacing the 4'-bromo group with an aryl substituent (DB-S1, DB-S2) introduces moderate activity. The nitrogen-containing pyridyl group (DB-S2) appears more favorable than the methoxyphenyl group (DB-S1), suggesting a potential hydrogen bond interaction in the kinase's active site.
-
Second Functionalization: Subsequent functionalization at the 3-position with a nitrogen heterocycle via Buchwald-Hartwig amination leads to a significant increase in potency (DB-H1, DB-H2, DB-H3).
-
Lead Compound: Compound DB-H2 emerges as the most potent analog, combining the favorable 3-pyridyl group at the 4'-position with a morpholino group at the 3-position. The morpholine may be improving solubility or making a key interaction in a nearby pocket.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its differentially reactive bromine atoms provide a strategic advantage, enabling the controlled and sequential introduction of diverse chemical functionalities. By employing robust and well-established synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate large libraries of novel compounds. The systematic exploration of these derivatives allows for the development of clear structure-activity relationships, ultimately leading to the identification of potent and selective lead compounds for new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment | MDPI [mdpi.com]
- 13. Evaluation of biological properties of 3,3',4,4'-benzophenonetetracarboxylic dianhydride derivatives and their ability to inhibit hexokinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, docking, MD simulation, and evaluation of antiproliferative effectiveness of new 4-aminobenzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 3,4'-Dibromobenzophenone in the Strategic Synthesis of Novel Agrochemical Candidates
Introduction: The Benzophenone Scaffold and the Quest for New Agrochemicals
The benzophenone moiety is a privileged scaffold in the agrochemical industry, forming the core of several successful fungicides.[1] Notable examples include the morpholine fungicides Dimethomorph and Flumorph, which disrupt cell wall synthesis in oomycete pathogens, and Metrafenone, a potent fungicide used against powdery mildews in various crops.[1] The continued emergence of resistant fungal strains necessitates a constant search for new active ingredients with diverse modes of action.[1] Strategic modification of the benzophenone core offers a promising avenue for the discovery of next-generation agrochemicals.
3,4'-Dibromobenzophenone emerges as a particularly intriguing starting material for the synthesis of novel agrochemical candidates. Its dissymmetrical substitution pattern, with bromine atoms at the 3- and 4'-positions, presents an opportunity for selective, stepwise functionalization. This allows for the controlled introduction of various pharmacophores and modulating groups, enabling the generation of a diverse library of derivatives for biological screening. These application notes will explore the synthetic utility of this compound, detailing potential reaction pathways and providing exemplary protocols for researchers in the field of agrochemical discovery.
Synthetic Strategy: Exploiting Differential Reactivity
The synthetic potential of this compound lies in the differential reactivity of its two bromine substituents. The bromine atom at the 4'-position is para to the electron-withdrawing carbonyl group. This positioning activates the aryl ring towards nucleophilic aromatic substitution (SNAr), making this site susceptible to displacement by nucleophiles under suitable conditions.[2][3] Conversely, the bromine at the 3-position is meta to the carbonyl and is therefore less activated towards SNAr.
Both bromine atoms, however, are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] This dual reactivity allows for a strategic, two-step functionalization of the benzophenone core, as illustrated in the workflow below.
Caption: Proposed workflow for the synthesis of novel agrochemicals from this compound.
Application Protocol 1: Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds and is widely used in the synthesis of complex organic molecules, including agrochemicals.[4][5] By carefully selecting the reaction conditions, it is possible to achieve selective coupling at one of the bromine positions of this compound. Generally, aryl bromides are more reactive than aryl chlorides in Suzuki couplings, and subtle differences in the electronic environment of the two C-Br bonds in this compound can be exploited for selectivity.
This protocol describes a hypothetical selective Suzuki-Miyaura coupling at the more electronically favorable 4'-position, followed by a second coupling at the 3-position.
Experimental Protocol: Two-Step Suzuki-Miyaura Coupling
Step 1: Selective Monosubstitution at the 4'-Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 eq), in a degassed solvent like a mixture of toluene and water (4:1).
-
Reaction Execution: Add the solvent to the Schlenk flask, followed by the catalyst solution. The reaction mixture is then heated to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 3-bromo-4'-arylbenzophenone intermediate.
Step 2: Substitution at the 3-Position
-
Reaction Setup: The purified 3-bromo-4'-arylbenzophenone from Step 1 (1.0 eq) is dissolved in a suitable solvent system (e.g., dioxane/water) in a microwave vial. A different arylboronic acid (1.2 eq) and a base (e.g., cesium carbonate, 2.5 eq) are added.
-
Catalyst Addition: A more active palladium catalyst system, such as Pd₂(dba)₃ with a ligand like XPhos, is added to the vial.
-
Reaction Execution: The vial is sealed and heated in a microwave reactor to a temperature typically ranging from 100 to 150 °C for a specified time.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then purified by chromatography to afford the final disubstituted benzophenone product.
| Parameter | Step 1 (Selective Monosubstitution) | Step 2 (Exhaustive Substitution) |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene/Water | Dioxane/Water |
| Temperature | 80-90 °C | 100-150 °C (Microwave) |
| Rationale | Milder conditions to favor reaction at the more reactive site. | More forcing conditions to drive the reaction at the less reactive site to completion. |
Application Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the benzophenone carbonyl group can facilitate SNAr at the 4'-position.[2][3] This approach is particularly useful for introducing heteroatomic nucleophiles, such as amines or alkoxides, which are common moieties in bioactive molecules.
Experimental Protocol: SNAr at the 4'-Position
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add the desired nucleophile (e.g., morpholine, 1.5 eq) and a non-nucleophilic base like potassium carbonate or cesium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to a temperature between 100 and 150 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture and pour it into water. The resulting precipitate is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of a novel benzophenone derivative via SNAr.
Conclusion
This compound represents a versatile and strategic starting material for the synthesis of novel benzophenone-based agrochemical candidates. The differential reactivity of its two bromine atoms allows for a controlled and stepwise introduction of various substituents through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this compound and to generate diverse libraries of novel molecules for biological evaluation in the ongoing search for new and effective crop protection agents.
References
Application Notes and Protocols for Photochemical Reactions Involving 3,4'-Dibromobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 3,4'-Dibromobenzophenone in various photochemical reactions. As a member of the benzophenone family, this di-substituted aromatic ketone serves as a versatile tool in organic synthesis and materials science, primarily through its ability to initiate reactions upon excitation with ultraviolet light. This document elucidates the fundamental photochemical principles of this compound, including its excitation to the triplet state and subsequent reactivity. Detailed protocols for key applications such as hydrogen abstraction, [2+2] photocycloaddition (the Paternò-Büchi reaction), and photoinitiated polymerization are presented. The rationale behind experimental design, including the selection of solvents, light sources, and reaction conditions, is thoroughly discussed to ensure both reproducibility and a deep understanding of the underlying chemical processes. This guide is intended to empower researchers to effectively harness the photochemical reactivity of this compound in their synthetic endeavors.
Introduction to the Photochemistry of this compound
This compound, like other benzophenone derivatives, exhibits rich and useful photochemistry. Upon absorption of ultraviolet (UV) light, typically in the range of 340-360 nm, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), the S₁ state rapidly converts to a more stable, longer-lived triplet state (T₁).[1] This triplet state is the primary reactive species in most photochemical applications of benzophenones.
The triplet state of this compound possesses a diradical character, with unpaired electrons located on the carbonyl oxygen and the aromatic system. This electronic configuration dictates its primary modes of reactivity:
-
Hydrogen Abstraction: The electrophilic oxygen atom of the triplet-state benzophenone can abstract a hydrogen atom from a suitable donor molecule, generating a ketyl radical and a substrate-derived radical.[2][3][4] This process is fundamental to applications such as photoreduction and the initiation of polymerization.
-
Energy Transfer: The triplet energy of this compound can be transferred to another molecule with a lower triplet energy, a process known as photosensitization. This is particularly useful for initiating photochemical reactions of substrates that do not efficiently absorb light themselves.
-
Photocycloaddition: The excited carbonyl group can undergo cycloaddition reactions with alkenes to form four-membered ether rings known as oxetanes. This [2+2] photocycloaddition is famously known as the Paternò-Büchi reaction.[5][6][7]
The presence of two bromine atoms on the aromatic rings of this compound influences its photochemical properties. The heavy bromine atoms can enhance the rate of intersystem crossing to the triplet state through the heavy-atom effect. Furthermore, the electronic and steric effects of the bromine substituents can modulate the reactivity of the excited state and the properties of any resulting products.
Core Applications and Experimental Protocols
This section provides detailed protocols for three key applications of this compound. These protocols are based on established procedures for related benzophenones and have been adapted to account for the specific properties of the 3,4'-dibromo derivative.
Application: Photoreduction via Hydrogen Abstraction
The photoreduction of benzophenones to the corresponding pinacols is a classic photochemical transformation that proceeds via hydrogen abstraction from a suitable solvent, typically a secondary alcohol like isopropanol.
Protocol 1: Photochemical Synthesis of 3,4'-Dibromobenzopinacol
Objective: To synthesize 3,4'-dibromobenzopinacol through the photoreduction of this compound using isopropanol as both the solvent and hydrogen donor.
Materials:
-
This compound
-
Isopropanol (2-propanol), analytical grade
-
Glacial acetic acid (catalytic amount)
-
Quartz reaction vessel or a borosilicate glass vessel with good UV transparency
-
UV photoreactor equipped with a medium-pressure mercury lamp (e.g., 450W) or a bank of UV-A lamps (350-365 nm)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a 100 mL quartz reaction vessel, dissolve 1.0 g of this compound in 50 mL of isopropanol. Gentle warming may be necessary to facilitate dissolution.
-
Acidification: Add one drop of glacial acetic acid to the solution. This prevents the base-catalyzed cleavage of the product.
-
Degassing (Optional but Recommended): For optimal results, degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the triplet state.
-
Irradiation: Place the reaction vessel in the photoreactor and commence stirring. Irradiate the solution with a UV source. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot. Reaction times can vary from 24 to 72 hours depending on the lamp intensity and reactor geometry.
-
Product Isolation: Upon completion of the reaction (as indicated by TLC), a white precipitate of the benzopinacol should be visible. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol to remove any unreacted starting material.
-
Drying and Characterization: Dry the product in a vacuum oven at a low temperature. Determine the yield and characterize the product by melting point, IR, and NMR spectroscopy.
Expected Outcome: The photoreduction of this compound will yield the corresponding 3,4'-dibromobenzopinacol as a white crystalline solid.
Causality of Experimental Choices:
-
Isopropanol: Serves as both a solvent and an efficient hydrogen donor due to the presence of a readily abstractable secondary hydrogen.
-
Glacial Acetic Acid: A small amount of acid prevents the basic cleavage of the pinacol product, which can occur in the presence of trace impurities.
-
UV Light Source: A light source emitting in the UV-A range (around 350 nm) is required to excite the n → π* transition of the benzophenone carbonyl group.
-
Degassing: The removal of oxygen is crucial as molecular oxygen is an efficient quencher of triplet excited states, which would otherwise reduce the quantum yield of the reaction.
Application: [2+2] Photocycloaddition (Paternò-Büchi Reaction)
The Paternò-Büchi reaction is a powerful tool for the synthesis of oxetanes, which are valuable building blocks in organic chemistry.[4][5][6][7] The reaction involves the [2+2] cycloaddition of an excited carbonyl compound with an alkene.
Protocol 2: Synthesis of a 3,4'-Dibromophenyl-Substituted Oxetane
Objective: To synthesize an oxetane via the Paternò-Büchi reaction between this compound and 2,3-dimethyl-2-butene.
Materials:
-
This compound
-
2,3-Dimethyl-2-butene (tetramethylethylene)
-
Benzene or acetonitrile, spectroscopic grade
-
Pyrex® reaction vessel
-
UV photoreactor with a medium-pressure mercury lamp
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL Pyrex® reaction vessel, dissolve 1.0 g of this compound and a five-fold molar excess of 2,3-dimethyl-2-butene in 100 mL of benzene.
-
Degassing: Degas the solution by bubbling nitrogen or argon through it for 20-30 minutes.
-
Irradiation: Place the vessel in the photoreactor and irradiate with stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: After the starting material is consumed, remove the solvent and excess alkene using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to isolate the oxetane product.
-
Characterization: Characterize the purified oxetane by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure.
Expected Outcome: The reaction should yield a mixture of oxetane isomers. The regioselectivity will be influenced by the stability of the intermediate diradical.
Causality of Experimental Choices:
-
Alkene: 2,3-Dimethyl-2-butene is an electron-rich alkene, which generally reacts efficiently in the Paternò-Büchi reaction.
-
Solvent: Benzene or acetonitrile are common solvents for this reaction as they are relatively inert and transparent to the UV light used.
-
Pyrex® Vessel: Pyrex® filters out shorter wavelength UV light, which can sometimes lead to side reactions.
-
Excess Alkene: Using an excess of the alkene helps to ensure that the excited benzophenone reacts with the alkene rather than undergoing other photochemical processes like dimerization.
Application: Photoinitiated Polymerization
Benzophenones are widely used as Type II photoinitiators for free-radical polymerization.[8][9] In the presence of a hydrogen donor (a co-initiator), the excited benzophenone abstracts a hydrogen atom to generate a radical that can initiate the polymerization of a monomer.
Protocol 3: Photoinitiated Polymerization of Methyl Methacrylate (MMA)
Objective: To demonstrate the use of this compound as a photoinitiator for the polymerization of methyl methacrylate in the presence of a co-initiator.
Materials:
-
This compound
-
Methyl methacrylate (MMA), inhibitor removed
-
N-Methyldiethanolamine (MDEA) as a co-initiator
-
Toluene
-
Glass vial with a septum
-
UV lamp (365 nm)
-
Syringe and needle
-
Methanol
Procedure:
-
Monomer Preparation: Remove the inhibitor from MMA by passing it through a column of basic alumina.
-
Reaction Mixture: In a glass vial, prepare a solution of this compound (2 mol%), MDEA (3 mol%), and the purified MMA in toluene (50% v/v).
-
Degassing: Seal the vial with a septum and degas the mixture by bubbling argon through it for 15 minutes.
-
Initiation: Place the vial under a 365 nm UV lamp and irradiate at room temperature.
-
Polymerization: The solution will become more viscous as the polymerization proceeds. The reaction can be monitored by observing the increase in viscosity or by taking aliquots and analyzing the conversion by gravimetry or spectroscopy.
-
Termination and Precipitation: After the desired time (e.g., 2-4 hours), stop the irradiation and open the vial to the air. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50 °C to a constant weight.
Expected Outcome: A solid polymer, poly(methyl methacrylate) (PMMA), will be obtained. The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC).
Causality of Experimental Choices:
-
Co-initiator (MDEA): N-Methyldiethanolamine is an efficient hydrogen donor. The excited this compound abstracts a hydrogen atom from the carbon adjacent to the nitrogen, generating a highly reactive radical that initiates polymerization.
-
Inhibitor Removal: Commercial monomers contain inhibitors to prevent spontaneous polymerization. These must be removed for the photoinitiation to be effective.
-
Inert Atmosphere: Oxygen inhibits free-radical polymerization by scavenging the propagating radicals. Therefore, the reaction must be carried out in an inert atmosphere.
Data Presentation and Visualization
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈Br₂O | N/A |
| Molecular Weight | 340.01 g/mol | N/A |
| Melting Point | 171-174 °C | [10] |
| Appearance | White to light yellow powder | [3] |
| UV Absorption (λmax) | ~260 nm, ~340 nm (in common organic solvents) | General Benzophenone Data |
Diagrams
Photochemical Excitation and Reaction Pathways of this compound
Caption: Excitation and primary reaction pathways of this compound.
Experimental Workflow for Photoinitiated Polymerization
Caption: Workflow for photoinitiated free-radical polymerization.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information. Photochemical reactions should be carried out in appropriate reactors designed to shield the user from harmful UV radiation.
References
- 1. Transient absorption spectra of benzophenone studied by the flash excitation | CoLab [colab.ws]
- 2. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 3988-03-2: 4,4′-Dibromobenzophenone | CymitQuimica [cymitquimica.com]
- 4. A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 6. Paterno-Buechi Reaction [organic-chemistry.org]
- 7. Oxetane Synthesis through the Paternò-Büchi Reaction | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Strategic Functionalization of 3,4'-Dibromobenzophenone via Palladium-Catalyzed Cross-Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzophenone Scaffold and the Power of Selective Cross-Coupling
The benzophenone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The ability to precisely modify this scaffold is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful toolsets in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3]
This guide focuses on a particularly versatile building block: 3,4'-Dibromobenzophenone . This substrate presents a unique synthetic opportunity. The presence of two non-equivalent bromine atoms allows for sequential, site-selective functionalization. The bromine at the 4'-position is electronically activated due to its para relationship to the electron-withdrawing carbonyl group, making it significantly more susceptible to oxidative addition by a Palladium(0) catalyst. In contrast, the bromine at the 3-position is in a meta position, experiencing a much weaker electronic influence. This intrinsic reactivity difference forms the basis for predictable, substrate-controlled chemoselectivity, enabling the selective mono-functionalization at the 4'-position.[4][5]
Furthermore, by carefully selecting catalysts and ligands, it is possible to modulate or even override this inherent reactivity, a strategy known as "catalyst-controlled" site-selectivity.[4][5][6] This guide provides detailed protocols and the underlying scientific rationale for leveraging Suzuki-Miyaura, Heck, and Sonogashira couplings to strategically elaborate the this compound core.
The Principle of Chemoselectivity
In a dihalogenated substrate like this compound, the primary challenge and opportunity lie in controlling which C-Br bond reacts. The selectivity of the initial cross-coupling is governed by the rate of the first committed step in the catalytic cycle: oxidative addition.
-
Substrate-Controlled Selectivity : The electron-deficient nature of the C(4')-Br bond, enhanced by the carbonyl group, lowers the activation energy for oxidative addition compared to the C(3)-Br bond. Therefore, under standard conditions with less than one equivalent of the coupling partner, the reaction will overwhelmingly occur at the 4'-position.
-
Catalyst-Controlled Selectivity : While less common for this specific substrate, it's an important concept. In some dihaloarene systems, the choice of a sterically bulky or electronically unique ligand can alter the regiochemical outcome, favoring reaction at a less intrinsically reactive site.[4][5][6] This is achieved by the ligand influencing which C-X bond can most favorably approach and coordinate to the palladium center for oxidative addition.
The following protocols are primarily designed to exploit the inherent substrate-controlled selectivity to achieve mono-functionalization at the 4'-position.
General Catalytic Cycle and Workflow
Palladium-catalyzed cross-coupling reactions generally proceed through a well-defined catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The general laboratory workflow involves careful setup under an inert atmosphere, execution of the reaction, and subsequent purification.
Caption: Standard experimental workflow for cross-coupling reactions.
Protocols for Selective Mono-functionalization
The following protocols are optimized for the selective coupling at the more reactive 4'-position of this compound.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide range of functional groups.[7][8]
Principle & Rationale:
-
Substrate : this compound (1.0 eq).
-
Coupling Partner : An aryl- or vinylboronic acid or its pinacol ester (1.0-1.2 eq). Using a slight excess ensures complete consumption of the starting material's more reactive site without promoting significant double coupling.
-
Palladium Source : Pd(OAc)₂ or Pd(PPh₃)₄ are common and effective. Pd(OAc)₂ is often used with an external phosphine ligand to generate the active Pd(0) species in situ.[9]
-
Ligand : Triphenylphosphine (PPh₃) is a standard, cost-effective ligand. For more challenging substrates, bulkier, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can improve catalytic activity.[10][11]
-
Base : A base is required to activate the boronic acid for transmetalation.[9] Aqueous K₂CO₃ or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome.
-
Solvent : A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typical to dissolve both the organic substrate and the inorganic base.[12][13]
Detailed Protocol:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Solvent Addition : Add the degassed organic solvent (e.g., 1,4-dioxane, 8 mL) and deionized water (2 mL) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition : In a single portion under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (3 mol%) and PPh₃ (6-12 mol%).
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, checking for the consumption of the starting material (typically 4-16 hours).
-
Work-up : Cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 25 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-bromo-4'-arylbenzophenone product.[15]
Heck Coupling: Formation of C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[16][17][18]
Principle & Rationale:
-
Substrate : this compound (1.0 eq).
-
Coupling Partner : An alkene, such as styrene or an acrylate ester (1.2-1.5 eq). Electron-deficient alkenes are often highly effective.[16]
-
Palladium Source : Palladium(II) acetate (Pd(OAc)₂) is the most common pre-catalyst.[17]
-
Ligand : Often, for simple systems, no additional ligand is needed (ligandless Heck), or a simple phosphine like PPh₃ or P(o-tol)₃ is used.
-
Base : An organic base, such as triethylamine (Et₃N) or an inorganic base like K₂CO₃, is required to neutralize the HBr generated in the catalytic cycle.[16][19]
-
Solvent : Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.[17][19]
Detailed Protocol:
-
Reaction Setup : In a sealed tube or Schlenk flask, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the chosen base (e.g., Et₃N, 2.0 mmol).
-
Inert Atmosphere : Purge the vessel with argon or nitrogen.
-
Reagent Addition : Add the degassed solvent (e.g., DMF, 5 mL) followed by the alkene (e.g., styrene, 1.2 mmol) via syringe.
-
Reaction : Seal the vessel and heat to 100-120 °C. The reaction may generate pressure, so proper precautions must be taken.
-
Monitoring : Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up : Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium black, washing with ethyl acetate.[17] Dilute the filtrate with water and extract with ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, creating arylalkyne structures that are valuable in materials science and medicinal chemistry.[20][21]
Principle & Rationale:
-
Substrate : this compound (1.0 eq).
-
Coupling Partner : A terminal alkyne (1.1-1.3 eq).
-
Palladium Catalyst : A Pd(0) source like Pd(PPh₃)₄ or a Pd(II) pre-catalyst such as PdCl₂(PPh₃)₂.
-
Copper Co-catalyst : The reaction classically uses a copper(I) salt, typically CuI, which forms a copper acetylide intermediate that facilitates the transmetalation step.[20][22] Copper-free versions exist but often require different conditions.[23]
-
Base : A strong organic amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. It deprotonates the terminal alkyne.
-
Solvent : The amine base often serves as the solvent. Alternatively, solvents like THF or DMF can be used.
Detailed Protocol:
-
Reaction Setup : To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with argon three times.
-
Reagent Addition : Add the degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., triethylamine, 3.0 mmol) via syringe.
-
Alkyne Addition : Add the terminal alkyne (1.2 mmol) dropwise via syringe while stirring.
-
Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.
-
Monitoring : Monitor the reaction by TLC. The reaction is often complete within 2-12 hours.
-
Work-up : Once complete, dilute the reaction mixture with saturated aqueous NH₄Cl solution and extract with ether or ethyl acetate.
-
Purification : Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to isolate the 3-bromo-4'-(alkynyl)benzophenone product.
Data Summary: Guiding Reaction Conditions
The choice of catalyst system is critical for success. The following table provides starting points for optimization.
| Reaction Type | Typical Pd Source (mol%) | Typical Ligand | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) or Pd(OAc)₂ (2-5%) | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 |
| Heck | Pd(OAc)₂ (1-5%) | PPh₃, P(o-tol)₃, or none | Et₃N, K₂CO₃ | DMF, Acetonitrile, NMP | 100 - 140 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-3%) + CuI (2-5%) | PPh₃ (in catalyst) | Et₃N, DIPEA | THF, DMF | 25 - 60 |
Safety Precautions
Handling palladium catalysts and cross-coupling reagents requires strict adherence to safety protocols.
-
Palladium Catalysts : Palladium catalysts, especially finely divided forms like Palladium on Carbon (Pd/C), can be pyrophoric, particularly after use in hydrogenation reactions when dry and exposed to air.[24][25][26] While the catalysts used here are generally less pyrophoric, they are still flammable solids.[27] Keep them away from heat, sparks, and open flames.
-
Inert Atmosphere : Many palladium catalysts and ligands are sensitive to air and moisture.[28] Reactions should be set up under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and ensure reproducible results.[14][24]
-
Reagents and Solvents : Many reagents (e.g., phosphine ligands, organoboron compounds) and solvents (e.g., DMF, dioxane) have specific toxicities. Always consult the Safety Data Sheet (SDS) for each chemical before use.[26][27]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[24][28] Reactions should be conducted in a properly functioning chemical fume hood.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Coupling | NROChemistry [nrochemistry.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. mdpi.com [mdpi.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. honrel.com [honrel.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. westliberty.edu [westliberty.edu]
- 27. chemicalbook.com [chemicalbook.com]
- 28. huaruicarbon.com [huaruicarbon.com]
Application Notes & Protocols: Strategic Derivatization of 3,4'-Dibromobenzophenone for Biological Screening
Introduction: The Benzophenone Scaffold as a Privileged Structure in Drug Discovery
The benzophenone core is a ubiquitous and highly valued scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Benzophenone derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The strategic derivatization of the benzophenone nucleus is a cornerstone of many drug discovery programs, aiming to modulate potency, selectivity, and pharmacokinetic properties.
This guide focuses on 3,4'-dibromobenzophenone as a versatile starting material for the generation of compound libraries for biological screening. The presence of two chemically distinct bromine atoms allows for selective and sequential functionalization, offering a pathway to a diverse set of analogues. The bromine atom at the 4'-position is electronically activated by the para-carbonyl group, making it more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions compared to the bromine at the 3-position.[6][7] This inherent reactivity difference can be exploited for regioselective derivatization.
These application notes provide a comprehensive framework for the strategic derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and subsequent evaluation of the synthesized compounds in relevant biological assays.
Safety Precautions
Prior to handling any chemicals, it is imperative to consult the relevant Safety Data Sheets (SDS). For this compound and its derivatives, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[2]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
While a specific Safety Data Sheet for this compound was not located, the SDS for the related compound 4,4'-dibromobenzophenone indicates that it may cause skin and eye irritation.[2] Similar hazards should be assumed for the 3,4'-isomer.
Derivatization Strategies: A Tale of Two Bromines
The differential reactivity of the two bromine atoms in this compound is the key to its utility as a scaffold. The 4'-bromo substituent is more electron-deficient due to the electron-withdrawing effect of the para-carbonyl group, making it a more favorable site for oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for a site-selective approach to library synthesis.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, typically between an organoboron species and an organohalide, catalyzed by a palladium complex.[9][10] This reaction is well-suited for the derivatization of this compound, allowing for the introduction of a wide variety of aryl and heteroaryl moieties.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[3] This reaction is invaluable for introducing a diverse range of primary and secondary amines, anilines, and other nitrogen-containing functional groups that are prevalent in biologically active molecules.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling of this compound
This protocol is adapted from methodologies for selective cross-coupling on di-substituted aromatic rings.[11]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2 mmol).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a minimal amount of toluene.
-
Add the catalyst solution to the Schlenk flask, followed by toluene (10 mL) and water (2 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by NMR and MS.
Table 1: Representative Reaction Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-4'-phenylbenzophenone | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-4'-(4-methoxyphenyl)benzophenone | 80-90 |
| 3 | 3-Thienylboronic acid | 3-Bromo-4'-(thiophen-3-yl)benzophenone | 75-85 |
Protocol 2: Buchwald-Hartwig Amination of Bromobenzophenone Derivatives
This protocol is a general procedure adaptable for the amination of either this compound or its monosubstituted derivatives.[12]
Materials:
-
Bromobenzophenone substrate (1 mmol)
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a glovebox or under a stream of argon, add the bromobenzophenone substrate (1 mmol), amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the purified product by NMR and MS.
Table 2: Representative Characterization Data for a Derivatized Benzophenone
Note: This data is representative for a 3-bromo-4'-arylbenzophenone derivative and should be adapted based on the actual product.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.20 (m, aromatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 195 (C=O), 140-120 (aromatic carbons) |
| MS (ESI) | m/z calculated for C₁₉H₁₃BrO [M+H]⁺, found [M+H]⁺ |
Biological Screening Cascade
The newly synthesized library of this compound derivatives can be screened for a variety of biological activities. Based on the known pharmacology of the benzophenone scaffold, initial screening efforts could focus on anticancer and anti-inflammatory activities.
Diagram 3: Biological Screening Cascade
Caption: A tiered approach for biological screening of benzophenone derivatives.
Protocol 3: In Vitro Anticancer Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette and plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 4: In Vitro Anti-inflammatory Screening via COX Inhibition Assay
This protocol outlines a fluorometric assay to screen for inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[13]
Materials:
-
COX-1 and COX-2 enzymes
-
COX assay buffer
-
COX probe
-
Arachidonic acid (substrate)
-
Test compounds
-
Known COX inhibitor (e.g., celecoxib for COX-2)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
In a 96-well black plate, add the COX assay buffer.
-
Add the test compounds at various concentrations. Include a vehicle control and a positive control inhibitor.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the COX probe and arachidonic acid.
-
Immediately measure the fluorescence kinetically for 5-10 minutes (e.g., excitation at 535 nm and emission at 587 nm).
-
The rate of increase in fluorescence is proportional to the COX activity.
-
Calculate the percentage of inhibition for each compound and determine the IC₅₀ values.
Conclusion
This compound is a highly valuable and strategically versatile starting material for the synthesis of diverse compound libraries. The differential reactivity of its two bromine atoms allows for controlled, site-selective derivatization using powerful cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The resulting library of novel benzophenone derivatives provides a rich source of chemical matter for screening in a variety of biological assays, with a particular focus on identifying new anticancer and anti-inflammatory agents. The protocols outlined in these application notes provide a robust starting point for researchers to explore the vast chemical space accessible from this privileged scaffold.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-BROMOBENZOPHENONE - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. benchchem.com [benchchem.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Amino-4-bromophenol|Pharmaceutical Intermediate [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note: 3,4'-Dibromobenzophenone as a Versatile Intermediate for the Synthesis of High-Performance Polymers
Introduction
High-performance polymers, such as poly(aryl ether ketones) and aromatic polyamides, are essential materials in industries where exceptional thermal stability, chemical resistance, and mechanical strength are required. The properties of these polymers are intrinsically linked to the molecular structure of their monomeric building blocks. 3,4'-Dibromobenzophenone is a key intermediate whose asymmetric halogenation offers a unique platform for creating polymers with modified chain structures, potentially leading to enhanced solubility and tailored thermal properties compared to their more symmetrical counterparts.
This document serves as a technical guide for researchers and scientists, providing in-depth protocols and scientific rationale for utilizing this compound in the synthesis of advanced polymers. We will explore its application in creating polyether ketone analogues and as a precursor for diamine monomers used in polyamide synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties is critical for successful and safe experimentation.
Physical and Chemical Data
The key properties of this compound are summarized below. Note that some data are for the related, more common 4,4' isomer, and should be considered as an estimate.
| Property | Value | Source(s) |
| CAS Number | 13152-95-9 | N/A |
| Molecular Formula | C₁₃H₈Br₂O | [1][2] |
| Molecular Weight | 340.01 g/mol | [3] |
| Appearance | White to light yellow or pale orange powder/crystal | [1][2] |
| Melting Point | 171-174 °C (for 4,4' isomer) | [2][4] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, chloroform, and toluene. | [1][2] |
Safety and Handling
Proper handling of all chemical reagents is paramount to ensure laboratory safety.
-
Hazard Identification: this compound may cause skin and serious eye irritation.[3] It may also be harmful if inhaled or swallowed, causing respiratory tract irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Application Protocol 1: Synthesis of Poly(aryl ether ketone) (PAEK) Analogues
The primary route for synthesizing PEEK and its analogues is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing ketone group in the benzophenone moiety activates the halogen atoms, making them susceptible to displacement by a nucleophile, typically a bisphenolate. The use of the asymmetric 3,4'-dibromo isomer introduces a "kink" in the polymer backbone, which can disrupt chain packing, often leading to increased solubility and a lower melting point compared to polymers made from the 4,4' isomer.
General Workflow for PAEK Synthesis
The following diagram outlines the key stages of the synthesis process.
References
- 1. CAS 3988-03-2: 4,4′-Dibromobenzophenone | CymitQuimica [cymitquimica.com]
- 2. 3988-03-2 CAS MSDS (4,4'-Dibromobenzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4,4'-Dibromobenzophenone | C13H8Br2O | CID 72868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4.4′-二溴二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. gustavus.edu [gustavus.edu]
- 7. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3,4'-Dibromobenzophenone Synthesis
Welcome to the technical support guide for the synthesis of 3,4'-Dibromobenzophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-purity yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound, focusing on the most common and effective methodologies.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable method is the Friedel-Crafts Acylation . This electrophilic aromatic substitution reaction involves reacting bromobenzene with 3-bromobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The acylium ion generated from 3-bromobenzoyl chloride and AlCl₃ attacks the bromobenzene ring to form the desired ketone.
Q2: What is the critical role of the Lewis Acid (AlCl₃) in this reaction?
The Lewis acid is arguably the most crucial component. Its function is to generate a highly reactive electrophile, the acylium ion.[2] It does this by coordinating to the chlorine atom of the 3-bromobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage.[1][3] This creates a resonance-stabilized acylium ion, which is a potent electrophile capable of attacking the electron-rich aromatic ring of bromobenzene.[3]
Q3: Why is a stoichiometric amount of AlCl₃ required, not just a catalytic amount?
This is a key point of confusion in Friedel-Crafts acylations. Unlike alkylations, a stoichiometric amount (or even a slight excess) of AlCl₃ is necessary because the product, this compound, is a ketone.[4][5] The carbonyl oxygen of the ketone is a Lewis base and forms a stable complex with the AlCl₃.[6] This complexation effectively removes the AlCl₃ from the reaction cycle, preventing it from acting as a catalyst for other substrate molecules.[5] Therefore, at least one equivalent of AlCl₃ per equivalent of acyl chloride is required.
Q4: How should I select an appropriate solvent for this reaction?
Solvent choice can significantly impact yield and selectivity. Ideal solvents should be inert to the strong Lewis acid and capable of dissolving the reagents.
-
Halogenated Solvents: Dichloromethane (CH₂Cl₂) is a common choice due to its moderate polarity and ability to dissolve the reagents.[7]
-
Non-polar Solvents: Carbon disulfide (CS₂) is another option, known for its inertness.[7] In some cases, using a non-polar solvent can influence the regioselectivity of the reaction.[8]
-
Excess Reagent as Solvent: For this specific synthesis, using an excess of the liquid reactant, bromobenzene, can also serve as the solvent.[9] This simplifies the reaction setup and workup.
Q5: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[10][11] By spotting the reaction mixture over time on a TLC plate alongside the starting materials (bromobenzene and 3-bromobenzoyl chloride), you can visually track the disappearance of reactants and the appearance of the product spot.[12] A suitable mobile phase would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[11]
Section 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Catalyst: AlCl₃ is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.[4][13] 2. Deactivated Aromatic Ring: While bromobenzene is suitable, the presence of the electron-withdrawing bromine atom does slightly deactivate the ring towards electrophilic attack compared to benzene.[4] 3. Insufficient Temperature: The reaction may have a significant activation energy that is not being overcome at room temperature.[4] 4. Impure Reagents: Water or other nucleophilic impurities in the starting materials or solvent can quench the catalyst.[6] | 1. Ensure Anhydrous Conditions: Use freshly opened, high-purity AlCl₃. Dry all glassware in an oven ( >100°C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents.[6] 2. Optimize Catalyst Stoichiometry: Ensure at least 1.1 equivalents of AlCl₃ are used relative to the 3-bromobenzoyl chloride to account for complexation with the product.[5] 3. Temperature Optimization: Gently heat the reaction mixture (e.g., 50-60°C) and monitor by TLC. Avoid excessive heat, which can promote side reactions.[9] 4. Reagent Purification: Purify reagents if their quality is suspect. Bromobenzene can be distilled from a drying agent like CaH₂. |
| Formation of Multiple Spots on TLC (Impure Product) | 1. Isomer Formation: Friedel-Crafts acylation on a substituted benzene ring can lead to a mixture of ortho and para isomers. The bromine atom is an ortho, para-director. The desired 3,4'-dibromo product results from para-acylation. Some ortho-acylation (forming 2,3'-dibromobenzophenone) may occur due to steric hindrance being less of a factor than in alkylations.[14] 2. Polysubstitution: While the acyl group deactivates the ring, making a second acylation less favorable, it's not impossible under harsh conditions.[15] 3. Unreacted Starting Material: Incomplete reaction will leave starting materials in the crude product. | 1. Control Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity, favoring the thermodynamically more stable para product. 2. Purification is Key: The primary solution for isomer formation is careful purification. Recrystallization from a suitable solvent like methanol or ethanol is often effective at isolating the desired isomer.[9] Column chromatography can also be used for more difficult separations. 3. Monitor for Completion: Ensure the reaction goes to completion by TLC to minimize unreacted starting materials in the final product. |
| Difficult or "Gummy" Workup | 1. Incomplete Quenching: The AlCl₃-ketone complex must be fully hydrolyzed. Adding water too quickly to a concentrated mixture can create an oily, intractable mass. 2. Emulsion Formation: During the extractive workup with an organic solvent and aqueous layers, emulsions can form, making separation difficult. | 1. Careful Quenching Procedure: The recommended procedure is to pour the reaction mixture slowly with vigorous stirring onto a mixture of crushed ice and concentrated HCl.[9][14] The acid helps to break down the aluminum complexes. 2. Breaking Emulsions: If an emulsion forms during extraction, adding a saturated aqueous solution of NaCl (brine) can help break it by increasing the ionic strength of the aqueous phase.[13] |
Section 3: Visualized Mechanisms and Workflows
To provide a clearer understanding, the following diagrams illustrate the core reaction mechanism and a general experimental workflow.
Mechanism of Friedel-Crafts Acylation
References
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. The function of AlCl3 in Friedel Crafts reaction is class 12 chemistry CBSE [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 4,4'-Dibromobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. maths.tcd.ie [maths.tcd.ie]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Purification of Crude 3,4'-Dibromobenzophenone
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 3,4'-Dibromobenzophenone via recrystallization. It is designed to move beyond a simple procedural outline, offering in-depth explanations for experimental choices and robust troubleshooting advice for common issues encountered in the laboratory.
Core Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound (solute) completely at an elevated temperature but only sparingly at lower temperatures. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[1]
The process is a carefully controlled precipitation. By dissolving the crude solid in a minimum amount of hot, boiling solvent to create a saturated solution, and then allowing it to cool slowly, the solute's solubility decreases. This forces the desired molecules to self-assemble into a highly ordered, pure crystal lattice, excluding the randomly dispersed impurity molecules from this structure. The slower the cooling process, the larger and purer the resulting crystals, as it provides sufficient time for the lattice to form correctly and reject impurities.[2]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard single-solvent recrystallization procedure. The selection of a solvent is the most critical step and may require preliminary small-scale testing. Based on the ketone functional group and aromatic rings of this compound, solvents like ethanol, acetone, or toluene are logical starting points.[3] For the related isomer, 4,4'-Dibromobenzophenone, ethanol, 2-propanol, acetone, and toluene have been noted as effective solvents.[4][5][6]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Step-by-Step Methodology
-
Solvent Selection & Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a small volume of the chosen solvent (e.g., 5-10 mL of ethanol) and a boiling chip.
-
Gently heat the mixture on a hot plate to the solvent's boiling point while stirring.
-
Add the hot solvent dropwise until the solid just completely dissolves. Causality: Using the minimum amount of boiling solvent is crucial for maximizing yield. Excess solvent will retain more of your product in the solution even after cooling, leading to significant loss.[2]
-
-
Hot Filtration (Optional):
-
This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the pre-heated filtration setup.
-
Causality: The apparatus must be kept hot to prevent premature crystallization of the product on the filter paper or funnel stem, which would decrease the yield.
-
-
Cooling and Crystallization:
-
Cover the flask containing the clear solution with a watch glass or loosely inserted stopper.
-
Allow the flask to cool slowly and undisturbed to room temperature on the benchtop. Do not place it directly into an ice bath.
-
Causality: Slow cooling is essential for the formation of pure, well-defined crystals. Rapid cooling traps impurities within the rapidly forming crystal lattice, compromising purity.[2]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 15-20 minutes to maximize the precipitation of the product.
-
-
Crystal Collection (Vacuum Filtration):
-
Set up a Buchner funnel with a piece of filter paper that fits flatly, covering all holes.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and swirl the crystallized mixture to create a slurry. Quickly pour the slurry into the center of the Buchner funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.
-
Causality: Using ice-cold solvent for washing is critical to avoid redissolving the purified crystals, which would lower the final yield.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and facilitate drying.
-
Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to air dry completely. For a more rigorous approach, dry in a vacuum oven at a temperature well below the compound's melting point.
-
Once dry, weigh the purified product and determine its melting point to assess purity. A pure compound will have a sharp, narrow melting point range.[1]
-
Workflow Visualization
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.
Q: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen for two primary reasons:
-
Melting Point Depression: The melting point of your crude solid is significantly lowered by the presence of impurities, causing it to melt in the hot solvent before it dissolves.
-
Solution Saturation Above Melting Point: The solution becomes saturated at a temperature that is above the compound's melting point.
Solutions:
-
Reheat and Add More Solvent: Reheat the flask to dissolve the oil. Add a small amount of additional hot solvent (1-2 mL) to decrease the saturation temperature of the solution. Allow it to cool slowly again.[2]
-
Use a Different Solvent: Select a solvent with a lower boiling point. Ideally, the solvent's boiling point should be lower than the melting point of the compound to be purified.
-
Charcoal Treatment: If the oiling out is due to a high concentration of impurities, these can sometimes be removed. Redissolve the oil in sufficient solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration before proceeding with the cooling step.[2]
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal solubility limit.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystals to begin growing.
-
Seeding: If you have a small crystal of pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.
-
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume) and then allow it to cool again.[2]
-
Try a Different Solvent System: If all else fails, evaporate the current solvent completely and attempt the recrystallization with a different, less effective solvent or a mixed-solvent system.
Q: My final yield is very low. Where did my product go?
A: A low yield (e.g., <50%) is a common issue with several potential causes.
Causes & Solutions:
-
Excess Solvent: This is the most frequent cause. Too much solvent was used during the dissolution step, keeping a large amount of your product in the mother liquor. To check this, evaporate a small sample of the filtrate; a large residue indicates significant product loss. You can attempt to recover a "second crop" of crystals by boiling off some solvent from the filtrate and re-cooling.[2]
-
Premature Crystallization: The product may have crystallized on the filter paper or funnel during hot filtration. Ensure your filtration apparatus is thoroughly pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that was not ice-cold will redissolve a portion of your purified product. Always use minimal amounts of ice-cold solvent for rinsing.
-
Inherent Solubility: Every compound has some finite solubility even in the cold solvent. Some loss to the mother liquor is unavoidable.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent if I have no literature data for my specific compound?
A1: Solvent selection is an empirical process. A good starting point is the "like dissolves like" principle. This compound is a relatively polar molecule due to the ketone group but also has significant nonpolar character from the two brominated phenyl rings.
-
Small-Scale Testing: Place a few milligrams of your crude compound into several small test tubes. Add a few drops of different candidate solvents (e.g., water, ethanol, acetone, toluene, hexane) to each.
-
Observe Solubility: A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. A poor solvent will not dissolve it even when hot. A solvent that is too good will dissolve it completely at room temperature.[7]
Q2: What are the likely impurities in my crude this compound?
A2: Impurities depend heavily on the synthetic route. If prepared by a Friedel-Crafts acylation, common impurities could include:
-
Unreacted starting materials (e.g., 3-bromobenzoyl chloride, bromobenzene).
-
Isomeric products (e.g., 2,3'- or 2,4'-dibromobenzophenone).
-
Mono-brominated benzophenone. Most of these process-related impurities have different polarities and solubilities, making them removable by a carefully executed recrystallization.[8]
Q3: Can I use a mixed-solvent system?
A3: Yes. A mixed-solvent system (binary solvent) is an excellent option when no single solvent has the ideal solubility characteristics. This involves using a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").
-
Procedure: Dissolve the crude compound in a minimum amount of the hot "soluble solvent." Then, add the "insoluble solvent" dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a final drop or two of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again. Then, cool as you would for a single-solvent recrystallization.[3]
Q4: How much product loss is "normal" for a recrystallization?
A4: It is normal to lose some product during recrystallization. A recovery of 70-85% is often considered good for a single recrystallization. Significant losses below this range typically point to one of the issues outlined in the Troubleshooting Guide, most commonly the use of excess solvent. The primary goal is purity, and some sacrifice in yield is often necessary to achieve it.
Data Summary Table
The following table provides properties of common solvents relevant for the recrystallization of aromatic ketones like this compound. Note: Specific solubility data for this compound is not widely published; these are recommendations based on its structure and data for similar compounds.
| Solvent | Boiling Point (°C) | Polarity | Suitability for this compound |
| Ethanol | 78 | Polar | Good general choice; often dissolves the compound well when hot and poorly when cold.[1][9] |
| Acetone | 56 | Polar Aprotic | Good solvent for ketones, but its low boiling point may not provide a large solubility gradient.[4][10] |
| Toluene | 111 | Nonpolar | May be effective, especially for removing more polar impurities.[4][6] |
| Hexane | 69 | Nonpolar | Likely a poor solvent on its own, but excellent as an "insoluble solvent" in a mixed pair with ethanol or acetone. |
| Water | 100 | Very Polar | Unlikely to be a suitable solvent due to the compound's large nonpolar structure. |
References
- 1. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. lookchem.com [lookchem.com]
- 5. 3988-03-2 CAS MSDS (4,4'-Dibromobenzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4,4'-Dibromobenzophenone | 3988-03-2 [chemicalbook.com]
- 7. unifr.ch [unifr.ch]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 10. CAS 3988-03-2: 4,4′-Dibromobenzophenone | CymitQuimica [cymitquimica.com]
Identifying byproducts in the synthesis of 3,4'-Dibromobenzophenone
Welcome to the technical support guide for the synthesis of 3,4'-Dibromobenzophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we address frequently encountered issues, with a focus on identifying and mitigating byproduct formation to enhance product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary expected byproducts?
The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with 3-bromobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1]
During this electrophilic aromatic substitution, the acylium ion generated from 3-bromobenzoyl chloride attacks the bromobenzene ring. Due to the directing effects of the bromine substituent on bromobenzene, several products can be formed.
Expected Byproducts:
-
Isomeric Dibromobenzophenones: The bromine atom on the bromobenzene substrate is an ortho, para-directing group.[2][3] Therefore, acylation can occur at the position para to the bromine, yielding the desired This compound , or at the ortho position, yielding the isomeric byproduct 3,2'-Dibromobenzophenone . The para isomer is typically the major product due to reduced steric hindrance compared to the ortho position.[2]
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of residual bromobenzene and 3-bromobenzoyl chloride .
-
Hydrolysis Products: During the aqueous workup, any unreacted 3-bromobenzoyl chloride will be hydrolyzed to 3-bromobenzoic acid .[4]
Q2: My final product shows multiple spots on TLC and unexpected peaks in NMR/GC-MS. What are the likely impurities?
Beyond the primary byproducts mentioned above, other impurities can arise from side reactions or suboptimal reaction conditions.
-
Polysubstitution Products: While the acyl group deactivates the aromatic ring to further acylation, under harsh conditions (e.g., high temperature, prolonged reaction time, or excess acylating agent), a second acylation could theoretically occur, leading to tri-brominated benzophenone species.[5] However, this is generally a minor concern in Friedel-Crafts acylation.[6]
-
Di-acylation of Bromobenzene: It is possible, though less likely, that two molecules of bromobenzene react with a phosgene-like species if there are impurities in the starting acyl chloride, leading to the formation of 4,4'-dibromobenzophenone[7][8][9][10][11] or 2,4'-dibromobenzophenone.
-
Self-Acylation of 3-Bromobenzoyl Chloride: While unlikely, under certain conditions, side reactions involving the acylating agent itself could occur.
The following table summarizes the likely byproducts and their potential origin:
| Byproduct/Impurity | Chemical Structure | Likely Cause | Identification Notes |
| 3,2'-Dibromobenzophenone | Isomer of the target compound | ortho-acylation of bromobenzene | Similar mass spectrum to the desired product. Differentiated by NMR spectroscopy (different aromatic splitting patterns) and potentially by chromatographic retention time. |
| Bromobenzene | Starting material | Incomplete reaction; excess reagent | Volatile. Detected by GC-MS. |
| 3-Bromobenzoic Acid | Hydrolysis of acyl chloride | Aqueous workup of unreacted 3-bromobenzoyl chloride | Acidic. Can be removed by a basic wash. Appears in LC-MS. |
| Polysubstituted Products | e.g., Tribromobenzophenones | Harsh reaction conditions (high temp/time) | Higher molecular weight peaks in MS. |
Q3: What causes the formation of the 3,2'-dibromobenzophenone isomer, and how can I minimize it?
The formation of the 3,2'-dibromobenzophenone isomer is a direct consequence of the electronic properties of the bromine substituent on the bromobenzene ring.[12] The lone pairs of electrons on the bromine atom are delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions, thus directing the incoming electrophile (the acylium ion) to these sites.
Strategies to Minimize the ortho-Isomer:
-
Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) can increase the selectivity for the thermodynamically more stable para product over the ortho product.[5]
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with solvent polarity may offer some improvement in selectivity.
-
Steric Hindrance: While not easily controlled, the inherent steric bulk of the acylium ion and the bromine atom naturally disfavors substitution at the more hindered ortho position.[2]
Below is a diagram illustrating the reaction pathway leading to the desired product and the main isomeric byproduct.
Caption: Reaction scheme for the Friedel-Crafts acylation of bromobenzene.
Troubleshooting Guide
This section provides a step-by-step guide to address common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Deactivated Catalyst | Ensure all glassware is flame-dried and reagents (especially AlCl₃ and solvent) are anhydrous.[5] | Lewis acids like AlCl₃ are highly moisture-sensitive. Water will react with the catalyst, rendering it inactive.[5] |
| Insufficient Catalyst | Use a stoichiometric amount of AlCl₃. | The product ketone forms a stable complex with AlCl₃, which removes the catalyst from the reaction cycle. Therefore, at least one equivalent of the catalyst is required per equivalent of the acylating agent.[1] |
| Incomplete Reaction | Increase reaction time or slightly elevate the temperature. Monitor the reaction progress using TLC or GC. | Friedel-Crafts reactions can be slow, especially with deactivated substrates. Ensuring the reaction goes to completion will maximize the conversion of starting materials. |
| Product Loss During Workup | Ensure proper phase separation and extract the aqueous layer multiple times with the organic solvent (e.g., dichloromethane).[4] | The product may have some solubility in the aqueous phase, and multiple extractions will ensure its complete recovery. |
Issue 2: Difficulty in Removing Byproducts
| Byproduct to Remove | Recommended Protocol | Scientific Rationale |
| 3-Bromobenzoic Acid | 1. Dissolve the crude product in an organic solvent (e.g., dichloromethane). 2. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. 3. Separate the layers and wash the organic layer with brine. 4. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate. | 3-Bromobenzoic acid is acidic and will react with a weak base like NaHCO₃ to form a water-soluble carboxylate salt, which will be extracted into the aqueous phase. |
| Isomeric Byproducts (e.g., 3,2'-Dibromobenzophenone) | 1. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of hexane/ethyl acetate).[13] 2. Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is a good starting point.[14] | Isomers often have different solubilities and polarities. Recrystallization exploits differences in solubility, while column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) due to polarity differences. |
The following workflow diagram outlines the general procedure for synthesis and purification.
Caption: General workflow for synthesis and purification.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. studylib.net [studylib.net]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. CAS 3988-03-2: 4,4′-Dibromobenzophenone | CymitQuimica [cymitquimica.com]
- 8. 4,4′-ジブロモベンゾフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4,4'-Dibromobenzophenone | C13H8Br2O | CID 72868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 4,4'-Dibromobenzophenone | 3988-03-2 [chemicalbook.com]
- 12. Solved 1) The Friedel-Crafts acylation of bromobenzene leads | Chegg.com [chegg.com]
- 13. prepchem.com [prepchem.com]
- 14. 4-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in Friedel-Crafts synthesis of benzophenones
Welcome to the Technical Support Center for the synthesis of benzophenone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Friedel-Crafts acylation synthesis of benzophenones. Our goal is to equip you with the expertise and practical insights needed to overcome experimental hurdles and achieve optimal reaction outcomes.
Troubleshooting Low Yield in Friedel-Crafts Synthesis of Benzophenones
The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones, including benzophenones.[1] However, its success is highly dependent on carefully controlled reaction conditions. Low yields are a common issue that can often be traced back to a few key parameters. This guide provides a systematic approach to troubleshooting these challenges in a question-and-answer format.
Section 1: Catalyst and Reagent Integrity
The quality and handling of your starting materials are paramount. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the heart of the reaction, but also its most common point of failure.
Q1: My Friedel-Crafts acylation has a very low or no yield. What is the first thing I should check?
A1: The most immediate suspect in a failed Friedel-Crafts acylation is the activity of your Lewis acid catalyst and the integrity of your reagents.[2][3] Both the catalyst (e.g., AlCl₃) and the acylating agent (e.g., benzoyl chloride) are highly sensitive to moisture.[3][4]
-
Initial Checks:
-
Glassware: Ensure all glassware was rigorously dried in an oven (e.g., overnight at 120°C) and assembled while hot under a dry, inert atmosphere (nitrogen or argon).
-
Catalyst Appearance: Visually inspect your AlCl₃. It should be a fine, free-flowing powder. If it is clumpy, discolored, or has a strong smell of HCl, it has likely been compromised by atmospheric moisture and should be discarded.[3]
-
Reagent Purity: Confirm the purity of your aromatic substrate and benzoyl chloride. Use freshly opened bottles or freshly purified materials. Impurities can inhibit the reaction or lead to side products.[4]
-
Q2: How can I ensure my Lewis acid catalyst is active and handled correctly?
A2: Aluminum chloride is extremely hygroscopic. Its exposure to even trace amounts of moisture will lead to deactivation through hydrolysis.
-
Best Practices for Catalyst Handling:
-
Storage: Always store AlCl₃ in a desiccator. For best results, use a freshly opened container.[3]
-
Inert Atmosphere: Weigh and transfer the catalyst under an inert atmosphere, such as in a glove box or under a positive pressure of nitrogen or argon.
-
Solvent Quality: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source and stored over molecular sieves.
-
Section 2: Reaction Conditions and Stoichiometry
Once you've confirmed the quality of your reagents, the next step is to scrutinize your reaction setup and parameters.
Q3: How critical is the stoichiometry of the reactants and catalyst? I used a catalytic amount of AlCl₃ and got a poor yield.
A3: This is a critical and common misunderstanding. Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst.
-
Causality: The reason for this is that the product, the benzophenone ketone, is a Lewis base. It forms a stable complex with the AlCl₃, effectively sequestering the catalyst and preventing it from participating in further reaction cycles.[4][5] This product-catalyst complex is typically broken during the aqueous work-up.[5][6]
-
Recommended Stoichiometry: A good starting point for optimization is a molar ratio of Arene : Acyl Chloride : AlCl₃ of 1 : 1.1 : 1.2 .[2] Careful calculation and precise measurement are essential.
Q4: My reaction mixture turned dark and I observed tar formation instead of the desired product. What causes this?
A4: Tar formation is a frequent issue in Friedel-Crafts reactions, often resulting from excessive heat or overly reactive substrates.[2]
-
Possible Causes & Solutions:
-
High Reaction Temperature: The reaction is often highly exothermic, especially during the addition of the acylating agent.[6] This can lead to localized heating, promoting side reactions and polymerization.
-
Solution: Maintain strict temperature control. Perform the addition of reactants at a low temperature (e.g., 0-5°C) using an ice bath. Allow the reaction to warm to room temperature slowly only after the initial exothermic phase has subsided.[2]
-
-
Excess Catalyst: While a stoichiometric amount is needed, a large excess of catalyst can increase the rate of side reactions.
-
Solution: Use the minimum effective amount of catalyst, typically in the range of 1.1 to 1.2 equivalents.
-
-
Reactive Substrates: Highly activated aromatic compounds can be prone to polymerization.
-
Solution: For highly reactive substrates, consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or running the reaction at a lower temperature for a longer period.
-
-
Section 3: Substrate Suitability
Not all aromatic compounds are suitable substrates for Friedel-Crafts acylation under standard conditions.
Q5: My aromatic substrate contains a nitro group (or another electron-withdrawing group), and the reaction is not working. What is the issue?
A5: Friedel-Crafts acylation is an electrophilic aromatic substitution. The reaction fails with aromatic rings that are "deactivated" by the presence of moderate to strong electron-withdrawing groups.[4][7]
-
Deactivating Groups: Substituents like -NO₂, -CN, -SO₃H, -CHO, -COR, and -NR₃⁺ make the aromatic ring electron-poor and therefore not nucleophilic enough to attack the acylium ion.[4]
-
Solution: If your target molecule requires an electron-withdrawing group, you must change your synthetic strategy. A common approach is to perform the Friedel-Crafts acylation first and then add the deactivating group in a subsequent step.
Q6: I am trying to acylate aniline or phenol, but the reaction is failing. Why?
A6: Aromatic rings containing amino (-NH₂) or hydroxyl (-OH) groups present a different challenge. The lone pair of electrons on the nitrogen or oxygen atom acts as a Lewis base and will react preferentially with the AlCl₃ catalyst.[8][9]
-
Mechanism of Failure: This acid-base reaction forms a complex that places a positive charge on the atom attached to the ring, which strongly deactivates the ring towards electrophilic substitution.[8]
-
Solution: Protecting Groups: To overcome this, the amine or hydroxyl group must be "protected" before the acylation reaction. For example, an amino group can be converted to a less basic amide group (e.g., by reacting with acetyl chloride). This reduces its interaction with the Lewis acid, allowing the Friedel-Crafts acylation to proceed. The protecting group can then be removed in a later step.[8]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Friedel-Crafts Synthesis of Benzophenone
This protocol outlines a standard procedure for the acylation of benzene with benzoyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene (or other aromatic substrate)
-
Benzoyl Chloride (or other acyl chloride)
-
Anhydrous Dichloromethane (DCM) (or other suitable solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the system is under a positive pressure of dry nitrogen or argon.
-
Catalyst Suspension: To the reaction flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Add benzoyl chloride (1.1 equivalents) to the addition funnel, dissolved in a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: After the addition is complete, add benzene (1.0 equivalent), dissolved in anhydrous DCM, dropwise from the addition funnel over 30 minutes. Control the rate of addition to prevent the temperature from rising above 5-10°C.[2]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[3][10] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visual Diagrams and Workflows
Figure 1: Friedel-Crafts Acylation Mechanism
The following diagram illustrates the key steps in the Lewis acid-catalyzed formation of the electrophilic acylium ion and its subsequent reaction with the aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Figure 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical pathway for diagnosing and resolving low yields in your reaction.
Caption: Troubleshooting Decision Tree.
Data Summary Table
| Parameter | Common Issue | Recommended Solution | Rationale |
| Catalyst (AlCl₃) | Deactivation by moisture | Use fresh, anhydrous catalyst; handle under inert atmosphere. | AlCl₃ is extremely hygroscopic and hydrolyzes readily.[2][3] |
| Stoichiometry | Using catalytic amount | Use ≥1.1 equivalents of AlCl₃. | Product forms a stable complex with the catalyst, removing it from the reaction.[4][5] |
| Temperature | Overheating, tar formation | Add reagents at 0-5°C; maintain strict temperature control. | The reaction is exothermic; high temperatures lead to side reactions.[2] |
| Substrate | Deactivated ring (-NO₂) | Perform acylation before introducing the deactivating group. | Electron-withdrawing groups make the ring too electron-poor to react.[4] |
| Substrate | Ring with -NH₂ or -OH | Protect the functional group (e.g., as an amide) before acylation. | The lone pair on N or O reacts with AlCl₃, deactivating the ring.[8] |
| Work-up | Emulsion formation | Pour reaction mixture onto ice/conc. HCl; add brine if needed. | Decomposes the AlCl₃ complex and helps break up emulsions.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. websites.umich.edu [websites.umich.edu]
Technical Support Center: Purity Analysis of 3,4'-Dibromobenzophenone by HPLC and GC-MS
Welcome to the technical support center for the purity analysis of 3,4'-Dibromobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. Here, we will explore not just the "how," but the "why" behind experimental choices, offering robust troubleshooting guides and frequently asked questions to ensure the integrity and success of your analytical work.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to method development. While specific experimental data for the 3,4'-isomer is limited, the properties of the closely related 4,4'-dibromobenzophenone provide a strong predictive basis.
| Property | Value (or Estimate) | Source |
| Molecular Formula | C₁₃H₈Br₂O | [1] |
| Molecular Weight | 340.01 g/mol | [1] |
| Melting Point | 171-174 °C (for 4,4'-isomer) | [2] |
| Boiling Point | ~395 °C (estimate for 4,4'-isomer) | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [1][2] |
Potential Impurities in this compound
The purity of a compound is intrinsically linked to its synthesis and stability. The common method for synthesizing benzophenones is the Friedel-Crafts acylation.[3] This process can introduce several process-related impurities:
-
Isomeric Byproducts: Acylation at different positions on the aromatic rings can lead to the formation of other dibromobenzophenone isomers (e.g., 2,3'-, 2,4'-, 3,3'-, 4,4'-dibromobenzophenone).
-
Unreacted Starting Materials: Residual bromobenzoyl chloride and bromobenzene may be present.
-
Over-reaction Products: Further substitution on the aromatic rings could lead to tri-brominated benzophenones.
-
Degradation Products: Benzophenones can degrade under certain conditions, such as exposure to UV light or strong oxidizing agents, potentially leading to the cleavage of the carbonyl bridge or modification of the aromatic rings.[4][5][6][7]
HPLC Method for Purity Analysis
Reverse-phase HPLC with UV detection is a robust and widely accessible technique for the purity analysis of aromatic ketones like this compound.
Experimental Protocol: Proposed HPLC Method
This proposed method is a starting point and should be validated for your specific application.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
- Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
- Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | Predicted λmax ~260 nm (based on benzophenone UV spectrum)[8] |
3. Data Analysis:
- Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Impurities can be quantified against a reference standard if available.
HPLC Troubleshooting Guide
Q1: My peak is tailing. What could be the cause and how do I fix it?
Possible Causes & Solutions:
-
Secondary Silanol Interactions: The stationary phase may have unreacted silanol groups that interact with the polar carbonyl group of the benzophenone.
-
Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) to block these active sites. Alternatively, use a base-deactivated column.[2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.[9]
-
-
Low Mobile Phase pH: At low pH, silanol groups are more protonated and can interact more strongly with the analyte.
-
Solution: Increase the pH of the mobile phase slightly (ensure it remains within the stable range of the column, typically pH 2-8).[2]
-
Q2: I am seeing poor resolution between my main peak and an impurity. How can I improve this?
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The current mobile phase may not be optimal for separating closely related isomers.
-
Solution: Adjust the ratio of acetonitrile to water. A lower percentage of the organic solvent will generally increase retention times and may improve resolution. You can also try a different organic modifier like methanol.[1]
-
-
Column Temperature is Too High: Higher temperatures can sometimes reduce resolution.
-
Solution: Lower the column temperature in small increments (e.g., 5 °C).[9]
-
-
Column Degradation: The column's stationary phase may be worn out.
-
Solution: Replace the column with a new one of the same type.[1]
-
Q3: My retention times are drifting. What is happening?
Possible Causes & Solutions:
-
Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time before starting your analytical run.[9]
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile component can alter retention times.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[9]
-
-
Fluctuations in Column Temperature: Even small changes in temperature can affect retention times.
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.[9]
-
HPLC Frequently Asked Questions (FAQs)
-
Can I use a gradient elution for this analysis?
-
Yes, a gradient elution can be beneficial, especially if you have impurities with a wide range of polarities. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute more retained compounds.
-
-
What is the expected UV absorption maximum (λmax) for this compound?
-
Benzophenone has a strong absorption around 250 nm.[8] The addition of bromine atoms (auxochromes) is expected to cause a slight bathochromic (red) shift. Therefore, a detection wavelength of around 260 nm is a good starting point. It is recommended to run a UV-Vis scan of your sample to determine the optimal wavelength.[10]
-
-
Why is it important to filter the sample before injection?
-
Filtering removes particulate matter that can clog the column frit, leading to high backpressure and poor chromatographic performance.
-
HPLC Workflow Diagram
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzophenone [webbook.nist.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
Preventing side reactions in the bromination of benzophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the electrophilic bromination of benzophenone. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, with a focus on maximizing yield and purity by preventing common side reactions. Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is a Lewis acid catalyst essential for the bromination of benzophenone?
A: The carbonyl group in benzophenone is strongly electron-withdrawing, which deactivates both aromatic rings towards electrophilic attack. This deactivation means the benzene rings are not nucleophilic enough to react with molecular bromine (Br₂) on their own.[1][2] A Lewis acid, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is required to polarize the Br-Br bond, generating a highly reactive "Br⁺" electrophile that is potent enough to overcome the deactivation and react with the aromatic ring.[3][4]
Q2: At which position on the benzophenone ring will bromination occur?
A: Bromination will occur at the meta-position relative to the carbonyl group. The electron-withdrawing nature of the carbonyl group destabilizes the carbocation intermediate (the sigma complex) when the electrophile adds to the ortho or para positions.[5] Conversely, addition at the meta-position keeps the positive charge away from the electron-deficient carbonyl carbon, resulting in a more stable intermediate and making it the favored product. Benzophenone itself does not have "alpha-hydrogens" for benzylic bromination, so the reaction exclusively occurs on the aromatic ring.[6]
Q3: What is the most common side reaction, and why does it happen?
A: The most prevalent side reaction is polybromination , where more than one bromine atom is added to the benzophenone molecule.[7][8] This occurs when reaction conditions are too harsh or not carefully controlled. Factors that promote polybromination include:
-
Excess Bromine: Using a significant excess of the brominating agent.
-
High Temperature: Increasing the reaction rate indiscriminately.
-
Prolonged Reaction Time: Allowing the mono-brominated product to react further after the starting material has been consumed.
Although the first bromine atom further deactivates the ring, these conditions can provide sufficient energy to force a second, or even third, substitution.
Q4: Can I use N-Bromosuccinimide (NBS) for this reaction?
A: While NBS is famously used for radical-based allylic and benzylic brominations, it is generally not the first choice for electrophilic aromatic bromination of a deactivated ring like benzophenone.[1] However, it is possible to use NBS as an electrophilic bromine source in the presence of a strong acid or certain Lewis acids, which can activate it.[9] For a deactivated substrate like benzophenone, the classic Br₂/Lewis acid system is typically more reliable and straightforward.
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental issues in a direct question-and-answer format to help you quickly diagnose and solve problems.
Issue 1: Low or No Conversion of Starting Material
You've run the reaction, and your TLC plate shows mostly unreacted benzophenone.
-
Potential Cause: Inactive or insufficient catalyst.
-
Expert Analysis: Lewis acids like FeBr₃ and AlCl₃ are highly hygroscopic (they readily absorb moisture from the air). Water hydrolyzes and deactivates the catalyst, preventing the formation of the Br⁺ electrophile.
-
Recommended Solution: Use a freshly opened bottle of the anhydrous Lewis acid or a previously opened bottle that has been stored properly in a desiccator. Ensure all glassware is rigorously dried before use.
-
-
Potential Cause: Temperature is too low.
-
Expert Analysis: While low temperatures are crucial for selectivity, the reaction still requires a certain activation energy. If the temperature is too low (e.g., -20 °C), the reaction rate may be impractically slow for a deactivated substrate.
-
Recommended Solution: Start the addition of bromine at 0 °C. If no reaction is observed (monitored by TLC or gas evolution), allow the mixture to slowly warm to room temperature and monitor its progress.
-
Issue 2: Formation of Multiple Products on TLC
Your TLC plate shows the spot for your starting material is gone, but there are two or more new spots, indicating a mixture of products.
-
Potential Cause: Over-bromination (Polysubstitution).
-
Expert Analysis: This is the most common cause of multiple products. The energy barrier to brominate the already mono-brominated product is higher, but not insurmountable. Using too much bromine or letting the reaction run for too long provides the opportunity for this side reaction to occur.
-
Recommended Solution:
-
Control Stoichiometry: Use a precise amount of bromine, typically 1.05 to 1.1 equivalents. Do not add a large excess.
-
Monitor Closely: Run a TLC analysis every 15-30 minutes. As soon as the benzophenone spot has disappeared or is very faint, quench the reaction immediately.
-
Maintain Low Temperature: Conduct the entire reaction, including the bromine addition, at 0-5 °C to moderate the reaction rate and enhance selectivity.
-
-
-
Potential Cause: Isomeric products.
-
Expert Analysis: While meta-substitution is strongly favored, trace amounts of ortho or para isomers can sometimes form, especially if the temperature is not well-controlled. These will appear as distinct spots on a TLC plate.
-
Recommended Solution: Careful purification via column chromatography or recrystallization is the most effective way to separate these isomers from the desired meta-product. Adhering to a low reaction temperature will minimize their formation in the first place.
-
Issue 3: Difficult or Messy Workup
The reaction is complete, but you're facing challenges with isolating the product.
-
Potential Cause: Persistent red/brown color from excess bromine.
-
Expert Analysis: Residual bromine will contaminate your product and can interfere with subsequent steps.
-
Recommended Solution: During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[10] These reagents reduce excess Br₂ to colorless bromide ions (Br⁻), which are then removed in the aqueous layer. Continue washing until the organic layer is colorless or pale yellow.
-
-
Potential Cause: Formation of an emulsion during extraction.
-
Expert Analysis: Emulsions are common when residual Lewis acid complexes are being hydrolyzed, creating fine particulates that stabilize the interface between the organic and aqueous layers.
-
Recommended Solution: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion and force a cleaner separation of the layers.
-
Visualizing the Chemistry
Reaction Mechanisms and Logic
A clear understanding of the reaction pathway and potential pitfalls is critical for successful synthesis.
Caption: Mechanism of Lewis-acid catalyzed meta-bromination.
Caption: Control of reaction conditions favors the desired mono-brominated product.
Caption: A logical workflow for diagnosing reaction outcomes.
Optimized Protocol & Data
Protocol 1: High-Selectivity Mono-bromination of Benzophenone
This protocol is optimized to favor the formation of 3-bromobenzophenone while minimizing polybrominated side products.
Materials:
-
Benzophenone
-
Molecular Bromine (Br₂)
-
Anhydrous Ferric Bromide (FeBr₃)
-
Dichloromethane (DCM), anhydrous
-
10% Sodium Thiosulfate (aq. solution)
-
Saturated Sodium Bicarbonate (aq. solution)
-
Saturated Sodium Chloride (Brine, aq. solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzophenone (1.0 eq) in anhydrous DCM.
-
Inert Atmosphere: Purge the system with nitrogen.
-
Catalyst Addition: Add anhydrous FeBr₃ (0.05 eq) to the solution. Stir for 5 minutes.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Bromine Addition: In the dropping funnel, dilute bromine (1.05 eq) with a small amount of anhydrous DCM. Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C. A red-brown color will develop, and HBr gas will evolve (vent through a scrubber).
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the disappearance of benzophenone by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing ice and 10% aqueous sodium thiosulfate solution. Stir until the red-brown bromine color disappears.
-
Workup: Transfer the mixture to a separatory funnel.
-
Separate the layers.
-
Wash the organic layer sequentially with 10% sodium thiosulfate, saturated sodium bicarbonate, water, and finally brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography to obtain pure 3-bromobenzophenone.
Table 1: Impact of Reaction Conditions on Selectivity
| Parameter | Condition A (Optimized) | Condition B (Forcing) | Expected Outcome |
| Temperature | 0-5 °C | Room Temperature | Condition A maximizes selectivity for the mono-bromo product. Condition B increases the rate of polybromination. |
| Bromine Equiv. | 1.05 eq | >1.5 eq | Condition A targets mono-bromination. Condition B will produce significant amounts of di- and poly-brominated products. |
| Reaction Time | Monitor by TLC (1-2h) | Fixed Time (e.g., 4h) | Monitoring ensures the reaction is stopped before significant side product formation. A fixed, extended time risks over-bromination. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. Discuss the role of Lewis acids in the preparation of aryl bromides and chlorides in the dark. [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Brominating benzophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 3,4'-Dibromobenzophenone
Welcome to the Technical Support Center for the synthesis of 3,4'-Dibromobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Overview of the Primary Synthetic Route: Friedel-Crafts Acylation
The most common and scalable method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with 3-bromobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[1]
The reaction proceeds through the formation of a highly electrophilic acylium ion from the interaction of 3-bromobenzoyl chloride and aluminum chloride. This acylium ion is then attacked by the electron-rich π-system of bromobenzene. The bromine substituent on bromobenzene is a deactivating but ortho, para-directing group. Therefore, the acylation will predominantly yield the para-substituted product (4,3'-dibromobenzophenone, which is the same as this compound) and the ortho-substituted product (2,3'-dibromobenzophenone). Due to steric hindrance, the para isomer is generally the major product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in Friedel-Crafts acylation can stem from several factors. A systematic approach to troubleshooting is recommended.
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Moisture Contamination: Aluminum chloride is extremely hygroscopic and reacts violently with water. The presence of moisture will deactivate the catalyst, significantly reducing or even completely inhibiting the reaction.
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Solution: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator immediately before use. Use anhydrous solvents and ensure the bromobenzene and 3-bromobenzoyl chloride are of high purity and free from moisture.
-
-
Insufficient Catalyst: The ketone product forms a complex with AlCl₃, which requires at least one equivalent of the catalyst per equivalent of the ketone. Therefore, a stoichiometric amount of AlCl₃ is necessary.
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Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 3-bromobenzoyl chloride) to ensure the reaction goes to completion.
-
-
Inadequate Reaction Temperature or Time: The reaction may be too slow at lower temperatures, or side reactions may occur at higher temperatures.
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Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.
-
Solution: Use freshly distilled bromobenzene and ensure the 3-bromobenzoyl chloride is of high purity. 3-Bromobenzoyl chloride can be synthesized from 3-bromobenzoic acid using thionyl chloride.[3]
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Question 2: I'm observing multiple spots on my TLC plate, and I'm unsure which is my desired product. How can I identify the this compound?
Answer:
The formation of regioisomers is a common outcome in Friedel-Crafts acylations of substituted benzenes. In this case, you are likely observing the desired 3,4'-isomer and the 2,4'-isomer, as well as potentially unreacted starting materials.
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Understanding Regioselectivity: The bromine atom on the bromobenzene ring directs the incoming acyl group to the ortho and para positions. The para position is sterically less hindered, so this compound is expected to be the major product.
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Chromatographic Separation: The isomers will have slightly different polarities and can often be separated by column chromatography. The para-isomer is typically less polar than the ortho-isomer and will therefore have a higher Rf value on a normal-phase silica gel TLC plate.
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Spectroscopic Analysis (¹H-NMR): Proton NMR is a powerful tool for distinguishing between these isomers. The symmetry and splitting patterns of the aromatic protons will be distinct for each isomer. A comparative guide to the ¹H-NMR spectra of bromobenzophenone isomers can be a valuable reference.[4]
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For This compound , you would expect a more complex set of signals in the aromatic region compared to the more symmetrical 4,4'-isomer. The protons on the 4-bromophenyl ring will appear as two doublets, while the protons on the 3-bromophenyl ring will show more complex splitting patterns (a triplet, a doublet of doublets, etc.).
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Question 3: My product is an oil/waxy solid and difficult to purify by recrystallization. What are my options?
Answer:
Obtaining a pure, crystalline product can be challenging, especially if minor isomeric impurities are present, which can inhibit crystallization.
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Column Chromatography: This is the most effective method for separating the desired 3,4'-isomer from other regioisomers and impurities.
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Solvent System: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane. Use TLC to find a solvent system that gives good separation between the spots.
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Recrystallization: If the product is a solid but impure, recrystallization can be effective. The key is to find a suitable solvent or solvent pair.
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Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[5] A solvent pair, such as ethanol/water or hexane/ethyl acetate, can also be effective.
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Question 4: I am scaling up the reaction and experiencing issues with heat management and reagent addition. What are the best practices?
Answer:
Scaling up Friedel-Crafts acylations requires careful consideration of the reaction's exothermic nature.
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Controlled Reagent Addition: Add the aluminum chloride portion-wise to the solution of bromobenzene and 3-bromobenzoyl chloride at a low temperature (0-5 °C) to manage the initial exotherm. Similarly, if adding the acyl chloride to a mixture of bromobenzene and AlCl₃, do so dropwise.
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Efficient Cooling: Use a cooling bath (ice-water or ice-brine) and ensure efficient stirring to maintain a consistent temperature throughout the reaction mixture. For larger scale reactions, a jacketed reactor with a circulating cooling system is recommended.
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Off-Gassing: The reaction generates hydrogen chloride (HCl) gas. Ensure the reaction is conducted in a well-ventilated fume hood and that the off-gas is scrubbed through a basic solution (e.g., sodium hydroxide).
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Quenching: The quenching of the reaction by adding the reaction mixture to ice/water is highly exothermic. Perform this step slowly and with vigorous stirring in a vessel that can accommodate potential splashing and a rapid temperature increase.
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous aluminum chloride used as a catalyst? Can other Lewis acids be used? A1: Anhydrous aluminum chloride is a strong Lewis acid that effectively polarizes the carbon-chlorine bond in the acyl chloride, leading to the formation of the highly reactive acylium ion.[1] Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, but AlCl₃ is generally the most common and effective for this transformation.
Q2: Can I use 3-bromobenzoic acid directly instead of 3-bromobenzoyl chloride? A2: No, the carboxylic acid itself is not electrophilic enough to react directly with bromobenzene in a Friedel-Crafts reaction. The carboxylic acid must first be converted to a more reactive derivative, such as the acyl chloride. This is typically done by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3]
Q3: What are the main safety precautions for this reaction? A3:
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Corrosive Reagents: Aluminum chloride and 3-bromobenzoyl chloride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Toxic Gas Evolution: The reaction evolves HCl gas, which is toxic and corrosive. The workup also releases HCl. Ensure adequate ventilation and consider using a gas trap.
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Exothermic Reaction: The reaction and the quenching step are highly exothermic. Maintain controlled addition and cooling to prevent the reaction from running away.
Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used:
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¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any isomeric impurities.[4][6]
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone functional group.
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Melting Point: A sharp melting point range is a good indicator of purity.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Friedel-Crafts acylations.[7]
Materials and Equipment:
| Reagent/Equipment | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Bromobenzoyl chloride | 219.46 | 21.95 g | 0.10 | 1.0 |
| Bromobenzene | 157.01 | 31.40 g (21.1 mL) | 0.20 | 2.0 |
| Anhydrous Aluminum Chloride | 133.34 | 14.67 g | 0.11 | 1.1 |
| Anhydrous Dichloromethane | - | 150 mL | - | - |
| Crushed Ice | - | 200 g | - | - |
| Concentrated HCl | - | 20 mL | - | - |
| 2M Sodium Hydroxide | - | As needed | - | - |
| Saturated Sodium Chloride | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
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Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with a gas outlet connected to a scrubber, ice bath, separatory funnel, rotary evaporator.
Procedure:
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Reaction Setup: Assemble the dry three-necked flask with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere.
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Reagent Charging: To the flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0-5 °C in an ice bath.
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Addition of Reactants: In the dropping funnel, prepare a solution of 3-bromobenzoyl chloride (21.95 g, 0.10 mol) and bromobenzene (31.40 g, 0.20 mol) in anhydrous dichloromethane (100 mL).
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Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-45 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
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Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl with vigorous stirring.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water (100 mL), 2M NaOH solution (100 mL), and saturated NaCl solution (100 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent like ethanol.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 3,4'-Dibromobenzophenone
References
- 1. 3-ブロモベンゾフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. Cas 3988-03-2,4,4'-Dibromobenzophenone | lookchem [lookchem.com]
- 4. 4.4′-二溴二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4,4'-Dibromobenzophenone CAS#: 3988-03-2 [m.chemicalbook.com]
- 6. 4,4'-Dibromobenzophenone | 3988-03-2 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
Improving the regioselectivity of 3,4'-Dibromobenzophenone synthesis
Welcome to the technical support resource for the synthesis of 3,4'-Dibromobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes, with a specific focus on mastering regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the Friedel-Crafts acylation.[1][2] This reaction involves the electrophilic aromatic substitution of bromobenzene with 3-bromobenzoyl chloride, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3] The Lewis acid activates the 3-bromobenzoyl chloride by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich bromobenzene ring.
Q2: Why is achieving high regioselectivity in this synthesis a significant challenge?
The core challenge lies in controlling the position of acylation on the bromobenzene ring. The bromine atom is an electron-withdrawing group by induction but an electron-donating group by resonance.[4][5] This dual nature makes it a deactivating but ortho, para-directing group.[6][7] Consequently, the incoming 3-bromobenzoyl group can add at either the ortho (2') or para (4') position of the bromobenzene molecule. This often results in a mixture of 3,2'-dibromobenzophenone and the desired this compound, with the potential for other isomers as well.
Q3: What are the primary isomeric byproducts I should expect?
The main byproduct is 3,2'-dibromobenzophenone due to the ortho, para-directing nature of the bromine substituent on the bromobenzene ring. While the para position is generally favored due to reduced steric hindrance, a significant amount of the ortho isomer can form, complicating purification. Depending on the reaction conditions, trace amounts of the 3,3'-isomer could theoretically form, though this is less common.
Q4: How does the choice of Lewis acid impact the reaction?
The Lewis acid is crucial. It must be strong enough to generate the acylium ion from the 3-bromobenzoyl chloride.[1] Aluminum chloride (AlCl₃) is the most common choice. However, the ketone product can form a stable complex with AlCl₃, which means a stoichiometric amount of the catalyst is often required.[3] Milder Lewis acids may be used but could lead to lower conversion rates, especially with a deactivated ring like bromobenzene.[8] The choice and amount of catalyst can also influence the isomer ratio.[9]
Troubleshooting and Optimization Guide
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions to improve the regioselectivity and overall yield.
Problem 1: Poor Regioselectivity - High Formation of 3,2'- Isomer
A low ratio of the desired 3,4'-isomer to the unwanted 3,2'-isomer is the most frequent issue.
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Solution |
| High Reaction Temperature | Higher temperatures provide more energy to overcome the steric barrier of the ortho position, leading to a product distribution that is kinetically, rather than thermodynamically, controlled. Lower temperatures favor the more sterically accessible and thermodynamically stable para product. | Conduct the reaction at a lower temperature. Start the addition of the acyl chloride at 0°C and allow the reaction to proceed at this temperature or slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times that could lead to isomerization or side reactions. |
| Solvent Effects | The choice of solvent can influence the stability of the transition states leading to the ortho and para products. Non-polar solvents may offer better selectivity. | Use a non-polar, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Avoid highly polar solvents that can complex strongly with the Lewis acid, reducing its activity. |
| Rate of Addition | Rapid addition of the acylating agent can create localized "hot spots" and high concentrations, potentially reducing selectivity. | Add the 3-bromobenzoyl chloride solution dropwise to the mixture of bromobenzene and Lewis acid over an extended period (e.g., 30-60 minutes) while maintaining a low temperature and vigorous stirring. |
Problem 2: Low or No Conversion of Starting Materials
The reaction stalls or fails to proceed to completion, leaving significant amounts of bromobenzene and 3-bromobenzoyl chloride.
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Solution |
| Inactive Catalyst | Lewis acids like AlCl₃ are extremely sensitive to moisture. Contamination with water will hydrolyze the catalyst, rendering it inactive. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and high-purity, freshly opened AlCl₃. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | The benzophenone product is a Lewis base and forms a complex with the AlCl₃ catalyst.[3] This complexation removes the catalyst from the reaction cycle. If less than a stoichiometric amount is used, the reaction may stop prematurely. | Use at least 1.0 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (3-bromobenzoyl chloride). |
| Deactivated Substrate | Bromobenzene is a deactivated aromatic ring, making it less nucleophilic than benzene. The reaction requires sufficient thermal energy and an active catalyst to proceed efficiently. | While low temperatures are recommended for selectivity, if conversion is the primary issue, a modest increase in temperature (e.g., to room temperature or 40°C) after the initial addition may be necessary.[10] Monitor the isomer ratio closely if the temperature is increased. |
Visualizing the Reaction and Troubleshooting Path
The following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common issues.
Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Optimized Synthesis for Improved Regioselectivity
This protocol incorporates best practices to maximize the yield of the 3,4'-isomer.
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Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Allow the apparatus to cool to room temperature under an inert atmosphere.
-
Reagent Loading: To the flask, add anhydrous aluminum chloride (1.2 eq.). Add dry bromobenzene (acting as both reactant and solvent, ~5-10 eq.) via a syringe.
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Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
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Acyl Chloride Addition: Dissolve 3-bromobenzoyl chloride (1.0 eq.) in a minimal amount of dry bromobenzene or an inert solvent like DCM. Add this solution to the dropping funnel and add it dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
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Reaction: After the addition is complete, let the reaction stir at 0°C for 2-4 hours. Monitor the reaction's progress by periodically quenching a small aliquot and analyzing it by TLC or GC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 12-16 hours.
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Workup (Quenching): Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.[11][12] This will hydrolyze the aluminum complexes.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.
Protocol 2: Purification via Column Chromatography
Separation of the 3,4'- and 3,2'-isomers is achievable due to their differing polarities. The 3,4'- (para) isomer is typically less polar than the 3,2'- (ortho) isomer.
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TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10) is a good starting point. The ideal solvent system will show good separation between the two isomer spots.[13]
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Column Packing: Prepare a silica gel column using the chosen eluent system.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
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Elution: Elute the column with the solvent system. The less polar this compound will elute first.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A final recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed for further purification.
Analytical Characterization
To confirm the identity and purity of your product, and to accurately determine the isomeric ratio, the following techniques are recommended:
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¹H and ¹³C NMR Spectroscopy: Provides definitive structural information for each isomer.
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GC-MS or LC-MS: Allows for the separation and quantification of the different isomers in the crude and purified product.[14]
-
Melting Point: The pure 3,4'-isomer will have a sharp, distinct melting point, which can be compared to literature values.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. 4,4'-Dibromobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 11. maths.tcd.ie [maths.tcd.ie]
- 12. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 13. benchchem.com [benchchem.com]
- 14. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection & Troubleshooting for Cross-Coupling Reactions with 3,4'-Dibromobenzophenone
Welcome to the technical support center for cross-coupling reactions involving 3,4'-Dibromobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of complex benzophenone derivatives. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding cross-coupling reactions with this compound.
Q1: Which bromine on this compound is more reactive?
A: The bromine at the 4'-position is significantly more reactive towards palladium-catalyzed cross-coupling. The rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[1] This step is favored at more electron-deficient carbon centers. The benzoyl group is a powerful electron-withdrawing group, making the entire benzoylphenyl ring (containing the 3-bromo substituent) electron-poor. However, the 4'-position on the other ring is para to the electron-withdrawing benzoyl group, which strongly activates the C-Br bond at this site for oxidative addition. The 3-position is only meta to the ketone, experiencing a less pronounced electronic effect. This difference in reactivity is the cornerstone of achieving selective mono-functionalization.[2]
Q2: Can I achieve selective mono-coupling at the 4'-position?
A: Yes, selective mono-coupling is highly achievable due to the differential reactivity of the two C-Br bonds. By carefully controlling the stoichiometry of your nucleophile (e.g., using 1.0-1.1 equivalents of boronic acid, amine, or alkyne), the reaction will overwhelmingly occur at the more reactive 4'-position.[3] Subsequent coupling at the less reactive 3-position would require more forcing conditions (higher temperature, different catalyst system).
Q3: What is the best "go-to" palladium catalyst system for a first attempt at a Suzuki coupling with this substrate?
Q4: Does the ketone functional group on the benzophenone interfere with the palladium catalyst?
A: Generally, no. The ketone group is well-tolerated in most palladium-catalyzed cross-coupling reactions.[6] While carbonyls can theoretically coordinate to metal centers, the phosphine ligands typically used in these reactions are much stronger Lewis bases and will preferentially bind to the palladium. Standard protocols for Suzuki, Buchwald-Hartwig, and Sonogashira reactions can be employed without the need for protecting the ketone.[7]
Q5: My reaction is not working. What are the first three things I should check?
A: When a cross-coupling reaction fails, begin with the fundamentals:
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Atmosphere Control: Ensure your reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promote undesirable side reactions like the homocoupling of boronic acids.[8]
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Reagent Quality: Verify the purity and dryness of your reagents and solvent. Water content can be critical; while Suzuki reactions often benefit from some water, Buchwald-Hartwig and Sonogashira couplings are often more sensitive. Bases like NaOt-Bu are hygroscopic and should be handled in a glovebox.[9]
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Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)2, it must be reduced in situ to Pd(0) to enter the catalytic cycle. This process can be inefficient.[10] Using a modern, well-defined Pd(0) or palladacycle precatalyst (like the Buchwald G3 or G4 precatalysts) can significantly improve reliability.[10][11]
Section 2: Catalyst & Condition Selection Guide
The choice of catalyst, ligand, base, and solvent is critical for success. The following tables provide recommended starting points for the three major cross-coupling reactions with this compound, targeting selective mono-functionalization at the 4'-position.
Table 1: Suzuki-Miyaura Coupling Recommendations
(Coupling with Ar-B(OH)2)
| Component | Recommendation | Rationale & In-Depth Comments |
| Pd Precatalyst | SPhos Pd G3 (or G4) | These palladacycle precatalysts are air-stable and provide a reliable, efficient route to the active L-Pd(0) species upon activation by the base, leading to more reproducible results than using separate Pd(OAc)2/ligand mixtures.[11] |
| Ligand | SPhos or XPhos | These bulky, electron-rich dialkylbiaryl phosphine ligands promote the formation of monoligated Pd(0) complexes, which accelerate the rate-limiting oxidative addition and the final reductive elimination step.[4] This is key for achieving high turnover numbers. |
| Base | K3PO4 or Cs2CO3 | These bases are effective for Suzuki couplings, especially with electron-deficient aryl halides. K3PO4 is often a good balance of reactivity and functional group tolerance.[12] |
| Solvent | 1,4-Dioxane/H2O (e.g., 10:1) or Toluene/H2O | The presence of water is often crucial for the transmetalation step in the Suzuki cycle, facilitating the transfer of the aryl group from boron to palladium.[1] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the reaction, particularly for the less reactive C-Br bond if a second coupling is desired. |
Table 2: Buchwald-Hartwig Amination Recommendations
(Coupling with R2NH)
| Component | Recommendation | Rationale & In-Depth Comments |
| Pd Precatalyst | BrettPhos Pd G3 | BrettPhos is particularly effective for coupling a wide range of primary and secondary amines, including hindered ones. The G3 precatalyst ensures efficient generation of the active catalyst.[13] |
| Ligand | BrettPhos | This ligand's specific steric and electronic properties are tailored to prevent β-hydride elimination (a common side reaction with amines bearing α-hydrogens) and facilitate C-N reductive elimination.[14] |
| Base | NaOt-Bu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination. NaOt-Bu is a common choice, but LHMDS can be used for substrates with base-sensitive functional groups.[15] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 90 - 110 °C | C-N bond formation often requires elevated temperatures to achieve reasonable reaction rates. |
Table 3: Sonogashira Coupling Recommendations
(Coupling with Terminal Alkynes)
| Component | Recommendation | Rationale & In-Depth Comments |
| Pd Catalyst | Pd(PPh3)2Cl2 | This is a classic, reliable catalyst for Sonogashira couplings. It is a stable Pd(II) source that is reduced in situ. |
| Cu(I) Co-catalyst | CuI (Copper(I) Iodide) | The copper co-catalyst is crucial in the traditional Sonogashira mechanism. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center much more rapidly than the alkyne itself. |
| Ligand | PPh3 (Triphenylphosphine) | PPh3 is a standard ligand that effectively stabilizes the palladium catalyst throughout the cycle. Often, it is already part of the chosen palladium source. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | A liquid amine base serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent.[11] |
| Solvent | TEA or THF/TEA | For substrates not soluble in pure amine, a co-solvent like THF can be used. Ensure conditions are anhydrous. |
| Temperature | Room Temp to 60 °C | The 4'-position is activated enough that Sonogashira coupling should proceed under mild conditions. |
Section 3: Troubleshooting Guides
Guide 1: Problem - Low Yield / No Reaction
If you observe primarily starting material, it points to an issue with catalyst activity or the reaction conditions being too mild.
Caption: Troubleshooting workflow for low reaction conversion.
Causality Explained:
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Switch to a Precatalyst: Standard Pd(II) sources like Pd(OAc)2 require an in situ reduction to the active Pd(0) state. This reduction step can be inefficient and is often a source of failure. Modern palladacycle precatalysts are designed for clean, quantitative generation of the active catalyst under the reaction conditions, dramatically improving reliability.[10][11]
-
Screen a Stronger Ligand: The electronic properties of the ligand directly influence the rates of the catalytic cycle. For an electron-deficient C-Br bond (like those in this compound), a more electron-rich ligand (e.g., RuPhos, BrettPhos) increases the electron density on the palladium center, which accelerates the rate of oxidative addition.[4]
-
Increase Temperature: All elementary steps in the catalytic cycle have activation energy barriers. Increasing the temperature provides the necessary energy to overcome these barriers, particularly for the challenging oxidative addition or reductive elimination steps.
Guide 2: Problem - Side Product Formation
The appearance of unexpected products requires identifying the side reaction and adjusting conditions to disfavor that pathway.
-
Observation: Significant amount of mono-coupled product at the 3-position instead of the 4'-position.
-
Cause: This is highly unusual and suggests a potential issue with substrate identification or an unexpected directing group effect. The 4'-position is electronically and sterically favored.
-
Solution: Re-verify the structure of your starting material and product by NMR (specifically 2D NMR like HMBC/HSQC) and mass spectrometry.
-
-
Observation: Formation of a diarylated (disubstituted) product , even with only one equivalent of the nucleophile.
-
Cause: The mono-coupled product, 3-bromo-4'-aryl-benzophenone, is still reactive and can compete with the starting material for the catalyst. This happens if the second oxidative addition is fast relative to the initial coupling.
-
Solution:
-
Lower Temperature: Reduce the reaction temperature to increase the kinetic difference in reactivity between the 4'- and 3-positions.
-
Change Solvent: For Suzuki coupling, switching from a non-polar solvent like toluene to a more polar, oxygen-containing solvent like THF can favor mono-arylation. The bromide byproduct (e.g., KBr) generated in the first coupling is more soluble in THF and can reversibly coordinate to the Pd(0) catalyst, slowing the second oxidative addition.[15]
-
Use Fewer Equivalents: Reduce the nucleophile stoichiometry to slightly less than one equivalent (e.g., 0.95 eq) to ensure it is the limiting reagent.
-
-
-
Observation: Formation of a homocoupled product (e.g., biaryl from boronic acid, diyne from alkyne).
-
Cause (Suzuki): Primarily caused by oxygen in the reaction, which can promote a Pd(II)-mediated homocoupling pathway.[8]
-
Cause (Sonogashira): This is a classic side reaction known as Glaser coupling, which is promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Solution:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with argon for an extended period.
-
Use a Pd(0) Precatalyst: This avoids having excess Pd(II) at the start of the reaction.
-
Consider Copper-Free Sonogashira: For sensitive substrates, protocols that use specific ligands (like bulky phosphines) to facilitate the catalytic cycle without copper can eliminate diyne formation.
-
-
-
Observation: Formation of dehalogenated benzophenone (hydrodehalogenation).
-
Cause: A palladium-hydride (Pd-H) species is being formed, which can reductively eliminate with the aryl group to produce Ar-H instead of the desired product. Sources of the hydride can include the solvent (e.g., alcohols), the base, or trace water.[9]
-
Solution:
-
Switch Solvent: Use a non-protic, anhydrous solvent like dioxane or toluene instead of alcohols.
-
Optimize Base: Avoid alkoxide bases if hydrodehalogenation is a major issue. Try weaker inorganic bases like K2CO3 or phosphate bases.
-
Use a Bulky Ligand: Bulky ligands like XPhos can sterically hinder the approach of the Pd-H species, favoring the desired reductive elimination pathway.
-
-
Section 4: Detailed Experimental Protocols
The following are representative, step-by-step protocols for achieving selective mono-functionalization at the 4'-position of this compound.
Note: These are starting-point protocols. Optimization may be required for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 4'-Position
Caption: Experimental workflow for selective Suzuki coupling.
Protocol 2: Selective Buchwald-Hartwig Amination at the 4'-Position
Caption: Experimental workflow for selective Buchwald-Hartwig amination.
Protocol 3: Selective Sonogashira Coupling at the 4'-Position
Caption: Experimental workflow for selective Sonogashira coupling.
Section 5: Understanding the Catalytic Cycles
A deep understanding of the reaction mechanism is key to effective troubleshooting. Below are simplified representations of the catalytic cycles.
Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for C-N bond formation.
Sonogashira Coupling Catalytic Cycle
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. palladium-catalyzed cross-coupling reaction: Topics by Science.gov [science.gov]
- 5. A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00085J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. real.mtak.hu [real.mtak.hu]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,4'-Dibromobenzophenone and 4,4'-Dibromobenzophenone
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for efficient synthetic planning and the development of novel molecular architectures. This guide presents an in-depth, objective comparison of the chemical reactivity of two closely related isomers: 3,4'-Dibromobenzophenone and 4,4'-Dibromobenzophenone. By examining the electronic and steric effects conferred by the differing positions of the bromine substituents, we will elucidate the predictable yet significant differences in their behavior in common and critical organic transformations.
Introduction: Isomerism and its Impact on Chemical Behavior
This compound and 4,4'-Dibromobenzophenone share the same molecular formula (C₁₃H₈Br₂O) and molecular weight (340.01 g/mol ). However, the constitutional isomerism arising from the distinct placement of the two bromine atoms on the benzophenone scaffold gives rise to unique electronic distributions and, consequently, disparate chemical reactivities. The central carbonyl group, a potent electron-withdrawing group, plays a pivotal role in modulating the reactivity of the C-Br bonds, a factor that is critical in predicting the outcomes of various synthetic protocols.
Table 1: Physical and Chemical Properties of 3,4'- and 4,4'-Dibromobenzophenone
| Property | This compound | 4,4'-Dibromobenzophenone |
| CAS Number | 83699-51-8[1] | 3988-03-2[2] |
| Molecular Formula | C₁₃H₈Br₂O[1] | C₁₃H₈Br₂O[2] |
| Molecular Weight | 340.01 g/mol [1] | 340.01 g/mol [2] |
| Appearance | Off-white to yellow crystalline powder | White to creamish-white crystalline powder[2] |
| Melting Point | Not readily available | 171-174 °C[2][3] |
| Boiling Point | Not readily available | ~395 °C (estimate)[2][3] |
| Solubility | Soluble in common organic solvents | Soluble in ethanol, 2-propanol, acetone, and toluene; slightly soluble in chloroform and methanol[2][3] |
Structural and Spectroscopic Characterization
The structural differences between the two isomers are readily discernible through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum, the aromatic protons of 4,4'-dibromobenzophenone exhibit a simpler pattern due to the molecule's symmetry. One would expect to see two distinct doublets in the aromatic region, corresponding to the protons ortho and meta to the bromine atoms on each equivalent phenyl ring.
For the asymmetric this compound, the ¹H NMR spectrum is more complex, with distinct signals for each of the eight aromatic protons. The protons on the 4'-brominated ring will likely appear as two doublets, while the protons on the 3-brominated ring will show a more intricate splitting pattern, including a triplet and doublet of doublets.
In ¹³C NMR, the number of signals will also reflect the symmetry of the molecule. 4,4'-Dibromobenzophenone will show fewer aromatic carbon signals than the less symmetric this compound. The carbon atoms directly bonded to bromine (ipso-carbons) often show a characteristic upfield shift due to the "heavy atom effect".[4]
Infrared (IR) Spectroscopy
Both isomers will display a strong characteristic absorption band for the carbonyl (C=O) stretch, typically in the region of 1650-1670 cm⁻¹. The exact position may differ slightly due to the electronic effects of the bromine substituents. The spectra will also show absorptions corresponding to C-Br stretching and aromatic C-H and C=C vibrations.
Comparative Reactivity Analysis
The reactivity of the C-Br bonds in these isomers is primarily governed by the electron-withdrawing nature of the central carbonyl group, which is transmitted through both inductive and resonance effects.
Electronic Effects at Play
The benzoyl group is a moderately electron-withdrawing group. This effect is most pronounced at the ortho and para positions of the aromatic ring due to resonance delocalization.[5] Consequently, the carbon atoms at these positions become more electrophilic.
-
In 4,4'-Dibromobenzophenone , both bromine atoms are in the para position relative to the carbonyl group of the other ring. This symmetrical activation renders both C-Br bonds susceptible to nucleophilic attack and oxidative addition in metal-catalyzed reactions.
-
In This compound , the bromine atom on the 4'-position is para to the carbonyl group and is therefore significantly activated. The bromine at the 3-position, being meta to the carbonyl, is less affected by resonance and is primarily influenced by the inductive effect, making it less reactive.[5]
This differential activation is the cornerstone for predicting the reactivity of these isomers.
Experimental Support: Key Reaction Comparisons
To provide a tangible comparison, we will consider two pivotal classes of reactions in modern organic synthesis: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The rate-determining step often involves the oxidative addition of the aryl halide to the palladium(0) catalyst. This step is facilitated by a more electrophilic carbon atom at the C-Br bond.[5]
Expected Reactivity:
-
4,4'-Dibromobenzophenone: Both bromine atoms are highly activated and are expected to readily undergo Suzuki-Miyaura coupling. Controlling the stoichiometry of the boronic acid and reaction conditions would be crucial to achieve mono- or di-substitution.
-
This compound: The bromine at the 4'-position is significantly more reactive than the bromine at the 3-position. This differential reactivity allows for selective mono-coupling at the 4'-position under controlled conditions. Driving the reaction to completion with an excess of the boronic acid would lead to di-substitution.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed to compare the reactivity of the two isomers under identical conditions.
Materials:
-
This compound or 4,4'-Dibromobenzophenone (1.0 eq)
-
Phenylboronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq per bromine to be substituted)
-
1,4-Dioxane/Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the dibromobenzophenone isomer (e.g., 340 mg, 1.0 mmol), phenylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture (10 mL).
-
In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of dioxane and add it to the reaction mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 90 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) is favored on electron-poor aromatic rings, particularly when a strong electron-withdrawing group is ortho or para to a good leaving group.[6][7]
Expected Reactivity:
-
4,4'-Dibromobenzophenone: The strong activation from the benzoyl group makes both bromine atoms susceptible to nucleophilic attack by strong nucleophiles like sodium methoxide.
-
This compound: The 4'-bromo position is highly activated and will be the primary site of nucleophilic attack. The 3-bromo position is significantly less reactive towards SₙAr.
Experimental Protocol: Comparative Nucleophilic Aromatic Substitution
This protocol provides a method to compare the reactivity of the two isomers with a strong nucleophile.
Materials:
-
This compound or 4,4'-Dibromobenzophenone (1.0 eq)
-
Sodium methoxide (1.1 eq in methanol for mono-substitution)
-
N,N-Dimethylformamide (DMF) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the dibromobenzophenone isomer (e.g., 340 mg, 1.0 mmol) in DMF (10 mL).
-
Add the solution of sodium methoxide in methanol dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Summary of Reactivity Comparison
Table 2: Predicted Reactivity of Dibromobenzophenone Isomers
| Reaction Type | This compound | 4,4'-Dibromobenzophenone | Rationale |
| Suzuki-Miyaura Coupling | Selective mono-coupling at 4'-position is feasible. Di-coupling requires harsher conditions. | Both bromine atoms are highly reactive. Mono-substitution may be challenging to control. | The para position is more activated towards oxidative addition than the meta position.[5] |
| Nucleophilic Aromatic Substitution | Preferential substitution at the 4'-position. | Both bromine atoms are susceptible to nucleophilic attack. | The para position is more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate.[6][7] |
Conclusion
The isomeric relationship between this compound and 4,4'-Dibromobenzophenone leads to distinct and predictable differences in their chemical reactivity. The symmetrical activation of both bromine atoms in the 4,4'-isomer makes it a valuable precursor for the synthesis of symmetrical derivatives. In contrast, the differential reactivity of the two bromine atoms in the 3,4'-isomer offers opportunities for selective, stepwise functionalization, enabling the construction of more complex, unsymmetrical molecules. A thorough understanding of the underlying electronic principles is crucial for leveraging these differences in the strategic design of synthetic routes in pharmaceutical and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 4,4'-Dibromobenzophenone CAS#: 3988-03-2 [m.chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Researcher's Comparative Guide to the Conformational Analysis of 3,4'-Dibromobenzophenone
For researchers, scientists, and professionals in drug development, understanding the three-dimensional shape, or conformation, of a molecule is paramount. A molecule's conformation dictates its biological activity, physical properties, and interaction with its target. This guide provides an in-depth comparison of the primary methodologies used for the conformational analysis of 3,4'-Dibromobenzophenone, a halogenated aromatic ketone. By integrating experimental data with computational modeling, we present a holistic approach to elucidating molecular geometry, offering insights applicable to medicinal chemistry and materials science.
The Central Question: Defining the Shape of Benzophenones
Benzophenones are a class of compounds characterized by a central carbonyl group linking two phenyl rings. Their conformational flexibility is primarily defined by the degree of rotation around the two Carbonyl-phenyl single bonds. These rotations are described by two key torsion angles (φ1 and φ2), as illustrated below. The ultimate conformation is a delicate balance between two opposing forces:
-
Steric Hindrance: The repulsion between atoms on the two phenyl rings, which favors a twisted, non-planar conformation to minimize clashes. Substituents on the rings, particularly in the ortho positions, significantly increase this steric strain.
-
π-Conjugation: The electronic communication between the phenyl rings and the carbonyl group, which is maximized in a planar conformation. This electronic delocalization is energetically favorable.
The final observed conformation represents the lowest energy state achieved by balancing these steric and electronic effects. For substituted benzophenones like this compound, the position of the bromine atoms introduces additional electronic and steric factors that influence this equilibrium.
Diagram: Key Torsional Angles in this compound
Caption: The two primary torsion angles (φ1 and φ2) that define the conformation of this compound.
Methodologies for Conformational Analysis: A Head-to-Head Comparison
Two primary avenues exist for determining molecular conformation: experimental techniques that probe the molecule's structure directly, and computational methods that predict it based on quantum mechanical principles. Each approach offers distinct advantages and limitations.
Experimental Determination: The Gold Standard
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a molecule in its solid, crystalline state.
-
Causality Behind the Choice: SC-XRD provides unambiguous, high-resolution data on bond lengths, bond angles, and torsion angles. This makes it the gold standard for establishing a molecule's solid-state conformation.
-
Trustworthiness & Validation: The resulting crystallographic information file (CIF) is a self-validating dataset, containing not only the final structure but also a wealth of quality metrics (e.g., R-factor) that attest to the reliability of the model.
-
Key Limitation: The conformation observed in a crystal is influenced by "packing forces"—the intermolecular interactions with neighboring molecules in the crystal lattice. This may stabilize a conformation that is not the most prevalent one in solution, which is often the more biologically relevant state.
Computational Prediction: Exploring the Energy Landscape
Computational chemistry provides powerful tools to explore the full conformational landscape of a molecule, identifying all possible low-energy shapes and their relative stabilities.
Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure and energy of a molecule.
-
Causality Behind the Choice: DFT offers an excellent balance of computational cost and accuracy for molecules of this size. It can reliably predict geometries and relative energies of different conformers, providing insight into which shapes are most likely to exist.
-
Trustworthiness & Validation: A DFT protocol is self-validating when it includes a conformational search to ensure the global energy minimum is found, followed by a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Key Limitation: DFT calculations are typically performed on a single molecule, often in a simulated "gas phase" or with a simplified continuum solvent model. This does not account for the specific, dynamic intermolecular interactions present in a real solution or a crystal lattice.
Integrated Analysis: A Comparative Case Study
While a crystal structure for this compound is not publicly available, we can build a robust comparative analysis using data from closely related analogues and supplement it with a predicted conformation from DFT. We will compare the torsion angles of the parent Benzophenone , the symmetric 4,4'-Dibromobenzophenone , and the isomeric 3,3'-Dibromobenzophenone with the predicted structure of our target molecule.
| Compound | Method | Phenyl Ring 1 Torsion (φ1) | Phenyl Ring 2 Torsion (φ2) | Inter-ring Angle | Source |
| Benzophenone | SC-XRD | 26° | 29° | 54° | [1] |
| 4,4'-Dibromobenzophenone | SC-XRD | 31.6° | 40.5° | ~51.2° | CCDC: 142758[2] |
| 3,3'-Dibromobenzophenone | SC-XRD | 22.4° | 22.4° | 39° | [3] |
| This compound | DFT (Predicted) | ~28° | ~35° | ~52° | This Work |
Note: Torsion angles from crystal structures can be defined in multiple ways. The values presented here are illustrative of the overall non-planar, twisted conformation. The DFT values are hypothetical predictions based on trends.
Analysis of Results:
-
The experimental data clearly show that all benzophenone derivatives adopt a significantly twisted conformation in the solid state, confirming that steric hindrance between the phenyl rings is a dominant factor.
-
The symmetrically substituted 3,3'-Dibromobenzophenone exhibits a smaller inter-ring angle (39°) compared to the parent benzophenone (54°)[1][3]. This suggests that the meta-position of the bromine atoms may lead to crystal packing arrangements that favor a more compact, less twisted conformation.
-
The predicted conformation for This compound is expected to be asymmetric, with the two torsion angles differing, similar to the 4,4'-isomer. The overall twist is predicted to be substantial and closer to that of the parent benzophenone and the 4,4'-dibromo analogue.
Experimental & Computational Protocols
To ensure scientific integrity, the methods used to acquire and analyze conformational data must be robust and reproducible.
Protocol 1: DFT-Based Conformational Analysis
This protocol outlines a trusted workflow for predicting the low-energy conformation of this compound.
Diagram: DFT Conformational Analysis Workflow
Caption: A step-by-step workflow for reliable computational conformational analysis.
Step-by-Step Methodology:
-
Initial Structure Generation: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D conformation using a universal force field (UFF) or similar low-level method.
-
Conformational Search: Perform a comprehensive search for all possible conformers.
-
Causality: A simple optimization of the initial structure may find only a local energy minimum. A thorough search is essential to locate the global minimum energy conformation. Tools like the CREST program using the GFN2-xTB semi-empirical method are efficient for this step[4].
-
-
DFT Geometry Optimization: Take the lowest-energy conformers from the search and re-optimize their geometries using a more accurate DFT method.
-
Frequency Calculation: Perform a frequency calculation on the final optimized geometry at the same level of theory.
-
Trustworthiness: This step is critical for validation. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum on the potential energy surface. If imaginary frequencies are present, it indicates a transition state, and the structure must be further optimized.
-
-
Analysis: Extract the torsion angles (φ1, φ2) and the relative energy of the confirmed lowest-energy conformer.
Protocol 2: NMR-Based Conformational Insights (Solution State)
While SC-XRD gives the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy can provide crucial information about the molecule's conformation in solution. The Nuclear Overhauser Effect (NOE) is particularly powerful.
-
Principle: The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by bonds[6]. A 2D NOESY experiment maps all of these through-space correlations.
-
Application to this compound: In a twisted conformation, specific protons on one phenyl ring will be in close proximity to protons on the other ring. For example, the proton at position 2' (ortho to the carbonyl on the 4'-bromophenyl ring) might show an NOE correlation to the proton at position 2 (ortho to the carbonyl on the 3-bromophenyl ring). The intensity of this cross-peak is inversely proportional to the sixth power of the distance between them (I ∝ 1/r⁶)[7].
-
Interpretation: Observing such inter-ring NOEs would be direct experimental evidence of a twisted conformation in solution. While precise torsion angles are difficult to extract without complex modeling, the presence and relative intensity of these correlations can be used to validate or refute computational models and confirm that the molecule does not adopt a planar shape in solution.
Conclusion: A Multi-faceted Approach is Key
The conformational analysis of this compound demonstrates that no single technique provides a complete picture.
-
Single-Crystal X-ray Diffraction offers unparalleled accuracy for the solid-state conformation, providing a definitive structural benchmark.
-
Density Functional Theory calculations allow for a comprehensive exploration of the molecule's conformational possibilities, predicting the most stable structures and providing a theoretical framework for understanding the governing steric and electronic effects.
-
NMR Spectroscopy , through techniques like NOESY, serves as a vital bridge, offering experimental validation of the conformational behavior in the biologically relevant solution state.
For researchers in drug development and materials science, the most robust understanding is achieved by integrating these methods. Computational predictions can guide the interpretation of complex experimental data, while experimental results provide the essential ground truth needed to validate and refine theoretical models. This synergistic approach ensures a comprehensive and reliable characterization of a molecule's three-dimensional structure, a critical step in the journey from molecular design to functional application.
References
- 1. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Dibromobenzophenone | C13H8Br2O | CID 72868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dspace.rri.res.in [dspace.rri.res.in]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the Structure-Activity Relationship of 3,4'-Disubstituted Benzophenone Derivatives
The benzophenone scaffold, characterized by two phenyl rings linked by a carbonyl group, is a privileged structure in medicinal chemistry.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,4'-disubstituted benzophenone derivatives, offering insights into how modifications at these key positions influence their therapeutic potential. The information presented herein is synthesized from a range of experimental studies to aid researchers and drug development professionals in the rational design of novel benzophenone-based therapeutic agents.
Core Principles of Benzophenone Bioactivity
The biological activity of benzophenone derivatives is intrinsically linked to the nature and position of substituents on their phenyl rings.[1] These substituents modulate the molecule's electronic properties, steric profile, and ability to interact with biological targets. The 3 and 4' positions have been identified as particularly crucial for tuning the potency and selectivity of these compounds across various therapeutic areas.
Comparative Analysis of Biological Activities
Anticancer Activity
Recent studies have highlighted the potent antitumor activity of several 3,4'-disubstituted benzophenone derivatives.[2][4] The mechanism often involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
Key SAR Insights:
-
Hydroxylation and Methoxylation: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups is a recurring motif in active anticancer benzophenones. For instance, a derivative featuring a 3-hydroxy-4-methoxyphenyl group has demonstrated significant antitumor activity.[2]
-
Heterocyclic Moieties: Integration of heterocyclic rings, such as 1,3,4-oxadiazole-2-(3H)thione and triazolothiadiazine, into the benzophenone framework has been shown to yield compounds with good antimicrobial and, in some cases, anticancer activity.[2]
-
Halogenation: The introduction of halogen atoms, particularly fluorine, at the 4'-position can significantly enhance cytotoxic activity. A 4-fluorobenzophenone derivative demonstrated subnanomolar IC50 values against HT-29 tumor cells.[5]
Experimental Data Summary:
| Compound ID | 3-Substituent | 4'-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Hydroxy | Methoxy | HL-60 | 0.48 | [2][4] |
| A-549 | 0.82 | [2][4] | |||
| SMMC-7721 | 0.26 | [2][4] | |||
| SW480 | 0.99 | [2][4] | |||
| 16j | Diketopiperazine moiety | Fluoro | HT-29 | 0.0005 | [5] |
Anti-inflammatory Activity
Benzophenone derivatives have shown considerable promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-6.[3][6][7][8]
Key SAR Insights:
-
Thiazole Hybridization: The incorporation of a thiazole nucleus has led to potent anti-inflammatory agents. The presence of a 4-phenyl-2-hydrazinothiazole moiety, coupled with the absence of a C4'-OCH3 group, was strongly correlated with the inhibition of prostaglandin production.[7][9]
-
Amino and Chloro Substituents: A 4-aminobenzophenone derivative displayed potent inhibition of TNF-α and IL-1β.[3] Furthermore, a chloro moiety at the meta-position (position 3) resulted in effective anti-inflammatory activity.[3]
-
Nitrogen-Containing Analogues: A series of nitrogen-containing benzophenone analogues synthesized via the Mannich reaction exhibited significant inhibition of IL-6 and moderate to excellent inhibition of TNF-α.[8]
Experimental Data Summary:
| Compound Class | Key Structural Features | Biological Target/Assay | Activity | Reference |
| Thiazole Derivatives | 4-phenyl-2-hydrazinothiazole, no 4'-OCH3 | Prostaglandin Production | Potent Inhibition | [7][9] |
| 4-Aminobenzophenones | 4-amino group | TNF-α / IL-1β | IC50 = 159 nM / 226 nM | [3] |
| Nitrogen-containing Analogues | Mannich bases | IL-6 / TNF-α | 81-89% inhibition (IL-6 at 10 µM) | [8] |
Enzyme Inhibition
The benzophenone scaffold serves as a versatile template for designing inhibitors of various enzymes implicated in disease.
Key SAR Insights:
-
Acetylcholinesterase (AChE) Inhibition: As potential therapeutics for Alzheimer's disease, benzophenone derivatives have been designed as AChE inhibitors. These compounds typically feature an aromatic function (the benzophenone nucleus) and a tertiary amino moiety connected by a spacer.[10]
-
Protease Inhibition: Carboxyl-containing benzophenone derivatives have been identified as effective protease inhibitors, making them suitable as enzyme stabilizers in various formulations.[11]
-
Histamine H3 Receptor Affinity and Cholinesterase Inhibition: Multitarget-directed ligands based on a benzophenone scaffold have shown high affinity for the H3 receptor and significant inhibitory activity toward butyrylcholinesterase (BuChE), presenting a promising strategy for Alzheimer's disease therapy.[12]
Experimental Data Summary:
| Target Enzyme | Key Structural Features | Inhibitory Activity | Reference |
| Acetylcholinesterase | Benzophenone nucleus + N,N-benzylmethylamine function | Micro- to sub-micromolar | [10] |
| Protease | Carboxyl groups | Effective inhibition | [11] |
| Butyrylcholinesterase | Substituted benzophenone + (methyl)piperidine/azepane | IC50 = 172 nM (eqBuChE) | [12] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method fundamental for assessing the cytotoxic potential of novel compounds.[6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzophenone derivatives and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Croton Oil-Induced Ear Edema Assay for Anti-inflammatory Activity
This in vivo assay is used to evaluate the topical anti-inflammatory activity of compounds by measuring the reduction of edema and neutrophil recruitment.[7]
Step-by-Step Methodology:
-
Animal Model: Use a suitable animal model, such as mice.
-
Induction of Inflammation: Apply a solution of croton oil (an irritant) to the inner surface of one ear of each mouse to induce an inflammatory response. The other ear serves as a control.
-
Compound Application: Topically apply the test benzophenone derivatives or a standard anti-inflammatory drug (e.g., ketoprofen) to the croton oil-treated ear. A vehicle control group is also included.
-
Edema Measurement: After a specific time period (e.g., 6 hours), measure the thickness of both ears. The difference in thickness between the treated and untreated ears indicates the degree of edema.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil recruitment, excise a biopsy from the ear tissue and perform an MPO assay, as MPO is an enzyme abundant in neutrophils.
-
Data Analysis: Calculate the percentage inhibition of edema and MPO activity for the compound-treated groups compared to the vehicle control group.
Caption: Workflow for the croton oil-induced ear edema assay.
Conclusion and Future Directions
The 3,4'-disubstituted benzophenone scaffold is a highly adaptable framework for the development of novel therapeutic agents. The strategic placement of substituents at these positions allows for the fine-tuning of biological activity across a range of targets. Future research should focus on exploring a wider diversity of substituents at the 3 and 4' positions, including more complex heterocyclic systems and functional groups that can engage in specific interactions with target proteins. Combining SAR studies with computational modeling and structural biology will undoubtedly accelerate the discovery of next-generation benzophenone-based drugs with enhanced potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US7968508B2 - Benzophenone or benzoic acid anilide derivatives containing carboxyl groups as enzyme stabilizers - Google Patents [patents.google.com]
- 12. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling with Dibromobenzophenones
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The construction of biaryl ketones, particularly from sterically challenging substrates such as dibromobenzophenones, is a critical step in the synthesis of numerous pharmaceutical intermediates and advanced materials.[1][2] The choice of catalyst is paramount to the success of these transformations, directly influencing reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparative analysis of common palladium-based catalyst systems for the Suzuki-Miyaura coupling of dibromobenzophenones, supported by experimental data and detailed protocols to facilitate informed catalyst selection and reaction optimization.
The Challenge of Steric Hindrance in Dibromobenzophenone Coupling
Dibromobenzophenones, particularly isomers with bromine atoms in ortho positions (e.g., 2,2'-dibromobenzophenone), present a significant steric challenge to the standard Suzuki-Miyaura catalytic cycle. The bulky benzoyl group and the ortho-bromo substituents impede the crucial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond.[3] Furthermore, the subsequent reductive elimination step to form the new C-C bond can also be hindered. Overcoming these steric barriers necessitates the use of sophisticated catalyst systems, primarily those featuring bulky and electron-rich ligands that promote the formation of highly active, low-coordinate palladium species.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a series of well-defined steps, each influenced by the choice of catalyst, ligand, base, and solvent. Understanding this cycle is crucial for troubleshooting and optimizing reactions with challenging substrates like dibromobenzophenones.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dibromobenzophenone.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Comparative Analysis of Catalyst Systems
The performance of a palladium catalyst in the Suzuki-Miyaura coupling of dibromobenzophenones is critically dependent on the nature of the ancillary ligands. Modern catalyst systems predominantly utilize bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
Buchwald-Type Phosphine Ligands
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos and XPhos are particularly effective for sterically demanding substrates.[4][5] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. The electron-donating nature of these ligands also enhances the rate of reductive elimination.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[6] They are strong σ-donors, forming very stable palladium complexes.[7] The steric bulk of NHC ligands can be readily tuned to create a highly active catalytic environment. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are air- and moisture-stable precatalysts that have demonstrated high efficacy in a variety of Suzuki-Miyaura couplings.
Performance Comparison
Direct comparative studies of different catalysts for the Suzuki coupling of dibromobenzophenones under identical conditions are scarce in the literature. However, by collating data from studies on sterically hindered aryl bromides and related substrates, a qualitative and semi-quantitative comparison can be made.
| Catalyst System | Ligand Type | Substrate | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ / R-Phos | Ferrocenyl Phosphine | 2,6-Dimethylbromobenzene | 2-Methylphenylboronic acid | 0.01 | K₃PO₄·H₂O | Toluene | 100 | 0.5 | >98 | [8] |
| Pd₂dba₃ | None | 4-Bromobenzoyl chloride | Phenylboronic acid | 5 | K₂CO₃ | Toluene | Reflux | 4 | 64 (of 3-bromobenzophenone) | [1][2] |
| Pd(OAc)₂ / WK-phos | Indolylphosphine | Sterically hindered aryl chlorides | Arylboronic acids | 0.2 | - | - | - | - | High Yields | [9] |
| Pd-NHC Complex (3a) | Acenaphthoimidazolylidene | Sterically hindered aryl bromides | Sterically hindered arylboronic acids | 0.05 | t-BuOK | Dioxane | 80 | - | >99 | [10] |
Note: The data in this table is collated from different sources and should be used as a general guide. Reaction conditions and substrate scope can significantly influence catalyst performance.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a dibromobenzophenone, based on procedures for similar substrates.[1][2][11]
General Procedure for Suzuki-Miyaura Coupling of a Dibromobenzophenone
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling of a dibromobenzophenone.
Materials:
-
Dibromobenzophenone (e.g., 2,2'-dibromobenzophenone or 4,4'-dibromobenzophenone)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF, or a mixture with water)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the dibromobenzophenone (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst and ligand (if separate) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Conclusion and Catalyst Selection Rationale
The choice of catalyst for the Suzuki-Miyaura coupling of dibromobenzophenones is critical for achieving high yields and efficient conversions. For sterically hindered substrates, such as 2,2'-dibromobenzophenone, catalyst systems based on bulky and electron-rich ligands are essential.
-
Buchwald-type phosphine ligands (e.g., SPhos, XPhos) are excellent choices for a wide range of sterically demanding couplings and are often the first to be screened.
-
N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-type precatalysts) offer high stability and activity, and can be particularly effective for challenging substrates where phosphine ligands may decompose.
-
For less sterically hindered substrates like 4,4'-dibromobenzophenone, more traditional catalysts like Pd(PPh₃)₄ may be sufficient, although modern catalysts will likely offer higher efficiency and lower catalyst loadings.
Ultimately, the optimal catalyst system will depend on the specific dibromobenzophenone isomer, the coupling partner, and the desired reaction conditions. A systematic screening of a small library of catalysts and ligands is often the most effective approach to identify the ideal conditions for a particular transformation.
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-heterocyclic carbene palladium(II) bis-phosphine complexes and their decomposition in the presence of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. youtube.com [youtube.com]
A Researcher's Guide to the In Vitro Evaluation of 3,4'-Dibromobenzophenone and its Analogs: A Comparative Framework
In the landscape of medicinal chemistry, the benzophenone scaffold stands as a "privileged structure," a versatile framework that has given rise to a multitude of compounds with significant biological activities.[1] The strategic placement of substituents on its phenyl rings can dramatically modulate its therapeutic potential, leading to the development of agents with anticancer, antimicrobial, and enzyme-inhibitory properties.[2][3][4] This guide provides a comprehensive framework for the in vitro comparative analysis of 3,4'-Dibromobenzophenone and its structural analogs, offering researchers a scientifically rigorous approach to elucidating their potential as novel therapeutic leads.
The introduction of halogen atoms, such as bromine, into a molecular scaffold is a well-established strategy in drug design to enhance biological activity. Halogenation can influence a compound's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets, such as halogen bonds.[1] The differential positioning of bromine atoms on the benzophenone core, as seen in this compound and its analogs, can lead to distinct pharmacological profiles. A systematic in vitro evaluation is therefore paramount to understanding their structure-activity relationships (SAR).
This guide will detail the essential in vitro assays for a comparative analysis, focusing on cytotoxicity against cancer cell lines and potential kinase inhibition, two of the most promising avenues for benzophenone derivatives. We will provide detailed, field-proven protocols and explain the causality behind experimental choices, ensuring a self-validating system for generating reliable and comparable data.
Comparative In Vitro Profiling: A Multi-faceted Approach
A thorough in vitro evaluation of this compound and its analogs necessitates a multi-pronged approach to assess their biological effects. This should encompass a primary screen for cytotoxicity to identify promising candidates, followed by mechanistic studies to elucidate their mode of action.
Comparative Cytotoxicity Screening
The initial step in evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against a panel of cancer cell lines. The choice of cell lines should be strategic, ideally representing different cancer types to identify broad-spectrum activity or selective toxicity. For instance, a panel could include MDA-MB-231 (breast cancer), PC3 (prostate cancer), and A549 (lung cancer).[5]
Data Presentation: Summarizing Cytotoxic Potency
The results of cytotoxicity assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[6] A lower IC50 value indicates greater cytotoxic potency. For a comparative analysis, the IC50 values of this compound and its analogs should be tabulated for each cell line.
Table 1: Hypothetical Comparative Cytotoxicity of Dibromobenzophenone Analogs
| Compound | Structure | MDA-MB-231 IC50 (µM) | PC3 IC50 (µM) | A549 IC50 (µM) |
| This compound | 3-Br, 4'-Br | 15.5 | 18.2 | 21.0 |
| Analog A (4,4'-Dibromobenzophenone) | 4-Br, 4'-Br | 25.1 | 29.8 | 35.4 |
| Analog B (3,3'-Dibromobenzophenone) | 3-Br, 3'-Br | 12.8 | 15.5 | 19.3 |
| Analog C (2,4'-Dibromobenzophenone) | 2-Br, 4'-Br | 30.7 | 38.1 | 42.5 |
| Doxorubicin (Positive Control) | - | 0.8 | 1.1 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
This structured presentation allows for a clear and objective comparison of the cytotoxic potential of the analogs, facilitating the identification of promising candidates for further investigation.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for in vitro cytotoxicity testing of novel compounds.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and a positive control (e.g., Doxorubicin) in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using appropriate software (e.g., GraphPad Prism).
Kinase Inhibition Assays: Unraveling the Mechanism
Many small molecule anticancer agents exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[7] Given the structural similarities of benzophenones to known kinase inhibitors, it is plausible that this compound and its analogs may target one or more kinases.
Choosing the Right Kinase Assay
A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages. For an initial screen, a broad-spectrum kinase assay kit can be used to identify potential kinase targets.[8] Subsequently, more specific assays for individual kinases of interest, such as serine/threonine or tyrosine kinases, can be employed.[9][10]
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines a general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11]
-
Reagent Preparation: Dilute the kinase enzyme, substrate, ATP, and test inhibitors (this compound analogs) in the provided kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor or vehicle control (5% DMSO), followed by 2 µL of the kinase enzyme solution.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
ATP Generation and Luminescence: Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Visualization
Should a specific kinase be identified as a target, it is crucial to understand its role in cellular signaling. For example, if an analog is found to inhibit a key kinase in a cancer-related pathway, such as the PI3K/Akt pathway, a diagram can be used to visualize its potential downstream effects.
Caption: Potential inhibition of the PI3K/Akt pathway.
Conclusion and Future Directions
This guide provides a robust framework for the systematic in vitro evaluation of this compound and its analogs. By employing a combination of cytotoxicity screening and mechanistic assays such as kinase inhibition studies, researchers can effectively delineate the structure-activity relationships within this promising class of compounds. The detailed protocols and workflows presented herein are designed to ensure data integrity and comparability, facilitating the identification of lead candidates for further preclinical development. Future studies should focus on expanding the panel of cancer cell lines, exploring a wider range of kinase targets, and investigating other potential mechanisms of action to fully unlock the therapeutic potential of these halogenated benzophenones.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 8. immunechem.com [immunechem.com]
- 9. pamgene.com [pamgene.com]
- 10. Screening assays for tyrosine kinase inhibitors: A review [ouci.dntb.gov.ua]
- 11. promega.com [promega.com]
Benchmarking the Synthesis of 3,4'-Dibromobenzophenone: A Comparative Guide to Synthetic Methodologies
Introduction
3,4'-Dibromobenzophenone is a key structural motif and a versatile intermediate in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science. Its dissymmetric nature, featuring bromine atoms at the 3 and 4' positions, offers distinct points for further functionalization, making it a valuable building block for creating novel compounds. The efficacy, cost, and purity of the final product are heavily dependent on the chosen synthetic route.
This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing this compound. We will move beyond simple procedural outlines to dissect the underlying chemical principles, offering field-proven insights into the causal factors that govern experimental outcomes. This analysis is designed to empower researchers, chemists, and drug development professionals to make informed decisions when selecting a synthetic strategy that aligns with their specific project goals, whether they prioritize yield, purity, cost-effectiveness, or scalability.
Comparative Overview of Synthetic Strategies
The synthesis of an unsymmetrical diaryl ketone like this compound can be approached through several classic and modern organic reactions. This guide will focus on a comparative benchmark of three dominant methods: the traditional Friedel-Crafts Acylation, a Grignard-based organometallic approach, and the modern Palladium-Catalyzed Suzuki-Miyaura Coupling.
Figure 1: High-level overview of the synthetic pathways benchmarked in this guide for the synthesis of this compound.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, facilitating the attachment of an acyl group to an aromatic ring via electrophilic aromatic substitution.[1][2] For this compound, this is typically achieved by reacting bromobenzene with 3-bromobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[3]
Mechanistic Rationale & Experimental Causality
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the complexation of the Lewis acid with the acyl chloride.[2] This acylium ion is then attacked by the electron-rich aromatic ring (bromobenzene).
Key Experimental Choices:
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least one equivalent of AlCl₃ because the catalyst complexes with the product ketone, rendering it inactive. Excess catalyst is often used to drive the reaction to completion.
-
Solvent: While bromobenzene can act as both reactant and solvent, an inert solvent like dichloromethane or carbon disulfide is sometimes used to improve slurry stirring and temperature control.
-
Temperature Control: The reaction is exothermic. Initial cooling is necessary during the addition of AlCl₃ to prevent runaway reactions and minimize the formation of undesired side products. Subsequent heating is often required to ensure the reaction goes to completion.
-
Challenge of Selectivity: The primary challenge in this specific synthesis is controlling the regioselectivity. The bromine on bromobenzene is an ortho-, para-director. While steric hindrance disfavors ortho-acylation, the formation of the 2,4'-dibromo isomer is a potential side reaction. The desired 4'-acylation is the major product, but purification is almost always necessary to remove isomeric impurities.
Figure 2: Simplified mechanism of the Friedel-Crafts acylation for benzophenone synthesis.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet (connected to a scrubber), and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (e.g., 1.1 eq). Add an excess of bromobenzene, which will serve as both the reactant and the solvent.
-
Addition: Cool the stirred mixture in an ice bath (0-5 °C). Add 3-bromobenzoyl chloride (1.0 eq) dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours (e.g., 3-5 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. If a co-solvent like dichloromethane was used, add more. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 2x).
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, 5% NaOH solution (to remove any unreacted acid chloride), and finally brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid is then purified by recrystallization, typically from ethanol or methanol, to yield the final product.
Method 2: Grignard Synthesis
The Grignard reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as an acyl chloride.[4][5]
Mechanistic Rationale & Experimental Causality
To synthesize this compound, one could react 3-bromophenylmagnesium bromide (prepared from 1,3-dibromobenzene) with 4-bromobenzoyl chloride. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride.
Key Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents (like water or alcohols) and even atmospheric moisture.[6] All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching of the reagent.
-
Magnesium Activation: The magnesium metal surface is often coated with an oxide layer that prevents reaction.[4] Activation is crucial and can be achieved by crushing the magnesium turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[7]
-
Selective Reagent Formation: When starting from 1,3-dibromobenzene, careful control of stoichiometry (slightly less than 1 equivalent of Mg) is needed to favor the formation of the mono-Grignard reagent over the di-Grignard reagent.
-
Side Reactions: A primary side reaction is the formation of biphenyl-type products through coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[8] Slow addition of the acyl chloride at low temperatures helps to minimize this.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation:
-
Place activated magnesium turnings (0.95 eq) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small portion of a solution of 1,3-dibromobenzene (1.0 eq) in anhydrous THF.
-
Initiate the reaction with gentle warming if necessary. An exothermic reaction and cloudiness indicate successful initiation.[5]
-
Add the remaining 1,3-dibromobenzene solution dropwise to maintain a gentle reflux. After addition, stir for 1-2 hours to ensure complete formation.
-
-
Acylation Reaction:
-
In a separate flame-dried flask, prepare a solution of 4-bromobenzoyl chloride (0.9 eq) in anhydrous THF.
-
Cool the prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add the 4-bromobenzoyl chloride solution via cannula or dropping funnel. A color change and increase in viscosity may be observed.
-
After addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up & Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution or dilute HCl.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the desired product from biphenyl impurities and any symmetrical benzophenone byproducts.
-
Method 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide.[9][10] It is renowned for its mild reaction conditions, high functional group tolerance, and excellent selectivity.
Mechanistic Rationale & Experimental Causality
For this compound, this route involves coupling 3-bromophenylboronic acid with 4-bromobenzoyl chloride. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.
Key Experimental Choices:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand (e.g., PPh₃, SPhos) is critical. The ligand stabilizes the palladium center and modulates its reactivity.[9]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
-
Key Advantage - Selectivity: The major advantage of the Suzuki coupling is its inherent chemo- and regioselectivity. The reaction proceeds specifically at the C-Br and C-B bonds, eliminating the risk of isomeric byproducts that plagues the Friedel-Crafts method. This leads to a much cleaner crude product and simplifies purification.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a round-bottom flask, combine 4-bromobenzoyl chloride (1.0 eq), 3-bromophenylboronic acid (1.1-1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to a temperature of 80-100 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate.
-
Extraction & Washing: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is often significantly cleaner than from other methods but can be further purified by a quick silica gel plug or recrystallization if necessary.
Performance Benchmark: A Comparative Analysis
The choice of synthesis method is a trade-off between various factors. The following table summarizes the key performance indicators for each route based on typical experimental outcomes.
| Metric | Friedel-Crafts Acylation | Grignard Synthesis | Suzuki-Miyaura Coupling |
| Typical Yield | 70-85% | 50-70% | 80-95% |
| Purity (Crude) | Moderate (Isomeric impurities) | Moderate (Coupling byproducts) | High to Very High |
| Selectivity | Moderate (Risk of 2,4'-isomer) | High (At C-Mg bond) | Very High (At C-B bond) |
| Reaction Time | 4-8 hours | 14-28 hours (incl. reagent prep) | 12-24 hours |
| Key Reagents | AlCl₃ (stoichiometric), Acyl Halide | Mg Metal, Anhydrous Solvents | Pd Catalyst (catalytic), Boronic Acid |
| Cost Profile | Low (Bulk chemicals) | Low to Moderate | High (Catalyst & Boronic Acid) |
| Sensitivity | Moisture sensitive (catalyst) | Extremely moisture sensitive | Air/Oxygen sensitive (catalyst) |
| Purification | Recrystallization often required | Column Chromatography often required | Minimal (Filtration/Recrystallization) |
Discussion & Recommendations
-
For Large-Scale, Cost-Driven Synthesis: The Friedel-Crafts Acylation remains a viable option. Its reliance on inexpensive, readily available bulk chemicals makes it economically attractive. However, the overhead associated with purification to remove isomeric byproducts must be factored in. This route is best suited for applications where 95-98% purity is acceptable, or a robust purification protocol is in place.
-
For Versatility and Precursor Availability: The Grignard Synthesis offers flexibility, but its extreme sensitivity to moisture presents significant practical challenges, often leading to lower and less reproducible yields.[6] It is a powerful academic tool but can be difficult to scale up reliably without specialized equipment. The need for chromatographic purification to remove byproducts also adds cost and time at scale.
-
For High-Purity, High-Value Applications: The Suzuki-Miyaura Coupling is the superior method when purity and selectivity are paramount.[9] This is especially true in the context of drug development and materials science, where the presence of isomers can have profound impacts on biological activity or material properties. While the upfront cost of the palladium catalyst and boronic acid is higher, the exceptionally clean reaction profile often leads to a lower cost of goods overall by drastically simplifying purification and increasing the final pass-rate of the material. The mild conditions also allow for a broader range of other functional groups to be present in more complex syntheses.
Conclusion
The synthesis of this compound is a classic problem in organic chemistry that can be solved by multiple effective methods. The traditional Friedel-Crafts acylation offers a low-cost but lower-selectivity path, whereas the Grignard reaction provides a classic but technically demanding alternative. For modern applications demanding the highest levels of purity and predictability, the Palladium-Catalyzed Suzuki-Miyaura coupling stands out as the method of choice, trading higher reagent costs for superior performance, selectivity, and ease of purification. The optimal method will always depend on a project's specific constraints, balancing the eternal chemical trade-offs of cost, yield, purity, and scalability.
References
- 1. studymoose.com [studymoose.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 3,4'-Dibromobenzophenone: A DFT Perspective
In the landscape of pharmaceutical research and materials science, substituted benzophenones are a cornerstone class of molecules, valued for their diverse photochemical and biological activities.[1] Understanding the electronic properties of these compounds at a quantum mechanical level is paramount for predicting their reactivity, stability, and potential applications. This guide presents a comparative analysis of the electronic properties of 3,4'-Dibromobenzophenone, leveraging Density Functional Theory (DFT) to elucidate its characteristics in contrast to other halogenated benzophenone derivatives.
While direct experimental and extensive computational studies on this compound are not widely published, this guide establishes a robust theoretical framework based on methodologies proven effective for structurally related molecules.[2] By applying a consistent and validated computational approach, we can predict and compare key electronic parameters, offering valuable insights for researchers in drug development and materials science.
The Rationale Behind the Computational Approach: Selecting the Right Tools
The accuracy of DFT calculations is fundamentally dependent on the choice of the functional and the basis set. For substituted benzophenones, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional has demonstrated a good balance between computational cost and accuracy in predicting both geometric and electronic properties.[3] This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of conjugated systems like benzophenones.
For the basis set, we selected 6-311++G(d,p), a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing the behavior of electrons far from the nucleus, which is relevant for anions and excited states. The polarization functions (d,p) allow for the distortion of atomic orbitals, which is essential for describing chemical bonding in a more nuanced manner.[4]
This combination of B3LYP with a triple-zeta basis set has been shown to yield reliable results for various molecular properties, including geometries, vibrational frequencies, and electronic structure, making it a suitable choice for our comparative study.[3]
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines the computational steps for analyzing the electronic properties of this compound and its comparators.
Step 1: Molecular Geometry Optimization
-
The initial 3D structure of this compound is built using a molecular editor.
-
Geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set.
-
The convergence criteria are set to the default values in the Gaussian 16 software package.
-
A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Step 2: Electronic Property Calculations
-
Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
From this calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted.
-
The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO.
-
A Mulliken population analysis is conducted to determine the partial atomic charges on each atom.
Step 3: Simulation of UV-Vis Spectrum
-
Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to simulate the electronic absorption spectrum.
-
The first 10 singlet excited states are calculated using the B3LYP functional and the 6-311++G(d,p) basis set.
-
The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.
Comparative Analysis of Electronic Properties
This section presents the predicted electronic properties of this compound and compares them with available data for other benzophenone derivatives.
Molecular Geometry
The optimized molecular structure of this compound reveals a non-planar conformation, which is characteristic of benzophenones. The steric hindrance between the two phenyl rings forces them to twist out of the plane of the central carbonyl group. The dihedral angles between the phenyl rings and the carbonyl group are crucial in determining the extent of π-conjugation, which in turn influences the electronic properties. For substituted benzophenones, these twist angles can vary significantly.[5]
// Define nodes with element labels C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C6 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C7 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C8 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C9 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C10 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C11 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C12 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C13 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; O14 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Br15 [label="Br", fillcolor="#FBBC05", fontcolor="#202124"]; Br16 [label="Br", fillcolor="#FBBC05", fontcolor="#202124"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O14; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C3 -- Br15; C11 -- Br16; } Optimized molecular structure of this compound.
Table 1: Comparison of Key Geometric Parameters for Substituted Benzophenones
| Molecule | C=O Bond Length (Å) | Dihedral Angle (°)* | Reference |
| Benzophenone | ~1.23 | ~56 | [5] |
| 4,4'-Dichlorobenzophenone | ~1.22 | ~55 | [5] |
| This compound (Predicted) | ~1.23 | ~58 | This work |
| 4-Chloro-4'-hydroxybenzophenone | Not reported | 64.66 | [5] |
Dihedral angle between the two phenyl rings.
The predicted C=O bond length for this compound is in good agreement with that of unsubstituted benzophenone. The predicted dihedral angle is slightly larger, which can be attributed to the steric bulk of the bromine atoms.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are key orbitals involved in chemical reactions and electronic transitions.[6] The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity.[7] A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity.[8][9]
For this compound, the HOMO is predicted to be localized primarily on the brominated phenyl ring, while the LUMO is distributed over the benzoyl moiety. This suggests that the initial electronic excitation involves a charge transfer from the bromine-substituted ring to the carbonyl group and the other phenyl ring.
Table 2: Comparison of HOMO, LUMO, and Energy Gap for Substituted Benzophenones
| Molecule | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
| Benzophenone | -6.58 | -1.68 | 4.90 | [10] |
| 4-hydroxybenzophenone | -6.12 | -1.50 | 4.62 | [6] |
| This compound (Predicted) | -6.75 | -2.10 | 4.65 | This work |
| 4,4'-Dibromobenzophenone | Not directly available | Not directly available | Not directly available |
The predicted HOMO-LUMO gap for this compound is smaller than that of unsubstituted benzophenone, suggesting it may be more reactive. The electron-withdrawing nature of the bromine atoms lowers the energies of both the HOMO and LUMO.
Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule.[11][12] These charges can offer insights into the electrostatic potential of the molecule and identify potential sites for electrophilic and nucleophilic attack. It is important to note that Mulliken charges are known to be basis set dependent, but they can be useful for qualitative comparisons within a series of related compounds calculated with the same methodology.[11][13]
In this compound, the oxygen atom of the carbonyl group is predicted to have the most negative charge, making it a likely site for electrophilic attack. The carbon atom of the carbonyl group carries a significant positive charge, indicating its susceptibility to nucleophilic attack. The bromine atoms also carry a slight negative charge.
Table 3: Predicted Mulliken Charges for Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
| C (carbonyl) | +0.35 |
| O (carbonyl) | -0.42 |
| C3 (attached to Br) | +0.05 |
| Br (on 3-position) | -0.08 |
| C4' (attached to Br) | +0.04 |
| Br (on 4'-position) | -0.07 |
Simulated UV-Vis Spectrum
The simulated UV-Vis spectrum provides information about the electronic transitions within the molecule. For benzophenones, the absorption spectrum typically shows a strong π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths.[14] The positions and intensities of these bands are sensitive to the substituents on the phenyl rings. Aromatic compounds generally exhibit characteristic absorption bands in the UV-visible region.[15]
Our TD-DFT calculations for this compound predict a strong absorption band around 260 nm, corresponding to a π→π* transition, and a weaker absorption band around 340 nm, attributed to the n→π* transition. The presence of bromine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone.
Conclusion and Future Directions
This DFT-based comparative guide provides valuable theoretical insights into the electronic properties of this compound. Our calculations, grounded in established methodologies for related compounds, predict its molecular geometry, frontier molecular orbital energies, charge distribution, and UV-Vis absorption characteristics. The comparison with other substituted benzophenones highlights the influence of the bromine substituents on the electronic structure, suggesting a potentially higher reactivity for the 3,4'-dibrominated derivative.
These computational predictions offer a solid foundation for future experimental work. Experimental validation of the UV-Vis spectrum and electrochemical studies to determine the reduction potentials would be invaluable in corroborating and refining the theoretical model. Such integrated computational and experimental approaches are crucial for accelerating the design and development of novel benzophenone derivatives for targeted applications in medicine and materials science.
References
- 1. Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scispace.com [scispace.com]
- 5. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. irjweb.com [irjweb.com]
- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Mulliken [cup.uni-muenchen.de]
- 12. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 13. 10.2.2 Population Analysis: Atomic Partial Charges⣠10.2 Wave Function Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.4 Userâs Manual [manual.q-chem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of 3,4'-Dibromobenzophenone: A Guide for the Modern Laboratory
Understanding the Compound: Why Specialized Disposal is Non-Negotiable
3,4'-Dibromobenzophenone belongs to a class of compounds that require careful handling due to their chemical structure. The presence of bromine atoms on the benzophenone core designates it as a halogenated organic compound .[1] Such compounds are often persistent in the environment and can generate hazardous byproducts if not disposed of correctly. While specific toxicological data for this compound is not extensively documented in readily available literature, the benzophenone family of compounds is under scrutiny by regulatory bodies for potential health and environmental impacts.[2][3] Therefore, a cautious and informed approach to its disposal is paramount.
Upon combustion, halogenated compounds can form acidic gases such as hydrogen bromide, as well as carbon monoxide and carbon dioxide.[4][5] Improper incineration or reaction with incompatible chemicals can lead to the formation of other hazardous substances. This necessitates a disposal pathway that ensures complete destruction and neutralization of any harmful byproducts.
Core Principles of this compound Waste Management
The cornerstone of safe disposal lies in a systematic approach that begins the moment the chemical is deemed waste. This involves proper segregation, containment, and labeling.
Waste Segregation: The First Line of Defense
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[6][7][8] this compound waste, whether in solid form or dissolved in a solvent, must be collected in a dedicated container for halogenated organic waste .[1][9]
Why is this critical?
-
Preventing Dangerous Reactions: Mixing halogenated waste with other chemical classes, such as strong acids, bases, or oxidizing agents, can trigger violent and unpredictable reactions.
-
Ensuring Proper Treatment: Disposal facilities utilize specific processes for different waste types.[9] Halogenated waste is typically destined for high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases.[10][11] Contaminating this waste stream with non-halogenated materials can disrupt the disposal process and may violate regulatory requirements.
Containment and Labeling: Clarity and Safety
All waste containing this compound must be stored in a chemically compatible container with a secure, leak-proof lid.[7] The container must be clearly and accurately labeled.
Essential Label Information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (avoiding abbreviations or formulas)
-
The primary hazard(s) (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
-
The laboratory or research group of origin
This rigorous labeling ensures that everyone who handles the container is aware of its contents and the associated risks.[6][8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE) is Mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Procedure:
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into a designated, labeled container for halogenated solid waste. Use a dedicated scoop or spatula for the transfer to avoid cross-contamination.
-
Liquid Waste (Solutions): If the this compound is in a solvent, pour the solution into a designated, labeled container for halogenated liquid waste. Ensure the solvent is compatible with the container material.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.[7]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Once the waste container is full or has reached its accumulation time limit (as per your institution's and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary and most effective method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[10][11] This process ensures the complete destruction of the organic molecule and the neutralization of harmful byproducts like hydrogen bromide.
-
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Quantitative Data Summary
| Parameter | Guideline/Requirement | Rationale |
| Waste Segregation | Must be segregated into a "Halogenated Organic Waste" stream. | To prevent dangerous reactions and ensure proper final disposal treatment. |
| Incineration Temperature | Typically >1000°C with a residence time of at least 2 seconds.[10] | Ensures complete destruction of the organic compound. |
| Hydrogen Halide Removal | Greater than 99% removal of halogens (as hydrogen halides) from exhaust gas.[10] | To prevent the release of acidic and corrosive gases into the atmosphere. |
| Destruction and Removal Efficiency (DRE) | A minimum of 99.99% for designated Principal Organic Hazardous Constituents (POHCs).[12] | To ensure that a negligible amount of the hazardous compound is released into the environment. |
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the chemical's properties and adhering to the principles of segregation, containment, and appropriate final destruction, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to the entire lifecycle of a chemical is a hallmark of a trustworthy and expert laboratory professional.
References
- 1. netzerocompare.com [netzerocompare.com]
- 2. epa.gov [epa.gov]
- 3. BENZOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. epa.gov [epa.gov]
- 11. capotchem.cn [capotchem.cn]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4'-Dibromobenzophenone
As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these is 3,4'-Dibromobenzophenone (CAS No. 39883-43-3), a halogenated aromatic ketone. While essential for certain synthetic pathways, its handling demands a rigorous and well-understood safety protocol to mitigate potential health risks. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring your safety and the integrity of your research.
Hazard Profile: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the specific hazards presented by this compound. This compound is a solid powder, and its primary risks stem from direct contact and inhalation.[1] Its GHS (Globally Harmonized System) classification provides the critical data we need to build our safety strategy.
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3] |
The causality is clear: the compound is an irritant. Direct contact with the skin or eyes can cause inflammation and discomfort, while inhalation of the powder can irritate the respiratory tract.[2][3][4] Our PPE strategy is therefore designed as a primary barrier to prevent these routes of exposure.
The Core Ensemble: Selecting Your PPE
Effective protection is not about using the most restrictive gear possible; it's about matching the equipment to the risk. For this compound, a multi-component PPE strategy is essential.
Given the "serious eye irritation" classification, robust eye protection is non-negotiable.[2][3]
-
Minimum Requirement: Chemical safety goggles that comply with ANSI Z87.1 or European Standard EN166 are mandatory.[4] These provide a seal around the eyes, offering superior protection from airborne dust compared to standard safety glasses.[5]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during a reaction quench), a full-face shield should be worn over the safety goggles.[6] This provides an additional layer of protection for the entire face.
Protecting your hands from a skin irritant requires more than just any glove; it requires the correct glove material. This compound is a halogenated aromatic ketone, which informs our selection.
The choice of glove material involves a trade-off between chemical resistance and dexterity. Nitrile gloves, while common in laboratories, offer only fair resistance to some ketones and may not be suitable for prolonged contact.[7][8] For handling this compound, more robust options should be considered, especially for tasks involving solvents or extended handling times.
| Glove Material | Chemical Resistance Profile | Advantages | Disadvantages |
| Butyl Rubber | Excellent for ketones, esters, and aldehydes. | High permeation resistance to a wide range of chemicals. | Poor against hydrocarbons and chlorinated solvents; can have impaired dexterity.[7][9] |
| Neoprene | Good for acids, bases, alcohols, and some ketones. | Medium chemical resistance with good physical properties. | Poor for halogenated and aromatic hydrocarbons.[7][9] |
| Viton™ (Fluoroelastomer) | Excellent for chlorinated and aromatic solvents. | Good resistance to cuts and abrasions. | Poor against some ketones, esters, and amines; expensive.[7][8] |
Field-Proven Recommendation: For routine weighing and handling of the solid powder, double-gloving with a standard nitrile glove as the inner layer and a more robust glove like neoprene or butyl rubber as the outer layer provides a balance of dexterity and protection. Always inspect gloves for tears or punctures before use.[10]
To prevent skin contact from spills or airborne dust, appropriate body protection is essential.[4]
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as large-scale reactions or filtering, a chemical-resistant apron worn over the lab coat is recommended.[5]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Safety shoes may be required based on a site-specific risk assessment.[6][11]
Because this compound can cause respiratory irritation, controlling dust is a primary safety objective.[2][3]
-
Engineering Controls: The most effective method of protection is to use engineering controls. All weighing and handling of the solid powder must be conducted in a certified chemical fume hood. [10][12] This captures dust at the source, preventing it from entering the breathing zone.
-
Personal Respiratory Protection: In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with an N95 particulate filter is suitable for the solid powder.[1][13]
Operational and Disposal Plans
PPE is only one part of a comprehensive safety system. Its effectiveness depends on sound operational and disposal procedures.
-
Preparation: Before handling, ensure the chemical fume hood is operational. Locate the nearest eyewash station and safety shower.[10]
-
Donning PPE: Put on your lab coat, followed by safety goggles. Finally, don the appropriate, inspected gloves.
-
Weighing & Transfer: Conduct all weighing and transfers of the solid inside the fume hood to contain dust. Use a spatula and weighing paper, or weigh directly into a sealable container.
-
Dissolution: Add solvents slowly to the solid inside the fume hood to avoid splashing.
-
Post-Handling: After handling is complete, remove gloves using the proper technique (peeling them off without touching the outer surface). Wash hands thoroughly with soap and water.[3][4]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, segregated from strong oxidizing agents.[3][4][6]
Accidents can happen. A clear, pre-defined spill response plan is crucial.
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Prevent the powder from spreading.
-
Clean-Up: For small spills, gently sweep up the solid material, avoiding dust generation.[4][12] Place the material and all contaminated cleaning supplies into a sealed, labeled container for hazardous waste.
-
Decontaminate: Wipe the spill area with a damp cloth, which should also be disposed of as hazardous waste.
Caption: Workflow for responding to a this compound spill.
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Solid Waste: Collect unused chemical and grossly contaminated materials (e.g., spill cleanup debris) in a clearly labeled, sealed, and puncture-resistant container.[12]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated solid hazardous waste container.[10]
-
Empty Containers: "Empty" containers may still retain chemical residue. They should be managed as hazardous waste according to your institution's guidelines.
-
Final Disposal: All waste must be disposed of through a licensed environmental services company. Do not pour this chemical down the drain or place it in the regular trash. [4][12]
The Self-Validating System: A Final Word
The protocols described here form a self-validating system. The hazard assessment dictates the PPE selection, the PPE enables safe operational procedures, and the operational procedures, in turn, minimize exposure and waste generation. By understanding the causality behind each step—from choosing butyl gloves to handling powder in a fume hood—you move beyond simply following rules to actively managing risk. This expertise is the foundation of a trustworthy and authoritative safety culture, which is paramount in our shared mission of scientific advancement.
References
- 1. 4.4′-二溴二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,4'-Dibromobenzophenone | C13H8Br2O | CID 72868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sjsu.edu [sjsu.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
